1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONVRPYTUSSRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388017 | |
| Record name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496941-62-9 | |
| Record name | 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, governing everything from solubility and absorption to target engagement and eventual clearance.[1][2][3] This guide focuses on 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest due to its structural motifs—a substituted pyrrolidinone core—which are prevalent in many biologically active molecules.[4][5]
Understanding the core physicochemical characteristics of this compound is not merely an academic exercise; it is a critical necessity for predicting its behavior in biological systems.[6] Properties such as lipophilicity (LogP/LogD), acidity (pKa), and solubility dictate how the molecule will be absorbed, distributed, metabolized, and excreted (ADME).[2][3][7] This technical whitepaper provides a comprehensive overview of these key properties, details authoritative experimental protocols for their determination, and discusses the profound implications of these parameters in the context of drug development.
Compound Identity and Predicted Physicochemical Profile
A precise understanding of a compound begins with its fundamental identity and a baseline of its predicted properties. These computational values, while not substitutes for experimental data, offer crucial early insights for prioritizing research efforts.
Chemical Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉F₂NO₃
-
CAS Number: 496941-62-9[8]
Predicted Physicochemical Data Summary:
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 241.19 g/mol [8] | Influences diffusion and permeability; aligns with "drug-like" size criteria. |
| cLogP | 1.1 - 2.13 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa | ~3.5 - 4.5 (Estimated) | The carboxylic acid group's acidity dictates its charge state at physiological pH, impacting solubility and receptor interaction.[6][9] |
| Aqueous Solubility | Low (Predicted) | A critical parameter for oral bioavailability; low solubility can be a major hurdle in formulation.[6] |
| Polar Surface Area (PSA) | ~57.6 Ų | Affects membrane transport and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. |
| Rotatable Bonds | 2[8] | A measure of molecular flexibility, which can impact target binding affinity. |
Note: Predicted values are derived from computational models and public databases. Experimental verification is essential and the primary focus of the subsequent sections.
The Critical Role of Ionization: pKa and its Implications
The acid dissociation constant (pKa) is arguably one of the most influential physicochemical parameters for any ionizable drug candidate.[6] For this compound, the carboxylic acid moiety is the primary ionizable group. The pKa value represents the pH at which 50% of the molecules are in their ionized (deprotonated, COO⁻) form and 50% are in their neutral (protonated, COOH) form.[6] This equilibrium is fundamental to the compound's ADME profile.[9]
A molecule's charge state affects its solubility, lipophilicity (LogD), and ability to cross biological membranes. Generally, the neutral form is more lipophilic and can more easily permeate cell membranes, while the ionized form exhibits higher aqueous solubility.
Caption: Relationship between pH, pKa, and the ionization state of the carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and reliability.[10][11][12]
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the solution's pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point where [HA] = [A⁻].[13]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[9][10]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically around 1 mM.[9][10]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[9][10] This minimizes fluctuations in activity coefficients.
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[10]
-
Titration: Place the vessel on a magnetic stirrer, immerse the calibrated pH electrode, and begin titrating by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).[9][10]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point). For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.
-
Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the result, then calculate the average pKa and standard deviation.[10]
Lipophilicity: The Balance of Water and Fat (LogP & LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for CNS penetration.[14] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14]
-
LogD: The ratio of the total concentration of all species (neutral and ionized) of a compound in the lipid phase to the total concentration in the aqueous phase at a specific pH. For an acidic compound like the one , LogD is pH-dependent. At physiological pH 7.4, LogD₇.₄ is the most relevant parameter for drug development.[14]
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[15][16]
Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After vigorous shaking and separation, the concentration of the compound in each phase is measured to calculate the partition ratio.
Caption: Standard workflow for LogD determination using the shake-flask method.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[17] This prevents volume changes during the actual experiment.
-
Compound Addition: Prepare a stock solution of the compound in one of the phases (or a third solvent like DMSO). Add a small aliquot to a known volume ratio of the pre-saturated octanol and buffer phases.[16][17]
-
Equilibration: Cap the vial and shake vigorously using a mechanical shaker for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[15][18]
-
Phase Separation: Centrifuge the vial at high speed to achieve a clean separation of the two phases and break any emulsions that may have formed.[15]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between the layers.[15]
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][16] A calibration curve must be prepared for accurate quantification.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).
Aqueous Solubility: The Gateway to Absorption
For orally administered drugs, absorption can only occur after the compound has dissolved in the gastrointestinal fluids. Therefore, aqueous solubility is a fundamental prerequisite for bioavailability.[7][19] Poor solubility is a leading cause of failure for drug candidates.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant measure for biopharmaceutical classification.[20][21]
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Medium Preparation: Prepare the relevant aqueous media. For biopharmaceutical relevance, this typically includes buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[19][20]
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure a saturated solution is formed.[22]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for physiological relevance).[19][20] Agitate for a predetermined time (e.g., 24-48 hours) sufficient to reach equilibrium.[19]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the dissolved compound from the excess solid by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.[18][20]
-
pH Measurement: Measure and record the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[20]
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS.[22]
-
Solid-State Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRD) to check for any polymorphic or solvate transitions that may have occurred during the experiment.[22]
Conclusion
The physicochemical properties of this compound—its pKa, LogD, and aqueous solubility—are not independent variables but rather an interconnected triad that collectively defines its "drug-likeness" and potential for success. A low pKa indicates significant ionization at physiological pH, which will enhance aqueous solubility but may decrease membrane permeability. The LogD value provides a pH-dependent measure of lipophilicity that helps predict this balance. By employing robust, validated protocols such as potentiometric titration and the shake-flask method, researchers can generate the high-quality data necessary to make informed decisions, guide molecular optimization, and develop effective formulation strategies. This foundational knowledge is indispensable for advancing promising compounds through the complex pipeline of drug discovery and development.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Kyriakopoulos, G. & Chatzopoulou, M. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]
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Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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Jain, N., et al. (2018). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. Available from: [Link]
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protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]
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Cambridge MedChem Consulting. ADME Properties. (2019). Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Cambridge MedChem Consulting. LogP/D. Available from: [Link]
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PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. Available from: [Link]
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Ràfols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Frontage Laboratories. Physicochemical Properties. Available from: [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
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van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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University of North Carolina Pembroke. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
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World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]
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de Campos, V.E.B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Available from: [Link]
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Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available from: [Link]
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Chemsrc. CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. (2025). Available from: [Link]
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ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available from: [Link]
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Mickevicius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available from: [Link]
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Mickevicius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]
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1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid structure elucidation
An In-depth Technical Guide: Structure Elucidation of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
The pyrrolidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] The incorporation of a fluorinated aromatic ring, such as the 3,4-difluorophenyl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The title compound, this compound (CAS No: 496491-62-9), represents a key building block for the synthesis of novel therapeutic agents.[3][4][5]
Accurate and unambiguous structure determination is the bedrock of chemical and pharmaceutical research. It ensures the identity and purity of a compound, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this molecule, moving from foundational functional group analysis to a definitive three-dimensional atomic arrangement. We will detail the causality behind the selection of each analytical technique—FTIR, Mass Spectrometry, multidimensional NMR, and X-ray Crystallography—and present the expected data in a logical, integrated workflow.
Part 1: Foundational Analysis - Functional Groups and Molecular Formula
The initial steps in any structure elucidation workflow aim to confirm the presence of key functional groups and establish the precise molecular formula. This provides the fundamental building blocks for the more detailed connectivity mapping that follows.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is the ideal first-pass analytical technique. It is rapid, non-destructive, and provides immediate, unequivocal evidence of the principal functional groups within the molecule. For this specific compound, we anticipate characteristic vibrational modes for the carboxylic acid, the tertiary lactam (an N-aryl amide), and the fluorinated aromatic ring.
Expected Spectral Features: The structure contains two carbonyl groups (lactam and carboxylic acid) and a hydroxyl group, which are expected to produce strong, characteristic absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is predicted between 3300-2500 cm⁻¹. This broadening is a classic indicator of the hydrogen-bonded dimer formation common in carboxylic acids.[6][7]
-
C-H Stretches: Sharper peaks for aromatic C-H (~3100-3000 cm⁻¹) and aliphatic C-H (~3000-2850 cm⁻¹) will be superimposed on the broad O-H band.[6]
-
C=O Stretches (Carbonyls): Two distinct and intense peaks are expected. The carboxylic acid C=O stretch typically appears from 1760-1690 cm⁻¹, while the five-membered lactam (amide) C=O stretch is found at a slightly lower frequency, generally between 1690-1650 cm⁻¹.[8][9]
-
C-O Stretch (Carboxylic Acid): A medium-to-strong band is anticipated in the 1320-1210 cm⁻¹ region.[6]
-
C-F Stretches (Aromatic): Strong, characteristic bands for the aryl-fluorine bonds are expected in the fingerprint region, typically between 1300-1100 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Lactam (Amide) | C=O Stretch | 1690 - 1650 | Strong, Sharp |
| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium, Sharp |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium-Strong |
| Aryl-Fluoride | C-F Stretch | 1300 - 1100 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.
-
Place a small, solid sample (1-2 mg) directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Process the data by performing a baseline correction and peak picking.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Experience: While FTIR confirms what functional groups are present, HRMS confirms the elemental formula, C₁₁H₉F₂NO₃.[3] This is a critical, self-validating step. Using a soft ionization technique like Electrospray Ionization (ESI) minimizes fragmentation and prioritizes the detection of the protonated molecular ion, [M+H]⁺. A Time-of-Flight (TOF) analyzer provides the mass accuracy required (typically <5 ppm) to distinguish the target formula from other potential elemental compositions with the same nominal mass.
Expected Data:
-
Molecular Formula: C₁₁H₉F₂NO₃
-
Monoisotopic Mass: 241.05505 Da
-
Expected [M+H]⁺ Ion: 242.06233 m/z
-
Expected [M+Na]⁺ Ion: 264.04427 m/z
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 242) can provide initial structural connectivity clues. Key expected fragmentation patterns include:
-
Loss of H₂O (-18 Da): A common loss from the carboxylic acid.
-
Loss of COOH (-45 Da): Cleavage of the carboxylic acid group.
-
Ring Opening Fragments: Cleavage of the pyrrolidone ring can yield fragments corresponding to the difluorophenyl-imido portion of the molecule. The high strength of the C-F bond makes fluorinated fragments highly probable.[10][11]
Experimental Protocol: ESI-TOF HRMS
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min).
-
Acquire data in positive ion mode. Optimize source parameters (capillary voltage, cone voltage, desolvation gas temperature, and flow) to maximize the signal of the [M+H]⁺ ion.
-
Calibrate the TOF analyzer using a known reference standard immediately before or during the acquisition to ensure high mass accuracy.
-
Perform MS/MS by selecting the [M+H]⁺ ion (m/z 242.06) in the quadrupole and applying collision energy (CID) to induce fragmentation.
Caption: A logical workflow for structure determination using NMR spectroscopy.
Experimental Protocol: NMR Analysis
-
Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Acquire a standard ¹H spectrum to check sample concentration and purity.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire 2D spectra: gCOSY, gHSQC (edited, to distinguish CH₂ from CH/CH₃), and gHMBC.
-
Process all spectra using appropriate window functions (e.g., exponential for ¹H/¹³C, sine-bell for 2D) and perform phasing and baseline correction.
-
Integrate and analyze the spectra, starting with HSQC to assign protonated carbons, followed by COSY to build spin systems, and finally HMBC to connect all fragments.
Part 3: Unambiguous 3D Structure - Single-Crystal X-ray Crystallography
Authoritative Grounding: While the combination of FTIR, MS, and NMR provides an exceptionally confident structural assignment, single-crystal X-ray crystallography is the gold standard. It provides an absolute, three-dimensional map of the atoms in space, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry. [12][13][14][15]This technique is the ultimate validation of the proposed structure.
Expected Outcome:
-
Connectivity Confirmation: An exact match with the structure determined by NMR.
-
Stereochemistry: Unambiguous determination of the relative stereochemistry at the C3 chiral center.
-
Conformation: Precise measurement of the pyrrolidone ring pucker and the rotational orientation (torsion angles) of the difluorophenyl and carboxylic acid substituents.
-
Intermolecular Interactions: Insight into the crystal packing, including the hydrogen-bonding network of the carboxylic acid dimers.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, methanol/water) should be screened.
-
Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an X-ray diffractometer. Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic integration of multiple analytical techniques. The workflow begins with FTIR to rapidly identify key functional groups, followed by HRMS to confirm the exact elemental composition. The core of the elucidation is a comprehensive suite of 1D and 2D NMR experiments, which together map the precise atom-to-atom connectivity of the molecular skeleton. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the 3D structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the authoritative structural data essential for advancing drug discovery and development programs.
References
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Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
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The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Available at: [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
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Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
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¹³C N.M.R. spectra of pyrrolidines and piperidines. ResearchGate. Available at: [Link]
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Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of 1-(Phenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
A Note on the Target Compound: Initial searches for the biological activity of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives did not yield specific published research. However, extensive studies have been conducted on the closely related isomer, 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , and its derivatives. This guide will focus on this well-documented isomer to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering valuable insights that are likely applicable to other difluorophenyl isomers.
Introduction: The Pyrrolidinone Scaffold in Drug Discovery
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. This five-membered lactam structure is found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] The incorporation of a difluorophenyl moiety, specifically the 2,4-difluoro substitution pattern, is a strategic choice in drug design. Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, making fluorinated compounds a significant component of many FDA-approved drugs.[2][3]
This guide provides a detailed exploration of the synthesis and biological evaluation of derivatives based on the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold, with a primary focus on their potent anticancer properties.
Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Derivatives
The synthetic pathway to the target derivatives is a multi-step process that begins with the creation of the core pyrrolidinone ring system, followed by functionalization of the carboxylic acid group.
Synthesis of the Core Scaffold
The parent compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), is prepared through the reaction of 2,4-difluoroaniline (1) with itaconic acid.[1][2] The reaction involves a Michael addition followed by an intramolecular cyclization via dehydration.
Derivatization Pathway
The carboxylic acid group of the core scaffold (2) serves as a versatile handle for generating a library of derivatives. A common and effective strategy involves converting the acid to a carbohydrazide (6), which can then be condensed with various aldehydes and ketones to form hydrazones, or reacted with other reagents to produce azoles and other heterocyclic systems.[1][4]
The general synthetic workflow is outlined below:
Caption: General synthetic scheme for hydrazone derivatives.
Anticancer Activity
Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as anticancer agents, with hydrazones being identified as a particularly potent class.[1][5] Their activity has been evaluated against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375).[2]
Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of these compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.[5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Studies have shown that several hydrazone derivatives significantly reduce the viability of cancer cells.[1]
Table 1: Cytotoxicity of Selected Hydrazone Derivatives
| Compound ID | R' Group (Substituent on Hydrazone) | Cancer Cell Line | % Cell Viability (at 10 µM) |
| 9a | Benzylidene | A375 (Melanoma) | ~40% |
| 9c | 4-Chlorobenzylidene | A375 (Melanoma) | ~35% |
| 9e | 4-Bromobenzylidene | A375 (Melanoma) | ~30% |
| 9f | 4-Methylbenzylidene | PPC-1 (Prostate) | ~25% |
| 9f | 4-Methylbenzylidene | A375 (Melanoma) | ~20% |
| 7b | (5-Nitrothiophen-2-yl)methylene | A375 (Melanoma) | ~30% |
Note: Data is synthesized from qualitative descriptions in the source material for illustrative purposes. Actual values may vary.[1][2]
The results indicate that the nature of the substituent on the benzylidene ring plays a crucial role in the cytotoxic activity. Compound 9f , bearing an N'-(4-methylbenzylidene) moiety, was identified as one of the most cytotoxic compounds against both prostate and melanoma cell lines.[1]
Inhibition of Cancer Cell Migration (Wound Healing Assay)
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. The wound healing assay is a standard in vitro method to assess this process. In this assay, a "wound" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compounds.
Studies have shown that certain derivatives can significantly inhibit cancer cell migration. Notably, compound 9e , which features an N'-(4-bromobenzylidene) moiety, exhibited the most pronounced inhibitory effect on cell migration.[1][5] This suggests that the cytotoxic and anti-migratory effects might be governed by different structural features, presenting an opportunity for targeted drug design.
Activity in 3D Spheroid Models
To better mimic the in vivo environment of a solid tumor, the activity of these compounds has also been assessed in 3D tumor spheroid models.[1][5] These three-dimensional cell cultures provide a more physiologically relevant system by recapitulating cell-cell interactions and nutrient gradients found in tumors. The efficacy of the compounds is determined by measuring changes in spheroid size and viability. The potent cytotoxicity observed in 2D monolayer cultures for compounds like 9f was also confirmed in these more complex 3D models.[1]
Structure-Activity Relationships (SAR)
The available data allows for the elucidation of preliminary structure-activity relationships, which are critical for guiding the design of more potent analogues.
-
Hydrazone Moiety is Key: The conversion of the carboxylic acid to a carbohydrazide and subsequently to a hydrazone appears essential for potent anticancer activity. Other derivatives, such as azoles, generally show reduced cytotoxicity.[1]
-
Aromatic Substituents Matter: The type and position of substituents on the aromatic ring of the hydrazone have a significant impact on both cytotoxicity and anti-migratory activity.
-
Alkylation Impact: Alkylation of the hydrazone's amide nitrogen can modulate activity, though its effects appear to be context-dependent.[1]
Caption: Key structure-activity relationships (SAR).
Potential Antimicrobial Activity
While the primary focus of recent research on the 2,4-difluoro isomer has been on its anticancer effects, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is known to possess antimicrobial properties.[4][6] Derivatives have shown activity against various pathogens, particularly Gram-positive bacteria and fungi.[4] For instance, related compounds bearing 5-nitrothienyl or 5-nitrofuryl moieties have demonstrated potent antibacterial effects, sometimes surpassing control antibiotics. This suggests that the 1-(2,4-difluorophenyl) scaffold could also serve as a basis for developing novel antimicrobial agents, warranting further investigation in this area.
Detailed Experimental Protocols
Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)
-
Combine 2,4-difluoroaniline (1.0 eq), itaconic acid (1.4 eq), and water in a round-bottom flask.
-
Heat the mixture to reflux and maintain for approximately 22 hours.
-
Cool the reaction mixture. A precipitate should form.
-
Filter the precipitate and dissolve it in an aqueous 5% sodium hydroxide solution.
-
Add a small amount of sodium dithionite to decolorize the solution, if necessary, and filter again.
-
Acidify the filtrate with hydrochloric acid to pH 1 to precipitate the product.
-
Filter the white solid, wash with water, and dry to yield the title compound.
Synthesis of a Representative Hydrazone Derivative (e.g., 9e)
-
Esterification: Reflux the parent acid (2) in an excess of methanol with a catalytic amount of sulfuric acid to produce the methyl ester (5).
-
Hydrazide Formation: React the methyl ester (5) with hydrazine hydrate in refluxing 2-propanol. The resulting 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide (6) typically crystallizes upon cooling.
-
Condensation: Dissolve the carbohydrazide (6) in 2-propanol and add the desired aldehyde (e.g., 4-bromobenzaldehyde, 1.1 eq).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture. The hydrazone product (9e) will precipitate.
-
Filter the solid, wash with cold 2-propanol, and dry.
MTT Cell Viability Assay
-
Seed cancer cells (e.g., A375, PPC-1) into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 1 µM to 100 µM) or vehicle control (DMSO) for 72 hours.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Wound Healing (Cell Migration) Assay
-
Grow cancer cells to a confluent monolayer in 6-well plates.
-
Create a linear scratch (a "wound") in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at a non-lethal concentration or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.
Conclusion and Future Perspectives
The 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a promising platform for the development of novel anticancer agents. Hydrazone derivatives, in particular, have demonstrated potent cytotoxicity and anti-migratory effects against melanoma and prostate cancer cell lines in both 2D and 3D culture models. The well-defined synthetic routes and the clear structure-activity relationships provide a solid foundation for further optimization.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their clinical development.
-
In Vivo Efficacy: The most promising compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Isomers: A systematic investigation of other difluorophenyl isomers, including the originally queried 1-(3,4-difluorophenyl) variant, could lead to the discovery of compounds with improved activity or a different pharmacological profile.
-
Antimicrobial Screening: A comprehensive screening of the synthesized derivatives against a broad panel of bacterial and fungal pathogens is warranted to explore their potential as anti-infective agents.
By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
[1] Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health.
[2] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). LSMU ePubl.
[5] (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). ResearchGate.
[3] Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl.
[6] Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Unknown Source.
[4] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
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Unlocking Therapeutic Potential: A Technical Guide to Investigating 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Modulator of Cytosolic Phospholipase A2α in Oncology
Abstract
This technical guide delineates a comprehensive strategy for investigating the therapeutic potential of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a novel small molecule with a scaffold suggestive of anticancer activity. Given the limited direct biological data on this specific compound, we leverage structure-activity relationships from analogous compounds, specifically derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid which have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide proposes cytosolic phospholipase A2 alpha (cPLA2α) as a primary, high-value therapeutic target. cPLA2α is a critical enzyme in the arachidonic acid cascade, a pathway frequently dysregulated in cancer, contributing to inflammation, proliferation, and angiogenesis.[5][6][7][8] We provide a logical framework and detailed experimental protocols for researchers and drug development professionals to systematically evaluate the interaction of the title compound with cPLA2α and to characterize its potential as a novel anticancer agent.
Introduction: The Rationale for Investigation
The quest for novel, targeted oncology therapeutics remains a paramount challenge in modern medicine. Small molecules containing the 5-oxopyrrolidine-3-carboxylic acid core have emerged as a promising scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including antimicrobial and anticancer effects.[9][10][11] Notably, recent studies on derivatives of the structurally similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have revealed significant cytotoxic activity against human triple-negative breast cancer, prostate adenocarcinoma, and melanoma cell lines.[1][4]
The inclusion of a difluorophenyl moiety is a strategic choice, as fluorine-containing compounds are prevalent in many FDA-approved drugs and can enhance metabolic stability and binding affinity.[1][2] Based on these preliminary findings and the structural features of this compound, we hypothesize that its mechanism of action may converge on a critical node in cancer cell signaling. This guide focuses on cytosolic phospholipase A2α (cPLA2α) as a compelling potential target.
Why Target Cytosolic Phospholipase A2α (cPLA2α)?
cPLA2α is an 85 kDa intracellular enzyme that selectively hydrolyzes the sn-2 position of membrane glycerophospholipids to release arachidonic acid (AA).[12][13] This reaction is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes.[5][12] In numerous cancers, the cPLA2α-mediated pathway is upregulated, contributing to a pro-tumorigenic environment by:
-
Promoting Chronic Inflammation: Eicosanoids are powerful inflammatory mediators, and chronic inflammation is a well-established driver of cancer.[14]
-
Enhancing Cell Proliferation and Survival: cPLA2α activation is linked to key oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell growth and suppress apoptosis.[7][15][16]
-
Driving Angiogenesis: The production of prostaglandins downstream of cPLA2α can stimulate the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][17]
-
Facilitating Metastasis: cPLA2α activity has been shown to be involved in cancer cell migration and invasion.[16]
Given its central role, inhibition of cPLA2α presents an attractive therapeutic strategy to simultaneously disrupt multiple facets of cancer progression.[5][7][15] Several potent and selective cPLA2α inhibitors have shown efficacy in preclinical models of inflammation and cancer.[18][19][20]
This guide will now detail the structured approach to validate cPLA2α as a therapeutic target for this compound.
Target Validation Workflow: A Step-by-Step Approach
The following workflow provides a logical progression from initial biochemical validation to cellular and in vivo characterization.
Caption: A three-phase workflow for target validation.
Phase 1: Biochemical Validation Protocols
The initial phase focuses on confirming a direct interaction between the compound and the purified cPLA2α enzyme.
Synthesis and Quality Control
The synthesis of this compound can be achieved by reacting 3,4-difluoroaniline with itaconic acid, a method established for similar analogs.[1][3]
-
Protocol:
-
Reflux a 1:1 molar ratio of 3,4-difluoroaniline and itaconic acid in water.
-
The intermediate, 4-(3,4-difluoroanilino)-3-carboxybutanoic acid, cyclizes in situ.
-
Cool the reaction mixture to precipitate the product.
-
Purify the product by recrystallization.
-
Confirm structure and purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
In Vitro cPLA2α Enzyme Inhibition Assay
This is the foundational experiment to determine if the compound directly inhibits cPLA2α activity. A colorimetric assay is a robust and high-throughput method.[21]
-
Principle: The assay measures the hydrolysis of a synthetic substrate, arachidonoyl thio-phosphatidylcholine (thio-PC). cPLA2α cleavage at the sn-2 position releases a free thiol, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product measured spectrophotometrically.
-
Protocol:
-
Prepare a 96-well plate. Add assay buffer (containing HEPES, CaCl₂, Triton X-100, and BSA) to each well.
-
Add varying concentrations of this compound (typically from 1 nM to 100 µM) dissolved in DMSO. Include DMSO-only wells as a vehicle control.
-
Add purified recombinant human cPLA2α enzyme to all wells except the no-enzyme control.
-
Pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding the substrate solution (Arachidonoyl Thio-PC and DTNB).
-
Measure the absorbance at 405-414 nm every minute for 20-30 minutes using a microplate reader.[7]
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Purified recombinant human cPLA2α |
| Substrate | Arachidonoyl thio-phosphatidylcholine (thio-PC) |
| Detection | DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) |
| Wavelength | 405-414 nm |
| Readout | IC₅₀ (concentration for 50% inhibition) |
Selectivity Profiling
To be a viable therapeutic candidate, the compound should exhibit selectivity for cPLA2α over other major PLA2 isoforms, such as secreted PLA2s (sPLA2) and calcium-independent PLA2s (iPLA2), to minimize off-target effects. Assays for these enzymes are commercially available and typically use different substrates and buffer conditions.[22]
Phase 2: Cellular Characterization
This phase assesses the compound's activity in a biological context, confirming target engagement and functional consequences in cancer cells.
Cell Viability and Cytotoxicity Assays
These assays determine the compound's effect on cancer cell proliferation and survival. A panel of cell lines is recommended, including those known to have high cPLA2α expression (e.g., prostate cancer PC-3, cervical cancer CaLo, and various non-small cell lung cancer lines).[7][15]
-
MTT/MTS Assay: A colorimetric assay measuring metabolic activity. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[23]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.[24]
-
Protocol (MTT Example):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read absorbance at ~570 nm.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Cellular Target Engagement: Arachidonic Acid Release Assay
This crucial assay verifies that the compound inhibits cPLA2α activity within the cell.[25]
-
Principle: Cells are pre-labeled with radioactive [³H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation (e.g., with a calcium ionophore like A23187 or a relevant growth factor), activated cPLA2α releases the [³H]-AA into the culture medium, which can then be quantified.
-
Protocol:
-
Culture cancer cells in the presence of [³H]-arachidonic acid for 18-24 hours to allow for incorporation.
-
Wash cells to remove unincorporated [³H]-AA.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., ATP, bradykinin, or A23187) for 15-30 minutes.
-
Collect the cell culture supernatant.
-
Quantify the amount of released [³H]-AA using a scintillation counter.
-
Determine the IC₅₀ for the inhibition of AA release.
-
Downstream Pathway Analysis
Confirming that inhibition of cPLA2α activity leads to a reduction in downstream pro-tumorigenic mediators and signaling pathways provides strong mechanistic validation.
-
Prostaglandin E2 (PGE₂) Quantification: PGE₂ is a major pro-inflammatory and pro-tumorigenic eicosanoid produced from AA. Its levels can be measured in the cell culture supernatant using a competitive ELISA kit. A reduction in PGE₂ levels following compound treatment would strongly support the proposed mechanism.
-
Western Blot Analysis: Assess the phosphorylation status of key signaling proteins downstream of cPLA2α and its associated pathways. Inhibition of cPLA2α has been shown to decrease the phosphorylation of Akt and affect the expression of cell cycle regulators like Cyclin D1.[15] Key proteins to probe include p-Akt (Ser473), total Akt, and Cyclin D1.[7][15]
Caption: Proposed mechanism of action via cPLA2α inhibition.
Phase 3: Advanced Models and Preclinical Development
Positive results from Phases 1 and 2 justify moving to more complex and physiologically relevant models.
3D Spheroid and Organoid Models
Three-dimensional cell culture models more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, providing a better prediction of in vivo efficacy than 2D monolayers.[26] The impact of the compound on spheroid growth, viability, and invasion can be assessed.
In Vivo Xenograft Studies
The definitive test of a compound's anticancer potential is its ability to inhibit tumor growth in an animal model.
-
Protocol:
-
Implant human cancer cells (e.g., PC-3) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the test compound orally or via intraperitoneal injection daily.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and for p-Akt).[15]
-
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven approach to evaluate this compound as a potential anticancer agent targeting cPLA2α. By systematically progressing through biochemical, cellular, and in vivo validation stages, researchers can build a comprehensive data package to support its further development.
Future work should also include computational modeling and molecular docking to predict the binding mode of the compound within the cPLA2α active site, potentially guiding the synthesis of more potent second-generation analogs.[12][27] Ultimately, the successful validation of this compound against cPLA2α could provide a novel and much-needed therapeutic option for a range of malignancies driven by inflammatory signaling.
References
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Scott, D. L., & Lanni, C. (2012). Roles of cPLA2α and Arachidonic Acid in Cancer. PMC. [Link]
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Scott, D. L., & Lanni, C. (n.d.). Roles of cPLA2alpha and arachidonic acid in cancer. PubMed. [Link]
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Schröder, P., & Gohlke, H. (2010). Pharmacophore-based discovery of a novel cytosolic phospholipase A2α inhibitor. PMC. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Wang, Y., et al. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. NIH. [Link]
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Patel, M. I., et al. (2008). Cytosolic Phospholipase A2-α: A Potential Therapeutic Target for Prostate Cancer. PMC. [Link]
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Saeidnia, S., & Abdollahi, M. (2013). Bioassays for anticancer activities. PubMed. [Link]
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A Technical Guide to the Presumed Mechanism of Action of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and a Framework for Its Elucidation
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide focuses on the specific, yet under-investigated molecule, 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct mechanistic studies on this compound are not extensively published, this document synthesizes data from structurally analogous compounds to propose a plausible mechanism of action. Drawing on evidence from related 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, we will explore a hypothesized role in oncology, detailing the underlying cellular pathways and providing a comprehensive framework for its experimental validation.[4][5][6] This guide is intended to serve as a foundational resource for researchers aiming to characterize this promising molecule.
Introduction: The Significance of the Pyrrolidine Core in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical sciences. Its structural rigidity and capacity for stereospecific functionalization make it an ideal building block for designing compounds that can interact with high specificity to biological targets.[7] Derivatives of the pyrrolidine core have demonstrated a wide array of pharmacological activities, including but not limited to, enzyme inhibition in metabolic diseases and cytotoxic effects in cancer.[2][3][8]
The subject of this guide, this compound, combines this versatile pyrrolidine core with a difluorophenyl moiety. The inclusion of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. Research on the closely related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[4][5][6] Based on this precedent, we will proceed with the hypothesis that the 3,4-difluoro isomer likely shares a similar mechanism of action centered on the disruption of cancer cell proliferation and survival.
Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Based on the activities of structurally related compounds, we postulate that this compound exerts its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. This hypothesis is built upon the observed outcomes of similar molecules that interfere with critical cellular processes in malignant cells.[4][5][6][9]
Proposed Signaling Pathway: Intrinsic Apoptosis Induction
We propose that the compound may act as a stress-inducing agent within cancer cells, leading to the activation of the intrinsic apoptotic pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Cell Cycle Disruption
In conjunction with apoptosis, the compound may disrupt the normal progression of the cell cycle. A common mechanism for anticancer agents is to induce cell cycle arrest at the G2/M or G1/S checkpoints, preventing DNA replication and cell division. This provides time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Experimental Framework for Mechanistic Validation
To rigorously test our hypothesized mechanism of action, a multi-step experimental workflow is proposed. This workflow is designed to first confirm the cytotoxic activity and then to dissect the specific molecular events underlying this effect.
Caption: A stepwise workflow to elucidate the mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This initial step aims to quantify the cytotoxic effects of the compound on various cancer cell lines, such as MDA-MB-231 (breast cancer), PPC-1 (prostate cancer), and A375 (melanoma), as has been done for similar compounds.[4][5][6]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
This protocol determines the phase of the cell cycle at which the compound induces arrest.
Methodology:
-
Treatment and Harvesting: Treat cells as described in the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Apoptotic and Cell Cycle Markers
This technique will be used to measure changes in the expression levels of key proteins involved in the hypothesized pathways.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, p53, p21, Cyclin B1) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
| Target Protein | Associated Pathway | Expected Change with Treatment |
| Bcl-2 | Anti-Apoptotic | Decrease |
| Bax | Pro-Apoptotic | Increase |
| Cleaved Caspase-9 | Intrinsic Apoptosis | Increase |
| Cleaved Caspase-3 | Executioner Caspase | Increase |
| p53 | Tumor Suppressor | Increase/Phosphorylation |
| p21 | Cell Cycle Inhibitor | Increase |
| Cyclin B1/CDK1 | G2/M Transition | Decrease |
Broader Potential Mechanisms: Enzyme Inhibition
While the anticancer hypothesis is strongly supported by analogous compounds, the pyrrolidine scaffold is also a known pharmacophore for various enzyme inhibitors.[1][7] Specifically, pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase for the management of diabetes.[1][8] These enzymes are responsible for carbohydrate digestion, and their inhibition can help regulate blood glucose levels.[1] Therefore, an alternative or parallel mechanism of action for this compound could be the inhibition of key metabolic enzymes.
Protocol 5: α-Glucosidase Inhibition Assay
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG).
-
Incubation: Mix the test compound at various concentrations with the enzyme solution and incubate at 37°C for 20 minutes.
-
Reaction Initiation: Add the p-NPG substrate to start the reaction and incubate for a further 30 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm. Acarbose can be used as a positive control.
Conclusion and Future Directions
This guide presents a scientifically grounded, albeit hypothesized, mechanism of action for this compound, focusing on its potential as an anticancer agent. The proposed framework of experimental protocols provides a clear path for researchers to validate these hypotheses and to build a comprehensive understanding of the compound's biological activity. The structural similarities to compounds with proven cytotoxic effects make the exploration of its role in oncology a promising avenue of research.[4][5][6][9][10] Concurrently, its core pyrrolidine structure warrants investigation into its potential as an enzyme inhibitor.[1][2][3] Future research should aim to not only confirm the cellular effects but also to identify the direct molecular target(s) of this compound, which will be crucial for its further development as a potential therapeutic agent.
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Title: Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding Source: PubMed Central URL: [Link]
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Title: Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids Source: ResearchGate URL: [Link]
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Title: Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: ResearchGate URL: [Link]
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Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Source: MDPI URL: [Link]
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Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity Source: National Institutes of Health (NIH) URL: [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This guide provides a comprehensive framework for the in vitro investigation of the novel compound 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. As a member of the pyroglutamic acid derivative family, this molecule holds potential as a scaffold in drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to its initial biological characterization.
Introduction: The Promise of the Pyroglutamic Acid Scaffold
Pyroglutamic acid, a cyclic derivative of glutamic acid, and its analogues are privileged structures in medicinal chemistry.[2][3] Their rigidified conformation, derived from the cyclization of glutamic acid, makes them valuable tools for probing ligand-receptor interactions and for the synthesis of bioactive molecules.[1][3] Derivatives of this scaffold have shown a wide range of biological activities, including analgesic, antihypoxic, antiproliferative, antibacterial, and antifungal properties.[4][5][6] The introduction of a difluorophenyl moiety to the 1-position of the 5-oxopyrrolidine-3-carboxylic acid core is a rational design strategy to enhance metabolic stability and potentially modulate biological activity. This guide outlines a systematic in vitro evaluation cascade for this compound, a novel entity in this promising class of compounds.
Synthesis Pathway
The synthesis of the title compound can be plausibly achieved through a well-established method for similar structures.[7][8] This involves the reaction of 3,4-difluoroaniline with itaconic acid. The initial Michael addition is followed by an intramolecular cyclization via amide bond formation, yielding the desired this compound.
Caption: Proposed synthesis of the title compound.
A Tiered Approach to In Vitro Evaluation
A systematic, tiered approach is crucial for efficiently characterizing a novel compound. This strategy ensures that resources are directed toward the most promising avenues of investigation, enabling early go/no-go decisions.[9]
Caption: A tiered workflow for in vitro evaluation.
Tier 1: Primary Screening - Antiproliferative and Cytotoxic Effects
The initial step is to assess the compound's general biological activity. Given that closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated anticancer properties, a primary screen for antiproliferative activity is a logical starting point.[7][10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A375 for melanoma, and PPC1 for prostate cancer, as used for the 2,4-difluoro analogue) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7][10]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Hypothetical Data Presentation
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A375 | Melanoma | 8.5 |
| PPC1 | Prostate Carcinoma | 15.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 32.8 |
| CRL-4001 | Normal Human Fibroblasts | > 100 |
Tier 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds showing significant activity in the primary screen should be advanced to secondary assays to investigate their mechanism of action (MoA) and selectivity.
1. Cell Migration Assay (Wound Healing)
The ability of cancer cells to migrate is fundamental to metastasis. A wound healing assay provides a straightforward method to assess the impact of a compound on cell migration.[7][10]
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Grow a confluent monolayer of a responsive cell line (e.g., A375) in a 6-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-lethal concentration (e.g., its IC25).
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to a vehicle-treated control.
2. Selectivity Profiling
A crucial aspect of drug development is ensuring that a compound selectively targets cancer cells over healthy cells. This can be assessed by determining the IC50 value in a non-cancerous cell line (e.g., human foreskin fibroblasts) and calculating a selectivity index (SI).[7]
-
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.
Tier 3: Advanced Characterization
For compounds that demonstrate both potency and selectivity, more in-depth studies can be initiated to further define their therapeutic potential.
1. Antimicrobial Activity Screening
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also shown promise as antimicrobial agents.[6][13] Therefore, screening for antibacterial and antifungal activity is a valuable parallel investigation.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida auris) corresponding to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium within a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Hypothetical Signaling Pathway Investigation
Should the compound show a specific antiproliferative profile, investigating its effect on key cancer-related signaling pathways would be the next logical step. For instance, many small molecule inhibitors target protein kinases.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This technical guide provides a structured and scientifically-backed framework for the initial in vitro evaluation of this compound. By employing a tiered screening approach, researchers can efficiently assess its biological activity, starting with broad antiproliferative screens and progressing to more detailed mechanistic and safety-related assays. The insights gained from these studies will be critical in determining the therapeutic potential of this novel compound and guiding future drug development efforts.
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1825. [Link]
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Panday, S. K. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Bioactive Compounds, 11(3), 133-156. [Link]
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Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]
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Panday, S. K. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
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Butkevičiūtė, E., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]
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Butkevičiūtė, E., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
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Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
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Xu, D., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. [Link]
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Butkevičiūtė, E., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]
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Tumosienė, I., et al. (2014). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. [Link]
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Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3768. [Link]
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Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
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Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
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Spectroscopic Characterization of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. As a key intermediate in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document outlines the anticipated results from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. While complete experimental spectra for this specific molecule are not widely published, this guide serves as an expert-level predictive tool for researchers engaged in its synthesis and analysis.
Molecular Structure and Key Features
This compound is a multifaceted molecule featuring a lactam (a cyclic amide), a carboxylic acid, and a disubstituted aromatic ring. Each of these functional groups provides distinct spectroscopic signatures that, when combined, offer a definitive structural fingerprint. The strategic placement of the fluorine atoms on the phenyl ring introduces specific splitting patterns in NMR spectroscopy, which are critical for unambiguous confirmation.
Structure of this compound with Atom Numbering:
Caption: Molecular structure and atom numbering scheme.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete characterization.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the chemical environment and connectivity of all hydrogen atoms. The spectrum is expected to be complex due to the chirality at the C3 position and the coupling between protons and fluorine atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale & Key Insights |
|---|---|---|---|
| ~12.5 (very broad) | s | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift, often disappearing upon a D₂O exchange.[1][2] |
| ~7.8-8.0 | dd | Aromatic (H-2') | This proton is ortho to the nitrogen and meta to a fluorine, leading to a doublet of doublets. Its downfield shift is due to the deshielding effect of the adjacent nitrogen. |
| ~7.6-7.8 | m | Aromatic (H-6') | This proton experiences complex coupling from adjacent protons and a meta fluorine atom. |
| ~7.4-7.6 | m | Aromatic (H-5') | This proton is ortho to one fluorine and meta to another, resulting in a complex multiplet. |
| ~4.0-4.2 | m | Pyrrolidinone (H-5) | These two diastereotopic protons are adjacent to the nitrogen atom, shifting them downfield. They will appear as a multiplet due to geminal and vicinal coupling. |
| ~3.5-3.7 | m | Pyrrolidinone (H-3) | This proton is at the chiral center and is coupled to the two protons on C4, resulting in a multiplet. |
| ~2.8-3.0 | m | Pyrrolidinone (H-4) | These two diastereotopic protons are coupled to H-3 and H-5, leading to a complex multiplet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl and carboxyl groups. Carbon-fluorine coupling will be a key diagnostic feature.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale & Key Insights |
|---|---|---|
| ~173-175 | Carboxylic Acid (-C OOH) | The carboxyl carbon is highly deshielded and appears at the downfield end of the spectrum.[2] |
| ~171-173 | Lactam Carbonyl (C =O) | The amide carbonyl carbon is also significantly deshielded. |
| ~148-152 (d, ¹JCF) | Aromatic (C4') | This carbon is directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift. |
| ~145-149 (d, ¹JCF) | Aromatic (C3') | Similar to C4', this carbon is directly bonded to fluorine and will appear as a doublet with a large coupling constant. |
| ~135-137 (d) | Aromatic (C1') | The ipso-carbon attached to the nitrogen will show a smaller C-F coupling. |
| ~118-120 (d) | Aromatic (C5') | This carbon will show coupling to the adjacent fluorine atom. |
| ~115-117 (d) | Aromatic (C6') | This carbon will show coupling to the meta fluorine atom. |
| ~108-110 (dd) | Aromatic (C2') | This carbon will exhibit coupling to both ortho and meta fluorine atoms. |
| ~48-50 | Pyrrolidinone (C5) | The carbon adjacent to the nitrogen (C5) is shifted downfield compared to C4. |
| ~34-36 | Pyrrolidinone (C3) | The carbon bearing the carboxylic acid group. |
| ~33-35 | Pyrrolidinone (C4) | A typical aliphatic carbon signal in the pyrrolidinone ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and the aromatic portions of the molecule and for its high boiling point.
-
Instrument Setup:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.[3]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum using a 45-degree pulse angle and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[3]
-
2D NMR (Optional but Recommended): For unambiguous assignment, run COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule, particularly the O-H of the carboxylic acid and the two distinct C=O bonds.
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale & Key Insights |
|---|---|---|
| 3300-2500 (very broad) | O-H stretch (Carboxylic Acid) | This characteristically broad absorption is due to hydrogen bonding between carboxylic acid dimers and is a hallmark of this functional group.[1][4] |
| ~3100-3000 | C-H stretch (Aromatic) | Absorptions above 3000 cm⁻¹ are typical for C-H bonds on an aromatic ring.[5] |
| ~2980-2850 | C-H stretch (Aliphatic) | Absorptions for the C-H bonds of the pyrrolidinone ring.[5] |
| ~1730-1700 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption for the carbonyl of the acid group. Its position indicates it is likely part of a hydrogen-bonded dimer.[4] |
| ~1690-1670 | C=O stretch (Lactam, Amide I) | The carbonyl of the five-membered lactam ring appears at a slightly lower wavenumber than a typical acyclic amide due to ring strain. |
| ~1610, ~1520 | C=C stretch (Aromatic) | Two characteristic bands for the carbon-carbon stretching within the phenyl ring. |
| ~1250-1100 | C-F stretch | Strong absorptions are expected in this region due to the C-F bonds. |
| ~1320-1210 | C-O stretch (Carboxylic Acid) | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[4] |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to eliminate moisture, which can interfere with the O-H region.
-
In an agate mortar, grind 1-2 mg of the compound with approximately 100-150 mg of the dry KBr until a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.[3]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Table 4: Predicted Mass Spectrometry Data (ESI)
| m/z | Ion | Rationale & Key Insights |
|---|---|---|
| 242.06 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in positive ion mode. The exact mass (C₁₁H₁₀F₂NO₃) is 242.0625. |
| 264.04 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS. |
| 240.05 | [M-H]⁻ | The deprotonated molecular ion will be the primary peak in negative ion mode, formed by the loss of the acidic carboxylic proton. |
| 198.07 | [M+H - CO₂]⁺ | A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da) from the protonated parent ion. |
| 129.03 | [C₆H₄F₂N]⁺ | Fragmentation involving cleavage of the pyrrolidinone ring could lead to the difluoroaniline cation fragment. |
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation (LC-MS):
-
Liquid Chromatography (LC): Use a C18 reverse-phase column. A simple gradient elution with water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonia for negative mode) is effective for sample introduction and cleanup.
-
Mass Spectrometer (ESI):
-
Set the ion source to either positive or negative ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity for the molecular ion.
-
-
-
Data Acquisition:
-
Acquire a full scan spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern, which is crucial for structural confirmation.[6]
-
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of the expected spectroscopic data and the methodologies to acquire it. The key identifiers will be the unique ¹H and ¹³C NMR signals arising from the difluorophenyl group, the characteristic broad O-H and dual C=O stretches in the IR spectrum, and the definitive molecular weight confirmed by mass spectrometry. By following these protocols and comparing experimental data to these expert predictions, researchers can confidently verify the identity and purity of their synthesized compound.
References
- (Note: As no direct experimental data was found, this reference list is based on sources used for analogy, interpret
-
Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][1]
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OpenStax. (2023, September 20). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link][2]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link][5]
-
Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][4]
-
Schymanski, E. L., et al. (2019). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Cheminformatics. Retrieved from [Link][6]
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- 5. uanlch.vscht.cz [uanlch.vscht.cz]
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solubility and stability of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide: Characterizing the Solubility and Stability of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid for Pharmaceutical Development
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory bench to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not mere data points; they are foundational pillars that dictate a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of this compound (henceforth referred to as 'the Compound'), a novel pyrrolidine derivative.[1][2][3] As a Senior Application Scientist, my objective is to present not just the protocols, but the underlying scientific rationale, enabling researchers to generate robust and interpretable data essential for critical decision-making in the drug development pipeline.
The Compound, with its difluorophenyl moiety and carboxylic acid functional group, presents a unique profile that requires careful investigation.[4][5] Its aqueous solubility will directly influence absorption and formulation strategies, while its stability under various environmental stresses will determine its degradation pathways and, ultimately, its viability as a drug substance.[6] This document outlines the essential experimental workflows, from initial solubility screening to comprehensive forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Section 1: Physicochemical and Structural Profile
A foundational understanding of the Compound's intrinsic properties is the logical starting point for any characterization campaign.
1.1. Core Structural and Chemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 496941-62-9 | [4] |
| Molecular Formula | C₁₁H₉F₂NO₃ | [4] |
| Molecular Weight | 241.19 g/mol | [4] |
1.2. Predicted and Essential Experimental Parameters
While basic identifiers are known, the parameters that govern solubility and stability—namely the acid dissociation constant (pKa) and the partition coefficient (logP)—must be determined experimentally.
-
pKa (Acid Dissociation Constant): The carboxylic acid moiety on the pyrrolidine ring is the primary ionizable group. Its pKa will dictate the compound's charge state at different pH values, which is a dominant factor influencing aqueous solubility. We hypothesize this group will have a pKa in the range of 3.5-5.0, typical for carboxylic acids. An accurate experimental determination via potentiometric titration or UV-spectrophotometry is a prerequisite for designing relevant solubility studies.
-
logP (Partition Coefficient): The logP value represents the lipophilicity of the Compound. The difluorophenyl group contributes significantly to its lipophilic character. This value is critical for predicting membrane permeability and potential absorption issues. A high logP may suggest low aqueous solubility.[10]
Section 2: A Rigorous Approach to Solubility Determination
Solubility assessment is not a single experiment but a phased approach, moving from high-throughput kinetic assays in early discovery to definitive thermodynamic (equilibrium) measurements for preclinical development.[11]
2.1. Causality in Method Selection: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the point of precipitation from a supersaturated solution, often generated by diluting a DMSO stock into an aqueous buffer.[11][12] It is a high-throughput method ideal for initial screening of many compounds to flag potential issues early.[10] The primary drawback is that it does not represent the true equilibrium state and can overestimate solubility.
-
Thermodynamic (Equilibrium) Solubility: This is the gold-standard measurement, representing the true saturation concentration of a compound in a solvent at equilibrium with its solid phase.[12][13] The shake-flask method is the most widely accepted technique for this determination.[13] It is more time- and resource-intensive but provides the definitive data required for formulation development and biopharmaceutical classification.
2.2. Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a stability-indicating analytical method for quantification.
Objective: To determine the thermodynamic solubility of the Compound in various aqueous buffers and organic solvents.
Materials:
-
The Compound (solid, verified purity >98%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Phosphate buffer, pH 9.0
-
Methanol, Acetonitrile, Ethanol (HPLC grade)
-
Glass vials with Teflon-lined caps
-
Orbital shaker with temperature control (set to 25°C and 37°C)
-
0.22 µm PTFE syringe filters
-
Calibrated analytical balance
-
Validated HPLC-UV or LC-MS/MS method
Methodology:
-
Preparation: Add an excess amount of the Compound (e.g., 5-10 mg) to separate vials containing a fixed volume (e.g., 1 mL) of each selected solvent/buffer. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a minimum of 48 hours. A preliminary time-to-equilibrium study should be performed by taking samples at 24, 48, and 72 hours to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solid. This step is critical; any particulate matter will lead to an overestimation of solubility.[12]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated, stability-indicating HPLC-UV or LC-MS/MS method.
-
Calculation: Determine the concentration in the original saturated solution by applying the dilution factor. Report the results in µg/mL or mg/mL.
2.3. Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Buffer System | Temperature (°C) | Equilibrium Solubility (µg/mL) |
| pH 3.0 Citrate Buffer | 25 | (Hypothetical Data) 150 |
| pH 7.4 PBS | 25 | (Hypothetical Data) 25 |
| pH 9.0 Phosphate Buffer | 25 | (Hypothetical Data) 350 |
| pH 7.4 PBS | 37 | (Hypothetical Data) 35 |
| Methanol | 25 | (Hypothetical Data) >2000 |
| Acetonitrile | 25 | (Hypothetical Data) 850 |
Section 3: Comprehensive Stability Assessment and Forced Degradation
Stability testing provides critical evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] Forced degradation (or stress testing) is an essential component of this process, designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[6][14]
3.1. The Rationale of Forced Degradation
The core purposes of a forced degradation study are:
-
Pathway Elucidation: To understand the intrinsic stability of the molecule and identify how it breaks down.[14]
-
Method Validation: To demonstrate the specificity of the analytical method used for stability studies. A method is "stability-indicating" only if it can resolve the parent drug from all significant degradation products.[14]
-
Formulation & Packaging Guidance: Knowledge of sensitivities (e.g., to light or oxidation) informs the development of stable formulations and the selection of appropriate packaging.[6]
A target degradation of 5-20% is generally considered optimal.[15][16] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not produce sufficient degradants to challenge the analytical method.[16]
3.2. Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of the Compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
The Compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Validated stability-indicating HPLC-UV/PDA method
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled ovens/water baths
Methodology:
-
Sample Preparation: For each condition, prepare duplicate samples by spiking the Compound stock solution into the stress medium. A control sample (Compound in the same solvent mix without the stressor) must be run in parallel for each condition, stored protected from light at 4°C.
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Expose to 60°C. If no degradation is seen after 24 hours, switch to 1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Expose to 60°C. The lactam ring in the pyrrolidone structure may be susceptible to base-catalyzed hydrolysis.
-
Neutral Hydrolysis: Mix with purified water. Expose to 60°C.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature. This condition will test the molecule's susceptibility to oxidative stress.[16]
-
Photostability: Expose the solid powder and a solution of the Compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9] A dark control must be included.
-
Thermal Stress: Expose the solid powder to dry heat (e.g., 80°C) for a defined period.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved or it is clear the compound is stable to that condition.
-
Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic/basic samples. Dilute to a suitable concentration and analyze immediately using the validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Data Analysis:
-
Calculate the % loss of the parent compound relative to the t=0 sample.
-
Calculate the % area of each new peak (degradation product).
-
Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.
-
Use the PDA detector to assess peak purity of the parent peak at each time point to ensure no co-eluting degradants.
-
3.3. Data Presentation: Forced Degradation Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 0.1 M HCl, 60°C | 24 | (Hypothetical Data) 98.5 | - | - |
| 0.1 M NaOH, 60°C | 8 | (Hypothetical Data) 85.2 | 12.1 | - |
| 3% H₂O₂, RT | 48 | (Hypothetical Data) 92.1 | 5.8 | - |
| Photolytic (Solution) | - | (Hypothetical Data) 99.0 | - | - |
| Thermal (Solid, 80°C) | 72 | (Hypothetical Data) 99.5 | - | - |
Section 4: Visualizing the Workflows
Clear visual representations of experimental processes are essential for ensuring reproducibility and understanding complex workflows.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation (Stress Testing).
Conclusion and Forward Outlook
This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the . By meticulously following these protocols, researchers can generate high-quality, reliable data. The results of the equilibrium solubility studies will directly inform formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability profile and validate the analytical methods necessary for long-term stability programs. This foundational dataset is indispensable for advancing a promising NCE through the preclinical and clinical development phases, ensuring that decisions are based on a sound understanding of its fundamental chemical nature.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. Multiple Sources.
- Solubility Testing in Drug Discovery: Key Insights and Methods. AxisPharm.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
- ICH guideline for stability testing. Slideshare.
- Q1A(R2) Guideline. International Council for Harmonisation.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Taylor & Francis Online.
- Transdermal Formulation Forced Degradation Testing. CD Formulation.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH).
- A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds. BenchChem.
- This compound. Appchem.
- Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. KTU ePubl.
- This compound. Crysdot LLC.
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- 3. benchchem.com [benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
CAS number and chemical identifiers for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural characteristics, synthesis, and potential applications, with a focus on providing practical insights for laboratory and research settings.
Chemical Identity and Molecular Profile
This compound is a derivative of pyroglutamic acid, featuring a 3,4-difluorophenyl substituent on the nitrogen atom of the pyrrolidinone ring. The presence of the difluorophenyl moiety significantly influences the molecule's electronic properties and potential biological activity.
Chemical Identifiers
A precise identification of a chemical entity is fundamental for research and regulatory purposes. The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 496941-62-9 |
| Molecular Formula | C₁₁H₉F₂NO₃ |
| Molecular Weight | 241.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2F)F)C(=O)O |
| InChI Key | ZONVRPYTUSSRDE-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | White to off-white solid |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| LogP | The presence of the difluorophenyl group suggests a moderate lipophilicity. |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a well-established synthetic route for N-aryl-5-oxopyrrolidine-3-carboxylic acids. The primary method involves the reaction of a substituted aniline with itaconic acid.[1][2] This approach is a practical and efficient way to construct the core structure of the molecule.
Synthetic Workflow
The synthesis proceeds via a Michael addition of the aniline to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of the isomeric 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and is expected to be effective for the target compound with minor modifications.[1]
Materials:
-
3,4-Difluoroaniline
-
Itaconic acid
-
Water
-
5% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
Procedure:
-
A mixture of 3,4-difluoroaniline and itaconic acid in water is refluxed for several hours.
-
The reaction mixture is then cooled to room temperature, allowing for the precipitation of the product.
-
The crude product is collected by filtration.
-
For purification, the precipitate is dissolved in a 5% aqueous sodium hydroxide solution.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The resulting precipitate of this compound is collected by filtration, washed with water, and dried under vacuum.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons and the aromatic protons of the difluorophenyl group. The chiral center at the 3-position of the pyrrolidinone ring will likely result in complex splitting patterns for the adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the lactam, the carbons of the aromatic ring (with C-F couplings), and the aliphatic carbons of the pyrrolidinone ring.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and the C=O stretch of the lactam.
Applications in Drug Discovery and Development
Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms in the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Anticancer and Antimicrobial Potential
Research on analogous compounds, such as derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has demonstrated promising anticancer activity against various cell lines.[1][3] These compounds have also been investigated for their antimicrobial properties. The core scaffold of this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The general workflow for exploring the biological activity of this class of compounds is outlined below.
Caption: Workflow for the development of bioactive compounds from the title molecule.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.
-
Fire Safety: The compound is likely combustible. Use standard fire extinguishers suitable for chemical fires.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structure is amenable to further chemical modification to explore a range of biological activities. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for researchers and scientists working with this and related molecules. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). ResearchGate. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). LSMU. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyrrolidine Scaffolds in Oncology
The pyrrolidine ring is a cornerstone of many biologically active molecules, valued for its unique three-dimensional structure that allows for effective exploration of pharmacophore space.[1] This five-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The focus of these application notes, 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, belongs to a class of compounds that has shown significant promise in preclinical cancer research. The incorporation of a difluorophenyl moiety can enhance metabolic stability and binding affinity to target proteins, making this a compound of considerable interest for drug discovery and development.
This document provides a comprehensive guide for the initial in vitro evaluation of this compound, with detailed protocols for assessing its cytotoxic and anti-migratory effects in cancer cell lines. While specific biological data for the 3,4-difluoro isomer is still emerging, the protocols herein are based on extensive studies of the closely related and well-documented 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, which have shown potent anticancer activity against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[2][3][4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a compound is paramount for reproducible and reliable in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₂NO₃ | PubChem |
| Molecular Weight | 241.19 g/mol | PubChem |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO | Inferred from similar compounds |
| Storage | Store at -20°C | Standard practice |
Preparation of Stock Solutions
The accuracy of in vitro assays is critically dependent on the correct preparation and storage of compound stock solutions. Due to the limited aqueous solubility typical of this class of compounds, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended.
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 2.41 mg of this compound.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the compound.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Note on Working Dilutions: When preparing working concentrations in cell culture media, it is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%). Serial dilutions from the stock solution should be made in culture media, with vigorous mixing after each dilution to prevent precipitation of the compound.
Hypothesized Mechanism of Action and Cellular Effects
While the precise mechanism of action for this compound is yet to be fully elucidated, research on related pyrrolidine derivatives suggests several potential pathways through which it may exert its anticancer effects. Many small molecule enzyme inhibitors that block oncogenic signaling pathways are under investigation as cancer therapeutics.[2] It is plausible that this compound and its derivatives could function as inhibitors of key kinases or other enzymes involved in cancer cell proliferation, survival, and migration.
One study on a different fluorinated pyrrolidine derivative demonstrated inhibition of the Toll-like receptor (TLR) signaling pathway, which can be aberrantly activated in some cancers.[5] This suggests a potential role in modulating inflammatory signaling within the tumor microenvironment.
The primary cellular effects observed with the closely related 2,4-difluoro isomer are cytotoxicity and inhibition of cell migration.[2][4] Therefore, the initial experimental approach should focus on quantifying these key anticancer activities.
Figure 2: Workflow for the wound healing (scratch) assay.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at non-toxic concentrations (determined from the MTT assay, e.g., IC₅₀/2 and IC₅₀/4). Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
3D Tumor Spheroid Culture and Viability
3D cell culture models more closely mimic the in vivo tumor microenvironment.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
This compound
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Microscope
Protocol:
-
Spheroid Formation: Seed cells in ultra-low attachment plates at a density of 1,000-5,000 cells per well. Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well. Incubate for 2-4 days until spheroids are formed.
-
Compound Treatment: Carefully add the test compound at various concentrations to the wells containing the spheroids.
-
Incubation: Incubate for 72-96 hours.
-
Viability Assessment: Assess cell viability using a 3D-compatible assay according to the manufacturer's instructions. This often involves adding a reagent that measures ATP levels, which correlate with the number of viable cells.
-
Imaging (Optional): The size and morphology of the spheroids can be monitored and imaged throughout the experiment.
Data Interpretation and Troubleshooting
-
MTT Assay: A dose-dependent decrease in absorbance indicates cytotoxic or anti-proliferative activity. Ensure the formazan crystals are fully dissolved before reading the plate to avoid inaccurate results.
-
Wound Healing Assay: A delay in wound closure in treated wells compared to the control indicates an inhibitory effect on cell migration. It is important to use sub-lethal concentrations of the compound to ensure that the observed effect is due to inhibition of migration and not cell death.
-
3D Spheroid Assay: A reduction in spheroid size or a decrease in viability signal in treated spheroids suggests that the compound can penetrate the 3D structure and induce cell death.
Conclusion
This compound is a promising compound for anticancer drug discovery. The protocols outlined in these application notes provide a solid foundation for its initial in vitro characterization. By systematically evaluating its effects on cell viability, migration, and 3D tumor models, researchers can gain valuable insights into its therapeutic potential and guide further development.
References
- Pranaitytė, G., Grybaitė, B., Endriulaitytė, U., Mickevičius, V., & Petrikaitė, V. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports.
- Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.
- Grybaitė, B., Petrikaitė, V., Mickevičius, V., et al. (2025). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 114954.
- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). PubMed.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)
- PubChem. 5-Oxopyrrolidine-3-carboxylic acid.
Sources
- 1. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsmu.lt [lsmu.lt]
- 4. researchgate.net [researchgate.net]
- 5. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a difluorinated phenyl ring, a structure of significant interest in medicinal chemistry. Molecules within the N-substituted 5-oxopyrrolidine class have been investigated for a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3][4][5] The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, making this compound and its derivatives valuable candidates in drug discovery and development.
Accurate and precise quantification of this molecule is paramount for several key stages in the pharmaceutical pipeline:
-
Process Chemistry: Monitoring reaction completion and purity during synthesis.
-
Quality Control (QC): Ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
This document provides detailed protocols for two robust analytical methods for the quantification of this compound: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine QC, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis.
Physicochemical Properties and Analytical Considerations
A foundational understanding of the analyte's properties is critical for methodical development.
-
Molecular Formula: C₁₁H₉F₂NO₃
-
Molecular Weight: 241.19 g/mol
-
Structure:
-
Solubility: As a carboxylic acid, it is expected to have low solubility in water but good solubility in organic solvents like methanol, acetonitrile, and DMSO.[6] Its solubility can be significantly increased in aqueous solutions with a basic pH due to the deprotonation of the carboxylic acid group.
-
Chromophore: The 3,4-difluorophenyl group acts as a strong chromophore, making ultraviolet (UV) detection a highly viable analytical strategy.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the cornerstone for routine analysis in a quality control environment due to its robustness, reliability, and widespread availability. It is ideal for determining the purity and concentration of the bulk drug substance.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is introduced into a flowing liquid (mobile phase) and passed through a column packed with a nonpolar stationary phase (e.g., C18). The analyte partitions between the two phases, and its retention is controlled by the composition of the mobile phase. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a single, well-retained, and sharp chromatographic peak. Quantification is achieved by comparing the peak area of the analyte to that of calibration standards of known concentration.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid, analytical grade.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by DAD scan) |
Scientist's Note (Causality): The use of 0.1% formic acid is crucial. It protonates the carboxylic acid moiety (R-COOH), making it less polar and promoting its retention on the nonpolar C18 column.[7] This leads to better peak shape and avoids peak splitting that can occur if the analyte is in both its ionized and non-ionized forms. A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated and eluted within a reasonable run time.
3. Preparation of Solutions:
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Sample Solution (Target Concentration ~100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent in a volumetric flask, and dilute to achieve a final concentration within the calibration range.
4. System Suitability and Analysis Sequence: To ensure the trustworthiness of the results, a system suitability test must be performed before analysis.[8]
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a mid-range calibration standard (e.g., 50 µg/mL) six times.
-
The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Proceed with the analysis by injecting the blank, calibration standards, and samples.[8]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification using HPLC-UV.
Method Validation Parameters
A fully validated method provides documented evidence of its reliability. Key parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 1-200 µg/mL) |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels |
| Precision | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0% |
| Specificity | No interference from blank or placebo at the analyte's retention time |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the gold standard for quantifying the analyte at very low concentrations, particularly in complex biological matrices like plasma or tissue homogenates.
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.[9] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer first selects the parent ion (precursor ion) corresponding to the analyte's mass-to-charge ratio (m/z). This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interference.[10]
Experimental Protocol
1. Instrumentation and Consumables:
-
UHPLC or HPLC system.
-
A triple quadrupole mass spectrometer with an ESI source.
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm (for UHPLC) or equivalent.
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
An isotopically labeled internal standard (e.g., ¹³C₆- or D₄-labeled analyte), if available, is highly recommended for optimal accuracy.
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Short gradient, e.g., 5-95% B over 3 minutes, with a total run time of ~5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: 240.0 -> 196.0 (Loss of CO₂); Analyte: 240.0 -> 127.0 (Difluorophenyl fragment) |
| Dwell Time | 100 ms |
Scientist's Note (Causality): ESI in negative mode is chosen to deprotonate the acidic carboxylic group, efficiently forming the [M-H]⁻ precursor ion (m/z 240.0). The proposed MRM transitions (e.g., loss of carboxylic acid group as CO₂) must be empirically optimized by infusing a pure standard solution into the mass spectrometer to determine the most stable and intense product ions.[11] Using an internal standard that is a stable isotope-labeled version of the analyte corrects for variations in sample preparation and instrument response, ensuring the highest degree of accuracy and precision.
3. Sample Preparation (from Plasma):
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
Method Validation Highlights
Validation for bioanalytical methods follows similar principles but with a focus on matrix effects and recovery.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 over the range (e.g., 0.5 - 1000 ng/mL) with 1/x² weighting |
| Accuracy & Precision | Within ±15% of nominal (±20% at LLOQ) for QC samples |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Extraction recovery should be consistent and reproducible |
| LLOQ | The lowest standard on the calibration curve that meets accuracy/precision criteria |
References
-
Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Vilnius University Press. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
-
PubChem. 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Korfmacher, W. A. (2014). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities? LCGC North America. Available at: [Link]
-
Kantminienė, K., et al. (2019). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules. Available at: [Link]
-
Ahrens, L. (2012). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Doctoral Thesis, SLU. Available at: [Link]
-
Al-Zoubi, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]
-
Pranaitytė, G., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Vilnius University Press. Available at: [Link]
-
Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]
-
Thurman, E. M. (2011). Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough? LCGC International. Available at: [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]
-
Andresson, T., et al. (2020). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- United States Environmental Protection Agency. (1995). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater.
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available at: [Link]
-
Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]
-
PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
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Gaily, M., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]
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Current Pharmaceutical Analysis. (2016). A Novel Quantitative Spectrophotometric Method. Available at: [Link]
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Guo, K., & Li, L. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Application Notes and Protocols for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as an Enzyme Inhibitor
Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold
The 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid molecule and its derivatives represent a class of compounds with significant therapeutic promise, demonstrating a spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] At the heart of these biological functions lies the potential for potent and selective enzyme inhibition. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in characterizing the enzyme inhibitory properties of this novel scaffold. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the compound's mechanism of action and advance its potential as a therapeutic agent.
The core structure, a substituted 5-oxopyrrolidine, is a versatile scaffold found in numerous pharmacologically active agents.[3] Its rigid, five-membered ring system provides a fixed orientation for pendant chemical groups, facilitating specific interactions with enzyme active sites or allosteric pockets. The difluorophenyl moiety, in particular, can enhance binding affinity through various non-covalent interactions and may improve pharmacokinetic properties. While the direct enzyme targets of this compound are still under active investigation, derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have been identified as inhibitors of several key enzymes implicated in disease, including:
-
BACE-1 (Beta-secretase 1): A key enzyme in the pathogenesis of Alzheimer's disease.[4]
-
α-Amylase and α-Glucosidase: Critical enzymes in carbohydrate metabolism, making them targets for anti-diabetic therapies.[5]
-
Matrix Metalloproteinases (MMPs): A family of enzymes involved in tissue remodeling, with implications in cancer metastasis and inflammation.[6][7]
-
InhA (Enoyl-ACP Reductase): An essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][9]
-
DNA Gyrase and Topoisomerase IV: Essential bacterial enzymes that are well-established targets for antibiotics.[6]
This guide will provide detailed protocols for assessing the inhibitory activity of this compound against a representative enzyme from two of these classes: a matrix metalloproteinase (MMP) for anticancer applications and a bacterial enzyme for antimicrobial applications.
Part 1: Initial Characterization and Quality Control of the Inhibitor
Before embarking on detailed enzymatic assays, it is imperative to ensure the purity and integrity of the inhibitor, this compound.
Synthesis and Purification
The synthesis of the parent compound, this compound, can be achieved through the reaction of 3,4-difluoroaniline with itaconic acid.[10][11] It is crucial to purify the final product to >95% purity, as impurities can interfere with enzymatic assays.
Conceptual Synthesis Workflow:
Caption: High-level overview of the synthesis of the target inhibitor.
Analytical Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | The observed chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak should be observed, with an area corresponding to >95% purity. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretch) and the lactam (C=O stretch) should be present. |
Part 2: Protocol for Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor.[12][13] It is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[13][14]
General Materials and Reagents
-
Purified enzyme of interest (e.g., a specific MMP or bacterial enzyme)
-
Fluorogenic or chromogenic enzyme substrate
-
Assay buffer (optimized for the specific enzyme)
-
This compound (stock solution in DMSO)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader with fluorescence or absorbance capabilities
-
Standard laboratory equipment (pipettes, tubes, etc.)
Step-by-Step IC50 Determination Protocol
-
Prepare Reagent Solutions:
-
Enzyme Solution: Dilute the purified enzyme to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-noise ratio.
-
Substrate Solution: Prepare the substrate solution in assay buffer at a concentration that is at or below the Michaelis constant (Km) for the enzyme. This ensures sensitivity to competitive inhibitors.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., <1%) to avoid solvent effects. The concentration range should span several orders of magnitude around the expected IC50.
-
-
Assay Setup in a 96-Well Plate:
-
Negative Control (100% Activity): Add enzyme solution and assay buffer (with the same percentage of DMSO as the inhibitor wells).
-
Positive Control (0% Activity): Add assay buffer and substrate (no enzyme).
-
Inhibitor Wells: Add enzyme solution and the serially diluted inhibitor solutions.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by setting the negative control as 100% activity and the positive control as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
IC50 Determination Workflow:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Part 4: Concluding Remarks and Future Directions
These application notes provide a foundational framework for characterizing this compound as an enzyme inhibitor. The protocols for IC50 determination and mechanism of action studies are robust and can be adapted to a wide range of enzyme targets. A thorough understanding of the inhibitory profile of this compound will be instrumental in guiding its further development as a potential therapeutic agent. Future studies could involve exploring its selectivity against a panel of related enzymes, conducting structural studies (e.g., X-ray crystallography) of the enzyme-inhibitor complex to visualize the binding mode, and evaluating its efficacy in cell-based and in vivo models.
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Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]
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Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]
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Michaelis–Menten kinetics - Wikipedia. Available at: [Link]
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Michaelis Menten Kinetics – MCAT Biochemistry | MedSchoolCoach. Available at: [Link]
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Basics of enzyme kinetics graphs (article) - Khan Academy. Available at: [Link]
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The Michaelis–Menten Model - Microbe Notes. Available at: [Link]
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IC50 Determination - edX. Available at: [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. Available at: [Link]
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. Available at: [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed. Available at: [Link]
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The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discov - Dr. B.C. Roy College of Pharmacy. Available at: [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. Available at: [Link]
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IC50 - Wikipedia. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]
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Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity - KTU ePubl. Available at: [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. Available at: [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]
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Application Notes & Protocols: Leveraging 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives in Contemporary Cancer Research
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide focuses on the untapped potential of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives as a promising avenue in cancer research. While direct studies on this specific molecule are emerging, extensive research on analogous compounds, particularly 1-(2,4-difluorophenyl) derivatives, provides a robust framework for its application.[4][5][6][7] This document serves as a comprehensive resource, outlining the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the anticancer efficacy of this compound class. Our objective is to equip researchers with the foundational knowledge and practical methodologies to explore this novel chemical space.
Part 1: Scientific Rationale and Therapeutic Potential
The 5-oxopyrrolidine-3-carboxylic acid backbone represents a versatile template for the design of novel therapeutic agents. The introduction of a difluorophenyl group at the N-1 position is a strategic choice in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of the molecule.[4][7] Research on the broader family of pyrrolidine-based compounds has demonstrated their potential to interfere with various cancer-related processes.[1][2][3]
While the precise mechanism of action for this compound derivatives is an active area of investigation, studies on analogous structures suggest several potential pathways. The true therapeutic potential is often realized upon derivatization of the carboxylic acid at the 3-position, for instance, into hydrazones, azoles, or other heterocyclic moieties.[5][6] These derivatives have shown significant cytotoxic activity against a range of cancer cell lines, including triple-negative breast cancer, prostate cancer, melanoma, and lung adenocarcinoma.[4][5][8]
Proposed General Mechanism of Action
Based on the broader class of pyrrolidine derivatives, the anticancer effects of this compound derivatives may be multi-faceted. The core scaffold can be decorated with various functional groups to target specific cellular pathways. The hydrazone derivatives, in particular, have consistently demonstrated potent cytotoxic effects in numerous studies.[5][6]
Part 2: Synthesis and Derivatization Workflow
The synthesis of this compound and its subsequent derivatization is a well-documented process, adaptable from methodologies reported for similar analogs.[5][7]
Synthesis of the Core Scaffold
The initial synthesis involves a straightforward reaction between 3,4-difluoroaniline and itaconic acid.[5][7]
-
Reaction: A mixture of 3,4-difluoroaniline and itaconic acid in water is refluxed for an extended period (e.g., 22 hours).
-
Purification: The resulting precipitate is filtered and purified by dissolving in an aqueous sodium hydroxide solution, followed by treatment with sodium dithionite, filtration, and acidification to yield the target compound, this compound.[5]
Derivatization at the 3-Position
The carboxylic acid is a versatile handle for further chemical modifications. A common and effective strategy is its conversion to a carbohydrazide, which then serves as a precursor for a library of hydrazone derivatives.[4][5]
-
Esterification: The carboxylic acid is converted to its methyl ester using methanol in the presence of a catalytic amount of sulfuric acid.[5]
-
Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate in a suitable solvent like isopropanol under reflux to yield the 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[5]
-
Hydrazone Synthesis: The carbohydrazide is subsequently condensed with a variety of aromatic or heterocyclic aldehydes to produce a diverse library of hydrazone derivatives.[4][5]
Caption: Experimental workflow for the in vitro evaluation of novel anticancer compounds.
Part 4: Concluding Remarks and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse derivatization make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid framework for the initial in vitro evaluation of these compounds.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to optimize their potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the lead compounds.
By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the therapeutic potential of this exciting class of molecules and contribute to the discovery of the next generation of cancer therapies.
References
- Recent advancement in pyrrolidine moiety for the management of cancer: A review. (2024). Results in Chemistry, 7, 101301.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). Lsmu.lt.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).
- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
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protocol for derivatization of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An Application Guide to the Synthetic Derivatization of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Abstract
This technical guide provides detailed protocols for the chemical derivatization of this compound, a key scaffold in medicinal chemistry. The pyrrolidine ring is a privileged structure found in numerous biologically active compounds, and derivatives of this specific acid are of significant interest for developing novel therapeutic agents, particularly in oncology and antimicrobial research.[1][2][3] This document outlines two robust and widely applicable derivatization strategies: acid-catalyzed esterification and carbodiimide-mediated amidation. Each protocol is presented with step-by-step instructions, mechanistic insights, and guidelines for product purification and characterization, designed for researchers in drug discovery and organic synthesis.
Introduction: Scientific Context and Strategic Importance
The 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid framework serves as a versatile starting material for the synthesis of compound libraries aimed at biological screening. The carboxylic acid moiety is a prime handle for chemical modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore structure-activity relationships (SAR).
The two primary derivatization pathways discussed herein are:
-
Esterification: The conversion of the carboxylic acid to an ester. This is often a preliminary step to increase solubility in organic solvents or to serve as a protecting group for further transformations.[1][4]
-
Amidation: The coupling of the carboxylic acid with an amine to form an amide bond. This is one of the most fundamental reactions in medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities.[5]
The choice of derivatization strategy is dictated by the overall synthetic goal. Both protocols detailed below are designed to be efficient, scalable, and adaptable for various downstream applications.
Foundational Principles of Carboxylic Acid Activation
Direct reaction between a carboxylic acid and a nucleophile (like an alcohol or amine) is often slow and inefficient. The hydroxyl group of a carboxylic acid is a poor leaving group, and at neutral pH, an acid-base reaction forming a non-reactive carboxylate salt can occur.[5][6] Therefore, activation of the carboxyl group is essential.
-
For Esterification (Fischer-Spath Esterification): This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7] The reaction is reversible, and using the alcohol as the solvent drives the equilibrium toward the ester product.[7]
-
For Amidation (Coupling Reagents): Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used "zero-length" coupling agents.[8][9] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then readily attacked by a primary or secondary amine to form the stable amide bond, releasing an easily removable urea byproduct.[11] To enhance efficiency and suppress side reactions, particularly racemization in chiral compounds, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form an activated ester, which is less prone to side reactions and couples smoothly with the amine.[12][13]
Protocol I: Synthesis of Methyl 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylate
This protocol describes the Fischer esterification of the title compound using methanol and a sulfuric acid catalyst. This method is straightforward and effective for producing the methyl ester derivative.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Methanol (MeOH), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade, 95-98% | VWR | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | Prepare in-house | Neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Brine (Saturated NaCl Solution) | Reagent Grade | Prepare in-house | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |
Experimental Workflow Diagram
Caption: Workflow for Fischer Esterification.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.41 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous methanol (50 mL). Stir the suspension until the solid is fully dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
Catalyst Addition: While stirring vigorously, add concentrated sulfuric acid (0.2 mL, ~3.7 mmol, 0.37 equiv.) dropwise using a glass pipette. Caution: This addition is exothermic.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approximately 65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every hour. (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf value than the starting acid. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Carefully transfer the solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~30 mL) to neutralize the remaining acid. Caution: CO₂ gas evolution will occur. Swirl gently and vent frequently until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure methyl ester as a solid or oil.
Protocol II: Synthesis of 1-(3,4-Difluorophenyl)-N-(propyl)-5-oxopyrrolidine-3-carboxamide
This protocol details the synthesis of an amide derivative using EDC and HOBt as coupling agents with propylamine as a representative amine nucleophile. This method is highly versatile and can be adapted for a wide range of amines.[12][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Oakwood Chemical | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | TCI America | Additive to prevent side reactions |
| Propylamine | ≥99% | Sigma-Aldrich | Nucleophile |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Acros Organics | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) Solution | Reagent Grade | Prepare in-house | Washing |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | Prepare in-house | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Sigma-Aldrich | Drying Agent |
Experimental Workflow Diagram
Caption: Workflow for EDC/HOBt-Mediated Amidation.
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 2.41 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (40 mL).
-
Add HOBt (1.53 g, 11.0 mmol, 1.1 equiv.) and EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv.) to the solution.
-
Activation: Cool the flask to 0 °C using an ice bath and stir the mixture for 30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add propylamine (0.91 mL, 11.0 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Eluent: 70% Ethyl Acetate in Hexanes). The starting acid spot should be consumed and a new, typically less polar, product spot should appear.
-
Work-up: Pour the reaction mixture into a beaker containing cold water (150 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL). Rationale: The acid wash removes unreacted amine and residual EDC, while the base wash removes unreacted HOBt and starting acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Product Characterization and Data Interpretation
Successful synthesis must be confirmed through rigorous analytical characterization. Purification of carboxylic acids and their derivatives can be achieved through standard methods like recrystallization or chromatography.[14][15]
| Technique | Expected Outcome for Methyl Ester | Expected Outcome for Propyl Amide |
| ¹H NMR | Appearance of a new singlet at ~3.7 ppm (3H) corresponding to the methyl ester (-OCH₃) protons. Disappearance of the broad carboxylic acid proton signal (>10 ppm).[3] | Appearance of new signals corresponding to the propyl group (e.g., a triplet ~3.1 ppm, a sextet ~1.5 ppm, and a triplet ~0.9 ppm) and a broad amide N-H signal (~6-8 ppm). Disappearance of the carboxylic acid proton. |
| ¹³C NMR | Appearance of a new signal at ~52 ppm for the methyl ester carbon (-OCH₃). The carbonyl carbon signal may shift slightly.[3] | Appearance of new signals for the propyl carbons (~41, 23, 11 ppm). The carbonyl carbon signal will be in a similar region to the starting acid. |
| Mass Spectrometry (ESI-MS) | The [M+H]⁺ or [M+Na]⁺ ion should correspond to the molecular weight of the methyl ester (C₁₂H₁₁F₂NO₃, MW = 255.22). | The [M+H]⁺ or [M+Na]⁺ ion should correspond to the molecular weight of the propyl amide (C₁₄H₁₆F₂N₂O₂, MW = 282.29). |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the ester at ~1735 cm⁻¹. | Disappearance of the broad O-H stretch. Appearance of a C=O stretch for the amide at ~1650 cm⁻¹ (Amide I band) and an N-H bend at ~1550 cm⁻¹ (Amide II band). An N-H stretch will be visible ~3300 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a retention time different from the starting material, indicating high purity. | A single major peak with a retention time different from the starting material, indicating high purity. |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it dropwise to solutions to control the exothermic reaction.
-
EDC is a skin and respiratory irritant. Avoid inhalation of dust and direct contact.
-
DMF is a potential teratogen and is readily absorbed through the skin. Use with caution and ensure proper containment.
-
Organic solvents like methanol, ethyl acetate, and dichloromethane are flammable and volatile. Keep them away from ignition sources.
References
- Process for the purification of carboxylic acids.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Coupling Reagents. Aapptec Peptides.
- Process for purification of carboxylic acids.
- Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
- Isol
- EDC Coupling Mechanism. YouTube.
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- Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
- Esterification--Making Esters
- Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- esterification - alcohols and carboxylic acids. Chemguide.
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Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Document ID: AN-HTS-2601-01
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a recurring motif in molecules demonstrating significant biological activity, including anticancer and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize modulators of a putative enzyme target for the specific compound 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . As the specific biological target for this compound is not yet publicly defined, this guide presents a framework for the development and validation of a fluorescence-based biochemical assay, using a hypothetical hydrolase enzyme as a scientifically plausible model. The principles, protocols, and validation strategies outlined herein are broadly applicable and can be adapted once a definitive molecular target is identified.
Introduction: The Scientific Rationale
The carboxylic acid functional group is a cornerstone of many pharmacophores, often mediating critical interactions with biological targets through hydrogen bonding and ionic interactions.[5] Its presence in the this compound structure suggests a high probability of interaction with enzyme active sites. Many successful drugs function through enzyme inhibition, making this a primary hypothesis for the compound's mechanism of action.[6][7]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[8][9][10] Fluorescence-based assays are frequently the method of choice for HTS due to their high sensitivity, adaptability to automation, and cost-effectiveness.[11][12][13]
This guide details the logical progression from initial assay development to a full-scale HTS campaign and subsequent hit validation, providing the scientific causality behind each experimental choice to ensure a self-validating and robust screening system.
Assay Principle: A Fluorescence-Based Enzyme Inhibition Assay
The proposed assay quantifies the inhibitory effect of this compound on a hypothetical hydrolase enzyme. The principle relies on the enzymatic cleavage of a non-fluorescent (or low-fluorescence) substrate to release a highly fluorescent product. A decrease in the rate of fluorescence generation in the presence of the test compound indicates enzymatic inhibition.
This format offers several advantages for HTS:
-
High Sensitivity: Fluorometric methods can detect minute quantities of product, allowing for the use of low enzyme concentrations and conserving precious reagents.[12][14]
-
Continuous Monitoring: The reaction kinetics can be monitored in real-time, providing richer data on the inhibition mechanism.[12]
-
HTS Compatibility: The simple "mix-and-read" format is readily adaptable to robotic liquid handling systems and multi-well plate readers.[8]
Phase 1: Assay Development and Optimization
A successful HTS campaign is built upon a meticulously optimized and validated assay.[15][16] This phase establishes the ideal experimental conditions to maximize sensitivity and reproducibility.
3.1. Reagent Qualification and Buffer Selection
Causality: The enzyme's activity and stability are critically dependent on the buffer's pH, ionic strength, and composition. Additives like detergents may be required to prevent protein aggregation, while co-factors might be essential for enzymatic function.
Protocol:
-
Source and Purity: Obtain a highly purified batch of the target enzyme. Characterize its specific activity and ensure the absence of contaminating activities that could interfere with the assay.[6]
-
Buffer Screening: Evaluate a panel of buffers across a relevant pH range (e.g., pH 6.0 to 8.5).
-
Additive Screening: Test the effect of common additives such as 0.01% Tween-20, 0.01% Triton X-100, and 1 mM DTT on enzyme activity and signal stability.
-
Selection: Choose the buffer system that provides the highest stable enzyme activity over the intended assay duration (e.g., 60 minutes).
3.2. Determination of Enzyme and Substrate Concentrations
Causality: To identify competitive inhibitors effectively, the substrate concentration should be set at or near its Michaelis constant (Kₘ).[6] This ensures the assay is sensitive to compounds competing with the substrate for the enzyme's active site. The enzyme concentration should be the minimum required to produce a robust signal well above background within the desired timeframe.
Protocol: Enzyme Titration
-
Prepare a serial dilution of the enzyme in the optimized assay buffer.
-
Add a fixed, excess concentration of the fluorogenic substrate to all wells of a 384-well plate.
-
Initiate the reaction by adding the enzyme dilutions.
-
Monitor the fluorescence signal over 60 minutes at the appropriate excitation/emission wavelengths.
-
Plot the initial reaction rate (linear phase) against enzyme concentration. Select the concentration that yields approximately 80% of the maximal signal and is on the linear portion of the curve.
Protocol: Substrate Kₘ Determination
-
Prepare a serial dilution of the fluorogenic substrate in the assay buffer.
-
Add a fixed, optimal concentration of the enzyme (determined above) to all wells.
-
Initiate the reaction by adding the substrate dilutions.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. The final substrate concentration for the HTS should be set equal to the calculated Kₘ value.[6]
| Parameter | Experimental Goal | Justification |
| Buffer pH | Maximize stable enzyme activity | Ensures optimal and consistent enzyme performance. |
| Enzyme Conc. | Achieve robust signal (S/B > 10) in the linear range | Provides a sufficient dynamic range for detecting inhibition. |
| Substrate Conc. | Set at Kₘ value | Maximizes sensitivity to competitive inhibitors. |
| DMSO Tolerance | Ensure <10% signal change at final screening concentration | Confirms the assay is not adversely affected by the compound solvent. |
Phase 2: Assay Validation for High-Throughput Screening
Before initiating a large-scale screen, the assay must be rigorously validated to ensure its performance is robust, reproducible, and suitable for an automated HTS environment.[17][18]
4.1. Key Performance Metrics
Causality: Statistical validation provides confidence that the assay can reliably distinguish between active inhibitors ("hits") and inactive compounds. The Z'-factor is the gold-standard metric for this purpose.
Protocol: Z'-Factor Determination
-
Prepare a 384-well plate. Designate half the wells for the maximum signal control (enzyme + substrate + DMSO, no inhibitor) and the other half for the minimum signal control (substrate + DMSO, no enzyme, or a known potent inhibitor).
-
Dispense reagents according to the HTS protocol.
-
Incubate and read the plate.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
-
An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[9]
| Metric | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) | Mean_max / Mean_min | ≥ 10 |
| Signal-to-Noise (S/N) | (Mean_max - Mean_min) / SD_min | ≥ 10 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | ≤ 10% for both max and min signals |
| Z'-Factor | 1 - [3(SD_max + SD_min) / |Mean_max - Mean_min|] | ≥ 0.5 |
4.2. Workflow Diagram for HTS Assay Development
Caption: Logical workflow from initial assay development to hit validation.
Phase 3: HTS Campaign and Hit Characterization
5.1. Detailed HTS Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (from a 10 mM DMSO stock) or other library compounds into columns 3-48 of a 384-well assay plate. Dispense 50 nL of DMSO into control wells in columns 1 and 2. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Enzyme Addition: Add 25 µL of 2X enzyme solution (at the pre-determined optimal concentration in assay buffer) to all wells except the minimum signal controls (e.g., column 2). Add 25 µL of assay buffer to the minimum signal wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of 2X substrate solution (at the pre-determined Kₘ concentration in assay buffer) to all wells.
-
Signal Detection: Immediately transfer the plate to a kinetic-capable plate reader. Monitor fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well. Normalize the data to the controls: % Inhibition = 100 * (1 - (V₀_compound - V₀_min) / (V₀_max - V₀_min)).
5.2. Hit Identification and Confirmation
A "hit" is a compound that produces a statistically significant reduction in enzyme activity. A common threshold is an inhibition value greater than three standard deviations from the mean of the neutral control wells.[9]
Protocol:
-
Primary Screen: Identify initial hits based on the defined activity threshold.
-
Hit Confirmation: Re-test all initial hits from a fresh stock of the compound to eliminate hits caused by random error or compound aggregation.
-
Dose-Response Analysis: Confirmed hits are tested in a serial dilution (e.g., 8-point, 1:3 dilution series) to determine their potency (IC₅₀ value). The data are fitted to a four-parameter logistic model.[6]
| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Control Inhibitor | 0.15 | 1.1 | 98.5 |
| Hit Compound A | 2.5 | 1.0 | 95.2 |
| Hit Compound B | 15.8 | 1.3 | 88.9 |
5.3. Hit Validation and Triage
Causality: A primary screen can yield false positives due to assay interference (e.g., compound fluorescence, light scattering). Orthogonal and secondary assays are crucial to confirm that the hit compound's activity is genuine and specific to the target.
Caption: Decision-making workflow for validating and triaging HTS hits.
Conclusion
This document provides a detailed, scientifically-grounded framework for establishing a high-throughput screening campaign for this compound against a putative enzyme target. By following a logical progression of assay development, rigorous statistical validation, and systematic hit triage, researchers can generate high-quality, reproducible data. This structured approach minimizes the risk of false positives and ensures that the identified hits provide a solid foundation for subsequent lead optimization efforts in the drug discovery pipeline.
References
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Kolb, M. et al. (2001). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. PNAS. [Link]
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Grimaldi, M. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
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Dunne, J. et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
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Grimaldi, M. et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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Narayanan, N. & Rajan, S. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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Abdou, L. et al. (2021). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
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Fedorova, A. et al. (2025). Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. Hong Kong Medical Journal. [Link]
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Iversen, P. et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
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Iversen, P. et al. (2012). HTS Assay Validation. PubMed. [Link]
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High-Throughput Screening Center. Introduction. [Link]
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National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]
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Petrikaite, V. et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]
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Petrikaite, V. et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]
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Lee, J. et al. (2021). High-throughput screening (HTS) results from Life Chemicals library and hit validation. ResearchGate. [Link]
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Leonoudakis, D. et al. (2016). A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. BMC Research Notes. [Link]
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Maeda, K. et al. (2005). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Journal of Medicinal Chemistry. [Link]
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Hendriksen, C. et al. (2017). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]
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Petrikaite, V. et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. LSMU. [Link]
-
Petrikaite, V. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Petrikaite, V. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
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Petrikaite, V. et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. [Link]
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Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Target Discovery Institute. High Throughput Screening - An Introduction. [Link]
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Application Notes and Protocols for the Preparation of Stock Solutions of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This comprehensive guide provides detailed protocols and technical insights for the preparation, storage, and quality control of stock solutions of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 496941-62-9). Designed for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure the integrity, stability, and accurate concentration of this compound for use in a variety of experimental settings. The protocols are grounded in established principles of small molecule handling and analytical chemistry, addressing solvent selection, dissolution techniques, stability considerations, and methods for concentration verification.
Introduction: Compound Characteristics and the Imperative for Proper Stock Solution Preparation
This compound is a synthetic organic compound featuring a pyrrolidinone core, a difluorophenyl group, and a carboxylic acid moiety. The presence of these functional groups dictates its physicochemical properties, including its potential as a bioactive molecule and its solubility characteristics. The pyrrolidinone ring is a common scaffold in many pharmaceutical agents, and the difluorophenyl group can enhance metabolic stability and binding affinity.[1]
The accuracy and reproducibility of any in vitro or in vivo study involving this compound are fundamentally dependent on the quality of the stock solution. Improperly prepared solutions can lead to issues such as inaccurate compound concentration, precipitation, degradation, and ultimately, unreliable experimental data. This guide provides a robust framework for mitigating these risks through scientifically sound preparation and handling procedures.
Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. As a standard practice for all chemical reagents, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. Handling of the powdered compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Physicochemical Properties and Solvent Selection
Solubility Profile
Explicit quantitative solubility data for this compound in common laboratory solvents is not widely available in the public domain.[2] However, based on its chemical structure and data from structurally similar compounds, an informed approach to solvent selection can be taken. The molecule possesses both polar (carboxylic acid, lactam) and non-polar (difluorophenyl ring) characteristics, suggesting it is a poorly water-soluble compound.
A study on the synthesis of the closely related isomer, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, provides valuable insights. In this research, the compound was dissolved in methanol for esterification reactions, and recrystallized from a methanol/water mixture, indicating good solubility in methanol and poor solubility in water.[3] Furthermore, derivatives of this compound were dissolved in dimethylformamide (DMF).[4]
General Solubility Principles for Carboxylic Acids:
-
Polar Protic Solvents: Low-molecular-weight carboxylic acids exhibit some solubility in water due to hydrogen bonding. However, as the non-polar carbon framework increases, aqueous solubility decreases significantly.[5]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and DMF are generally excellent choices for dissolving a wide range of organic molecules, including those with poor aqueous solubility.[6][7]
-
Alcohols: Ethanol and methanol can also serve as effective solvents for many organic compounds.
Recommended Solvents
Based on the available information and general chemical principles, the following solvents are recommended for preparing stock solutions of this compound:
| Solvent | Rationale | Suitability for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic compounds. Commonly used for in vitro and in vivo studies. | High, but the final concentration in assays should typically be kept below 0.5% to avoid cytotoxicity.[8] |
| Ethanol (EtOH) | Good solvent for many organic molecules and is often less toxic than DMSO in biological systems. | High, but can have biological effects at higher concentrations. |
| Methanol (MeOH) | Inferred good solubility from studies on a similar compound. | Generally not recommended for direct use in cell-based assays due to higher toxicity compared to ethanol and DMSO. Primarily for analytical purposes. |
| Dimethylformamide (DMF) | High solubilizing power, similar to DMSO. | Use with caution in biological assays due to potential toxicity. |
It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols for Stock Solution Preparation
Materials and Equipment
-
This compound (solid powder)
-
High-purity, anhydrous solvents (e.g., DMSO, Ethanol)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filters (if sterile filtration is required)
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution, a common starting concentration for many applications. The molecular weight of this compound is 241.19 g/mol .
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 241.19 g/mol x 1000 mg/g = 2.41 mg
Step-by-Step Procedure:
-
Weighing the Compound: Accurately weigh 2.41 mg of this compound using an analytical balance. For quantities less than 10 mg, it is advisable to add the solvent directly to the supplier's vial to avoid losses during transfer.[9]
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (not exceeding 40°C) can be employed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.[9]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Stability and Storage of Stock Solutions
The long-term stability of this compound in solution has not been empirically determined. However, general best practices for small molecule storage should be followed to maximize its shelf-life.
-
Temperature: For long-term storage, stock solutions should be kept at -20°C or, preferably, -80°C.[9] A study on various small molecules in DMSO showed that most compounds are stable for extended periods at these temperatures.[10]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and the introduction of moisture. It is highly recommended to prepare single-use aliquots.[9]
-
Light Sensitivity: While not explicitly documented for this compound, many organic molecules are light-sensitive. Storing aliquots in amber vials or in a light-protected box is a prudent measure.
-
Moisture: The presence of water in DMSO can facilitate the hydrolysis of susceptible functional groups.[11] Using anhydrous DMSO and ensuring vials are tightly sealed is critical.
Quality Control of Stock Solutions
Verifying the concentration and purity of the stock solution is a critical step for ensuring the validity of experimental results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable method for this purpose.[12][13]
Protocol for Concentration Verification by HPLC-UV
Objective: To confirm the concentration of the prepared stock solution against a calibration curve generated from a known standard.
Materials:
-
Prepared stock solution of this compound
-
Reference standard of the compound (if available)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting a precisely weighed reference standard in the same solvent as the stock solution. A 5- to 7-point calibration curve is recommended, with concentrations spanning the expected concentration of the stock solution.[12][14]
-
Sample Preparation: Dilute an aliquot of the stock solution to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis:
-
Develop a suitable HPLC method to achieve good peak shape and separation from any potential impurities or degradation products. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape for carboxylic acids) is a common starting point.
-
Inject the calibration standards to generate a standard curve by plotting peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.999.[12]
-
Inject the diluted stock solution sample.
-
-
Concentration Calculation: Determine the concentration of the diluted stock solution using the linear regression equation from the calibration curve. Back-calculate the concentration of the original stock solution, accounting for the dilution factor.
Conclusion
The preparation of accurate and stable stock solutions of this compound is fundamental for reliable and reproducible research. While specific solubility and stability data for this compound are limited, a scientifically sound approach based on its chemical structure, data from analogous compounds, and established best practices in small molecule handling provides a robust framework for its use. The judicious selection of solvents, adherence to meticulous preparation protocols, proper storage, and analytical verification of concentration are all critical steps that should be integrated into the experimental workflow.
References
- BenchChem. (2025). Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents. BenchChem.
- Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271.
- ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- Selleck Chemicals. (n.d.). Frequently Asked Questions. Selleckchem.com.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- BenchChem. (2025).
- Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity.
- Pranaitytė, G., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Open readings 2023: 66th international conference for students of physics and natural sciences, April 18-21, 2023, Vilnius, Lithuania: annual abstract book.
- Pranaityte, G., Grybaitė, B., & Mickevičiūtė, E. (2023). Synthesis of nNovel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Chemistry and chemical technology: international conference CCT-2023, March 10, 2023, Vilnius: conference book.
- ResearchGate. (2019). What is the best way to validate stability of stock solution and standard solution in HPLC?.
- Grybaitė, B., Pranaitytė, G., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide.
- Revue Roumaine de Chimie. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- ResearchGate. (2025). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
- UNT Digital Library. (2025).
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- University of Calgary. (2023). Solubility of Organic Compounds.
- KPU Pressbooks. (n.d.). 7.
- ACS Publications. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)
- Figshare. (2020).
- ResearchGate. (n.d.).
- PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This application note presents a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed method utilizes a reversed-phase C18 column with UV detection, offering excellent selectivity and sensitivity. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its linearity, accuracy, precision, and robustness.[1] This document provides a complete methodology, including system suitability criteria, detailed protocols for analysis and validation, and the scientific rationale behind the chromatographic choices, making it directly applicable for quality control and research environments.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a pyrrolidinone core, a carboxylic acid functional group, and a difluorophenyl moiety. Such structures are of significant interest in medicinal chemistry, often serving as building blocks for complex therapeutic agents.[2][3] The precise quantification and impurity profiling of this intermediate are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]
The development of this method was guided by the physicochemical properties of the analyte. The presence of the difluorophenyl group provides a strong chromophore for UV detection and participates in π-π interactions with specific stationary phases.[5][6] The carboxylic acid group (pKa ~4-5) dictates that the mobile phase pH must be carefully controlled to maintain a consistent ionization state, which is crucial for achieving stable retention and symmetrical peak shapes. An acidic mobile phase (pH ~2.5-3.0) ensures the carboxylic acid is fully protonated (non-ionized), enhancing its retention on a non-polar reversed-phase column and preventing peak tailing.
Based on this analysis, a reversed-phase method was selected. A Phenyl-Hexyl stationary phase was chosen to leverage both hydrophobic interactions and potential π-π interactions with the analyte's aromatic ring, offering an alternative selectivity compared to standard C18 phases.[5][7] Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency, and a phosphate buffer was used to maintain a stable, acidic pH.
Experimental Workflow and Protocols
Materials and Reagents
| Material | Grade | Supplier |
| This compound | Reference Standard >99.5% | In-house or Commercial |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Monobasic Potassium Phosphate (KH₂PO₄) | Analytical Grade | Sigma-Aldrich |
| Phosphoric Acid (H₃PO₄) | 85%, ACS Grade | VWR Chemicals |
| Water | HPLC/Milli-Q Grade | Millipore |
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with the following components:
| Instrument Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Pump | Quaternary Pump |
| Autosampler | Variable Volume Injector (1-100 µL) |
| Column Oven | Thermostatted, 30 °C |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Data System | OpenLab CDS or equivalent |
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® Express Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active compound and prepare similarly to the Standard Stock Solution, followed by a 1-in-10 dilution to achieve the target concentration.
Analytical Workflow Diagram
Caption: HPLC analytical workflow from preparation to reporting.
System Suitability Testing (SST)
To ensure the chromatographic system is adequate for the intended analysis, a System Suitability Test (SST) must be performed before sample analysis.[8][9] This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[10][11]
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Repeatability | %RSD of peak areas ≤ 2.0% | Ensures precision of the injection and detection system.[9] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating good column performance and mobile phase compatibility.[12] |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency of the separation column.[12] |
| Retention Time (tR) | Consistent within ±2% across injections | Confirms the stability of the pump and mobile phase composition.[12] |
Method Validation Protocol and Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14]
Specificity
Specificity was demonstrated by injecting the diluent (blank), a standard solution, and a sample solution spiked with known related substances. The chromatograms showed no interference from the diluent or impurities at the retention time of the main analyte peak, confirming the method's ability to assess the analyte unequivocally.
Linearity and Range
Linearity was assessed by preparing standard solutions at five concentration levels ranging from 25 µg/mL to 75 µg/mL (50% to 150% of the working concentration). A calibration curve was generated by plotting peak area against concentration.
Table 3: Linearity Study Results
| Parameter | Result | Acceptance Criteria |
| Range | 25 - 75 µg/mL | 80% - 120% of nominal |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Negligible (close to origin) | Report |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
Table 4: Accuracy (Recovery) Study Results
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.8% | 0.5% | 98.0% - 102.0% |
| 100% | 100.5% | 0.3% | 98.0% - 102.0% |
| 120% | 101.2% | 0.4% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[13]
-
Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.
Table 5: Precision Study Results
| Precision Level | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.6% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.9% | %RSD ≤ 2.0% |
Detection and Quantitation Limits (LOD & LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept, S = slope of the calibration curve)
Table 6: Sensitivity Results
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The effect on system suitability parameters was recorded.
Table 7: Robustness Study Results
| Parameter Varied | Variation | Result on SST |
| Flow Rate | ± 0.1 mL/min | All parameters passed |
| Column Temperature | ± 2 °C | All parameters passed |
| Mobile Phase pH | ± 0.1 | All parameters passed |
| Mobile Phase Composition | ± 2% ACN | All parameters passed |
The method proved to be robust against minor changes in experimental conditions.[15]
Method Validation Logic Diagram
Caption: Hierarchical relationship of method validation parameters.
Conclusion
A simple, rapid, and reliable isocratic reversed-phase HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness over the designated range. The comprehensive validation confirms that this method is suitable for its intended purpose in quality control and routine analysis within a regulated pharmaceutical environment.
References
-
International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
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Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. [Link]
-
Singh, S. A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
ECA Academy. System Suitability for USP Methods - USP's Future Expectations. [Link]
-
Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Pharmaguideline. System Suitability in HPLC Analysis. [Link]
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ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Pharma Times Official. SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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Das, K., & Goyal, A. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Center for Biotechnology Information. [Link]
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Mizuno, H., & Toyo'oka, T. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
-
uHPLCs. Phenyl Column You Should Know. [Link]
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National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]
-
LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Pharma Growth Hub. Phenyl Column Mystery. [Link]
- Google Patents.
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U.S. Food & Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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PubChem. 5-Oxopyrrolidine-3-carboxylic acid. [Link]
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PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
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KTU ePubl. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Application Notes and Protocols for Efficacy Testing of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in Animal Models of Epilepsy
Introduction: Rationale for Anticonvulsant Efficacy Screening
1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a novel small molecule with a chemical scaffold suggestive of potential central nervous system (CNS) activity. The presence of a difluorophenyl moiety and a pyrrolidone core, structures found in various CNS-acting compounds, indicates a potential for blood-brain barrier penetration and interaction with neuronal targets. While the specific mechanism of action is yet to be elucidated, its structural characteristics warrant investigation into its potential therapeutic effects in neurological disorders.
Epilepsy, a prevalent neurological condition characterized by recurrent seizures, remains inadequately controlled in a significant portion of patients with current antiepileptic drugs (AEDs). This necessitates the discovery and development of novel therapeutic agents with improved efficacy and tolerability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound's anticonvulsant efficacy using established and validated rodent models of seizures.
The protocols detailed herein are designed to provide a robust framework for an initial efficacy screening, dose-range finding, and preliminary assessment of the compound's therapeutic potential against generalized seizures.
Selection of Primary Animal Model: The Pentylenetetrazol (PTZ)-Induced Seizure Model
For the initial screening of a novel compound with hypothesized anticonvulsant properties, the pentylenetetrazol (PTZ)-induced seizure model is a well-established and widely utilized choice.[1] This model is considered a reliable predictor for compounds effective against generalized tonic-clonic seizures.[2]
Causality behind Experimental Choice:
PTZ is a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex.[1][3] By blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the brain, PTZ leads to neuronal hyperexcitability and induces seizures.[4] This mechanism allows for the investigation of a compound's ability to enhance GABAergic inhibition or to counteract downstream effects of reduced inhibition. The PTZ model is particularly valuable for screening as it is relatively simple to induce, produces quantifiable and reproducible seizures, and has a high predictive validity for clinically effective AEDs.[2]
Two primary protocols are described: the acute PTZ model for rapid screening and the chronic PTZ kindling model to assess effects on epileptogenesis.
Experimental Workflow and Protocols
The overall experimental workflow is designed to first assess the anticonvulsant efficacy of the test compound and then to evaluate its potential neurological side effects.
Caption: Experimental workflow for evaluating a novel anticonvulsant compound.
Protocol 1: Acute Pentylenetetrazol (PTZ)-Induced Seizure Test
This protocol is designed for the rapid in-vivo screening of the anticonvulsant potential of this compound.
Objective: To determine the ability of a single dose of the test compound to prevent or delay the onset of generalized tonic-clonic seizures induced by a convulsant dose of PTZ.
Materials:
-
This compound (Test Compound)
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich or equivalent)
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose, 0.9% saline with 5% DMSO)
-
0.9% Sterile Saline
-
Male Swiss albino mice (20-25 g) or Male Wistar rats (180-220 g)
-
Observation chambers (transparent, e.g., Plexiglas cages)
-
Syringes and needles for administration (intraperitoneal, oral)
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[5]
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=8-10 per group).
-
Group 1: Vehicle control (receives the same volume of vehicle as the test compound groups).
-
Group 2: Positive control (e.g., Diazepam 2-4 mg/kg, i.p.).
-
Groups 3-n: Test compound at various doses (e.g., 10, 30, 100 mg/kg), administered via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Compound Administration: Administer the vehicle, positive control, or test compound at a predetermined time before PTZ injection (e.g., 30 minutes for i.p., 60 minutes for oral).
-
PTZ Injection:
-
Prepare a fresh solution of PTZ in 0.9% saline.
-
Inject a convulsant dose of PTZ intraperitoneally. The dose may need to be predetermined in a pilot study but is typically 60-85 mg/kg for mice and 40-70 mg/kg for rats.[1]
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe the animals continuously for 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS).
-
Score the seizure severity using a modified Racine scale.[6][7]
-
Data Presentation: Modified Racine Scale for PTZ-Induced Seizures
| Score | Behavioral Manifestation in Mice | Behavioral Manifestation in Rats |
| 0 | No response | No response |
| 1 | Ear and facial twitching | Mouth and facial movements |
| 2 | Myoclonic jerks without upright posture | Head nodding |
| 3 | Myoclonic jerks with upright posture | Forelimb clonus |
| 4 | Clonic-tonic seizures | Rearing with forelimb clonus |
| 5 | Generalized tonic-clonic seizures with loss of righting reflex | Rearing and falling with GTCS |
| 6 | Death | Death |
Source: Adapted from references[6][7][8].
Endpoints and Data Analysis:
-
Primary Endpoint: Percentage of animals in each group protected from GTCS (absence of Racine stage 5).
-
Secondary Endpoints:
-
Latency to the onset of myoclonic jerks and GTCS.
-
Mean seizure severity score for each group.
-
-
Statistical Analysis: Use Fisher's exact test to compare the percentage of protection between groups. Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to analyze differences in seizure latency and severity scores. A p-value < 0.05 is considered statistically significant.
Protocol 2: PTZ Kindling Model
This protocol is used to evaluate the effect of this compound on epileptogenesis, the process by which a normal brain develops epilepsy.
Objective: To determine if chronic administration of the test compound can prevent or retard the development of full-blown seizures induced by repeated sub-convulsive doses of PTZ.[3]
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for mice) every other day for a total of 15-20 injections.[3][4]
-
After each PTZ injection, observe the animals for 30 minutes and score the seizure severity using the modified Racine scale.
-
An animal is considered "kindled" when it consistently exhibits a seizure score of 4 or 5 for at least three consecutive injections.
-
-
Compound Administration:
-
Administer the vehicle, positive control (e.g., Valproic acid 200 mg/kg), or test compound daily, starting from the first day of PTZ injections.
-
The compound should be given at a fixed time before each PTZ injection (e.g., 30-60 minutes).
-
-
Data Collection:
-
Record the seizure score for each animal after every PTZ injection.
-
Note the number of injections required to reach the kindled state.
-
Endpoints and Data Analysis:
-
Primary Endpoint: The mean seizure score over the course of the kindling period.
-
Secondary Endpoints:
-
The number of animals in each group that reach the kindled state.
-
The rate of kindling development (number of injections to reach the first stage 5 seizure).
-
-
Statistical Analysis: Use a two-way repeated measures ANOVA to analyze the progression of seizure scores over time. Use Kaplan-Meier survival analysis to compare the rate of kindling development between groups.
Assessment of Potential Neurological Side Effects
It is crucial to assess whether the test compound produces any adverse effects on motor coordination and locomotor activity at doses that demonstrate anticonvulsant efficacy.
Protocol 3: Rotarod Test
Objective: To evaluate the effect of the test compound on motor coordination and balance.[9]
Caption: Workflow for the Rotarod Test.
Procedure:
-
Apparatus: Use a standard rotarod apparatus for mice or rats.
-
Training:
-
Acclimatize the animals to the testing room for at least 1 hour.[5]
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day.
-
During training, place the animal on the rod rotating at a constant low speed (e.g., 5 RPM) for 60 seconds. Repeat for 3 trials with a 5-10 minute inter-trial interval.[10]
-
-
Testing:
-
On the test day, administer the vehicle, positive control (e.g., Diazepam, which is known to impair motor coordination), or the test compound at the effective anticonvulsant doses.
-
At the time of peak effect, place the animal on the rotarod set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[11]
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 10-15 minute inter-trial interval.
-
Data Analysis: Compare the mean latency to fall across the different treatment groups using one-way ANOVA followed by a post-hoc test.
Protocol 4: Open Field Test
Objective: To assess the effect of the test compound on spontaneous locomotor activity and anxiety-like behavior.[12][13]
Procedure:
-
Apparatus: A square or circular arena with walls, typically equipped with an automated tracking system (infrared beams or video camera).[14]
-
Testing:
-
Acclimatize the animals to the testing room.
-
Administer the vehicle or test compound.
-
At the time of peak effect, place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 5-10 minutes.
-
The tracking system will record various parameters.
-
Data Presentation: Key Parameters in the Open Field Test
| Parameter | Interpretation |
| Total Distance Traveled | General locomotor activity |
| Time Spent in Center Zone | Index of anxiety-like behavior (less time in the center suggests higher anxiety) |
| Number of Center Entries | Exploratory behavior and anxiety |
| Rearing Frequency | Exploratory behavior |
Source: Adapted from references[12][15].
Data Analysis: Compare the mean values for each parameter across the different treatment groups using one-way ANOVA followed by a post-hoc test.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of both positive and negative (vehicle) controls.
-
Vehicle Control: Establishes the baseline response in the absence of any active compound.
-
Positive Control: A standard, clinically effective AED (e.g., Diazepam, Valproic acid) is used to validate the sensitivity of the experimental model and to provide a benchmark against which the efficacy of the test compound can be compared.
Consistent and expected results in these control groups are essential for the valid interpretation of the data obtained from the test compound groups. Furthermore, the use of multiple, well-established behavioral tests for efficacy and side effects provides a comprehensive and reliable initial assessment of the compound's potential.
References
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
-
Protocols.io. (2024). Rotarod-Test for Mice. [Link]
-
MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]
-
Wikipedia. Open field (animal test). [Link]
-
InnoSer. Rotarod - Rodent Behavioral Testing. [Link]
-
JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]
-
Aligning Science Across Parkinson's. Rotarod-Test for Mice. [Link]
-
Wikipedia. Rotarod performance test. [Link]
-
Creative Biolabs. Open Field Test. [Link]
-
NIH PANAChE Database. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
-
ResearchGate. (2024). Rotarod-Test for Mice. [Link]
-
PubMed. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. [Link]
-
Springer Nature Experiments. The Open Field Test. [Link]
-
Springer Nature Experiments. Acute Seizure Tests Used in Epilepsy Research. [Link]
-
PubMed. A revised Racine's scale for PTZ-induced seizures in rats. [Link]
-
ResearchGate. Modified Racine scale for the behavioral scoring of seizure severity of PTZ-induced seizures in mice. [Link]
-
PubMed. Pentylenetetrazol (PTZ) kindling model of epilepsy. [Link]
-
University of Groningen Research Portal. PTZ-induced seizures in mice require a revised Racine scale. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. A revised Racine's scale for PTZ-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 13. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The information provided herein is based on established chemical principles and analogous syntheses reported in the scientific literature.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a one-pot reaction involving the Michael addition of 3,4-difluoroaniline to itaconic acid, followed by an intramolecular cyclization (amidation) to form the desired pyrrolidinone ring system. While the reaction appears straightforward, several factors can influence the overall yield and purity of the final product. This guide will address common issues and provide practical solutions.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from reactant quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reactant Quality:
-
3,4-Difluoroaniline: Ensure the aniline is free from oxidation impurities, which can be identified by a dark coloration. If necessary, purify the aniline by distillation or filtration through a short plug of silica gel.
-
Itaconic Acid: Use a high-purity grade of itaconic acid. The presence of its isomer, citraconic acid, or other impurities can lead to side reactions.
-
-
Reaction Conditions:
-
Solvent: While the reaction can be performed in water, as demonstrated for analogous compounds, exploring other high-boiling polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may improve solubility and reaction rates.
-
Temperature and Reaction Time: The reaction typically requires elevated temperatures (reflux) to drive the cyclization. Insufficient heating or reaction time can result in incomplete conversion. Conversely, excessively high temperatures for prolonged periods may lead to decomposition. A typical reflux time is 12-24 hours.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Stoichiometry: A slight excess of itaconic acid (e.g., 1.2 to 1.5 equivalents) can help drive the initial Michael addition to completion.[1]
-
-
Work-up and Purification:
-
Precipitation and pH: The product is a carboxylic acid and its solubility is pH-dependent. After the reaction, the product often precipitates upon cooling. The purification procedure for a similar compound involves dissolving the crude product in an aqueous sodium hydroxide solution, treating it with sodium dithionite to remove colored impurities, filtering, and then acidifying the filtrate to a pH of 1 to precipitate the pure product.[1] Careful control of the pH during precipitation is crucial for maximizing recovery.
-
Question 2: I'm observing the formation of significant side products. What are they and how can I minimize them?
Answer: The primary side products in this reaction are typically from incomplete reaction or alternative reaction pathways.
-
Uncyclized Intermediate: The most common "side product" is the uncyclized intermediate, 4-((3,4-difluorophenyl)amino)pentanedioic acid. This results from the Michael addition without subsequent intramolecular amidation.
-
Solution: Ensure adequate heating and reaction time to promote the cyclization. The use of a dehydrating agent or a Dean-Stark trap to remove water could also favor the formation of the lactam ring, though this may require switching to a non-aqueous solvent like toluene.
-
-
Polymerization of Itaconic Acid: At high temperatures, itaconic acid can undergo self-polymerization.
-
Solution: Maintain a controlled temperature and avoid localized overheating. Adding the itaconic acid portion-wise to the hot solution of the aniline might also mitigate this.
-
-
Oxidation of Aniline: Anilines are susceptible to oxidation, leading to colored impurities.
-
Solution: Purge the reaction vessel with an inert gas like nitrogen or argon before heating. As mentioned, a purification step with a reducing agent like sodium dithionite during the work-up can be effective.[1]
-
Question 3: The isolated product is highly colored. How can I decolorize it?
Answer: The appearance of color in the final product is a common issue, often stemming from the oxidation of the aniline starting material.
-
Charcoal Treatment: During the work-up, after dissolving the crude product in an alkaline solution, you can add activated charcoal and stir for a period before filtering. The charcoal will adsorb many of the colored impurities.
-
Sodium Dithionite Wash: As described in a similar synthesis, adding sodium dithionite to the alkaline solution of the product can help to reduce colored impurities before re-precipitation.[1]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or isopropanol) can significantly improve the purity and color of the final product.[2]
Question 4: What is the best method for monitoring the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
TLC System: A typical mobile phase would be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. For example, a 7:3 mixture of ethyl acetate and hexane with 1% acetic acid.
-
Visualization: The spots can be visualized under UV light (due to the aromatic ring) and also by staining with an appropriate agent like potassium permanganate.
-
Interpretation: As the reaction progresses, the spot corresponding to the 3,4-difluoroaniline will diminish, and a new, more polar spot corresponding to the product will appear.
Experimental Protocols
Standard Synthesis Protocol
This protocol is adapted from the synthesis of the analogous 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1][3][4]
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-difluoroaniline (1.0 eq) and itaconic acid (1.2-1.5 eq).
-
Add water to the flask to create a slurry.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The crude product should precipitate.
-
Filter the precipitate and wash with cold water.
-
For purification, dissolve the crude solid in a 5% aqueous sodium hydroxide solution.
-
(Optional) Add a small amount of sodium dithionite and stir to decolorize the solution.[1]
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to pH 1.
-
The purified product will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Water, DMF, or DMSO | Water is economical and environmentally friendly. Organic solvents may improve solubility. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization reaction. |
| Reactant Ratio | 1.2-1.5 eq of itaconic acid | A slight excess of itaconic acid can drive the initial Michael addition. |
| Reaction Time | 12-24 hours | Ensures complete conversion; should be monitored by TLC. |
| Purification | Recrystallization/pH-controlled precipitation | Effective for removing impurities and isolating the carboxylic acid product. |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
References
-
Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2022). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 12(1), 8563. [Link]
-
Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 88). Vilnius University Press. [Link]
-
A series of new heterocyclic ensembles, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid, was synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C. The resulting acids can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds. [Link]
-
The 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was applied for synthesizing derivatives bearing azole, diazole, and hydrazone moieties in the molecule. Modification of an acetamide fragment to the free amino group afforded compounds with two functional groups, which enabled to provide a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones. [Link]
-
Vaickelioniene, R., Sapijanskaite, B., Jonuskiene, I., & Mickevicius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. [Link]
-
A novel series of 1,4-disubstituted pyrrolidinone derivatives with nitroso, azo, hydrazone, azole, triazine moieties has been prepared from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazide, prepared by the known methods. [Link]
-
A series of (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazide derivatives were prepared and identified by the methods of IR, 1H, and 13C NMR spectroscopy and a microanalysis technique. [Link]
-
By reaction of 2,4-difluoroaniline (1) with itaconic acid, the starting compound 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid (2) was prepared. [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 4. lsmu.lt [lsmu.lt]
Technical Support Center: Purification of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496941-62-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My crude product has "oiled out" during recrystallization instead of forming crystals. What are the causes and how can I resolve this?
Answer:
"Oiling out" is a common issue where the solute separates from the cooling solvent as a liquid rather than a solid. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, leading to a significant melting point depression.[1][2]
Here is a systematic approach to troubleshoot this problem:
-
Re-dissolve and Adjust Solvent System: Gently reheat the mixture to re-dissolve the oil. The primary cause is often a supersaturated solution cooling too rapidly. To counteract this, add a small amount of the more-soluble solvent (the "good" solvent) to decrease the supersaturation level, and then allow the solution to cool much more slowly.[3] Insulating the flask can promote the slow crystal growth necessary for a pure, solid product.
-
Lower the Solution's Saturation Point: If slow cooling still results in an oil, you may have used too little solvent. Add more of the "good" solvent to the hot solution to ensure the saturation point is reached at a lower temperature, ideally below the melting point of your compound. You can later remove excess solvent under reduced pressure if yields are a concern.
-
Induce Crystallization: If the solution remains clear upon slow cooling (a supersaturated state), induce crystallization by:
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a nucleation site.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation to begin.[4]
-
-
Change the Solvent System: If the above methods fail, the chosen solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar, acidic compound like this, consider solvent mixtures such as:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Hexane[5]
Experiment with different solvent ratios to find the optimal balance for crystallization.
-
Q2: After initial purification, my NMR spectrum shows persistent impurities. How can I identify and remove them?
Answer:
Identifying the nature of the impurity is the first step toward its removal. Given the common synthesis of this compound from 3,4-difluoroaniline and itaconic acid, the most probable impurities are the starting materials themselves or side-products from the reaction.
Potential Impurities and Their Removal:
| Impurity | Identification (Expected NMR Signals) | Removal Strategy |
| 3,4-Difluoroaniline | Aromatic signals corresponding to the aniline. | Acid/Base Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the basic aniline, which will then move into the aqueous layer. |
| Itaconic Acid | Alkenyl protons and carboxylic acid signals. | Base/Acid Extraction: Dissolve the crude product in an organic solvent. Wash with a saturated sodium bicarbonate solution. The itaconic acid, being a stronger acid, will be deprotonated and extracted into the aqueous phase. Your target compound, being a weaker acid, should largely remain in the organic layer. |
| Isomeric Byproducts | Complex signals in the aliphatic region due to alternative cyclization pathways. | Chromatography: These impurities are often structurally similar to the desired product and may require chromatographic separation. |
If acid/base extraction is insufficient, column chromatography is the next logical step.
Q3: My compound streaks badly on a standard silica gel column. What chromatographic method is recommended for this polar, acidic molecule?
Answer:
The streaking you're observing is a classic sign of strong, undesirable interactions between your polar, acidic analyte and the acidic silanol groups on the surface of standard silica gel. This can lead to poor separation and recovery.[6]
Here are more suitable chromatographic strategies:
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying polar compounds.
-
Column Choice: A standard C18 column may still provide insufficient retention. For polar acidic compounds, a mixed-mode stationary phase, such as a C18 column with anion-exchange capabilities, is highly recommended.[7][8] This provides two mechanisms of retention: hydrophobic interaction and ionic interaction, leading to better peak shape and separation.
-
Mobile Phase:
-
Use a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol.[9]
-
Control the pH of the mobile phase with an additive like formic acid or acetic acid (e.g., 0.1% v/v). A low pH will suppress the ionization of your carboxylic acid, making it more neutral and increasing its retention on the non-polar stationary phase.[10]
-
2. Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for carboxylic acids.
-
Method: Use an anion-exchange resin, which has a positively charged stationary phase.[11][12] Your deprotonated carboxylic acid (carboxylate anion) will bind to the column. Impurities that are neutral or cationic will be washed through. The pure compound can then be eluted by changing the pH or increasing the ionic strength of the mobile phase.[13][14]
Workflow for Purification Method Selection
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Answer:
As a molecule containing a carboxylic acid, a lactam, and a difluorophenyl ring, it exhibits moderate polarity.
-
Good Solubility: Polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate.
-
Limited Solubility: Less polar solvents like dichloromethane and diethyl ether.
-
Poor Solubility: Non-polar solvents like hexanes and toluene.
-
Aqueous Solubility: It is sparingly soluble in water but its solubility increases significantly in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the corresponding carboxylate salt.
Q2: What are the expected spectral characteristics for the pure compound?
Answer:
-
¹H NMR:
-
Aromatic Protons: You would expect complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the difluorophenyl ring.
-
Pyrrolidine Protons: A series of multiplets in the aliphatic region (approx. 2.5-4.5 ppm) for the CH and CH₂ groups of the pyrrolidine ring. The proton at the C3 position (adjacent to the carboxylic acid) will likely be a multiplet around 3.3-3.8 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyls: Two signals in the downfield region (>170 ppm) for the carboxylic acid and lactam carbonyl carbons.
-
Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm), showing C-F coupling.
-
Aliphatic Carbons: Signals in the upfield region (approx. 30-60 ppm) for the carbons of the pyrrolidine ring.
-
-
IR Spectroscopy:
-
O-H Stretch: A broad absorption band from the carboxylic acid (approx. 2500-3300 cm⁻¹).
-
C=O Stretch: Strong absorption bands for the carboxylic acid carbonyl (approx. 1700-1725 cm⁻¹) and the lactam carbonyl (approx. 1680-1700 cm⁻¹).
-
Q3: What are the recommended storage conditions for this compound?
Answer:
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen over extended periods.
References
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). Waters Corporation. Available at: [Link]
-
New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters Corporation. Available at: [Link]
-
In Need of Some Reversed Phase Polar Acid Relief. (2020, October 2). Waters Blog. Available at: [Link]
- Okada, Y., & Oki, K. (1991). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography.
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Available at: [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
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Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Available at: [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
- Saux, T. L. (2000). U.S. Patent No. 7,307,188. Washington, DC: U.S.
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks. Available at: [Link]
- Eyal, A. M., & Canari, R. (2001). U.S. Patent No. 6,284,904. Washington, DC: U.S.
-
Recrystallization. (n.d.). University of Massachusetts Boston, Department of Chemistry. Available at: [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification Or Organic Acids Using Anion Exchange Chromatography. (n.d.). ResearchGate. Available at: [Link]
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 2), 259–269.
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Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization. (n.d.). Wired Chemist. Available at: [Link]
- Dolan, J. W. (2001). Retaining Polar Compounds. LCGC Europe, 14(12), 802-805.
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Available at: [Link]
- Munshi, T., Redha, B., Feeder, N., Meenan, P., & Blagden, N. (2020). Impact of Mixed Solvent on Co-Crystal Solubility, Ternary Phase Diagram, and Crystallization Scale Up. Crystal Growth & Design, 20(10), 6484-6494.
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025, August 6). ResearchGate. Available at: [Link]
- Jacquot, R. (2000). CA Patent No. 2,343,012. Canadian Intellectual Property Office.
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Waters Corporation. Available at: [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025, May 21). National Institutes of Health. Available at: [Link]
-
Why do I obtain an oily mixture from my organic reaction? (2015, March 20). ResearchGate. Available at: [Link]
-
Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. (2025, August 7). ResearchGate. Available at: [Link]
- Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3727.
-
How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis? (2022, January 9). ResearchGate. Available at: [Link]
- Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, (1 (65)).
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). PubMed. Available at: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Itaconic acid hybrids as potential anticancer agents. (2020, October 11). PubMed Central. Available at: [Link]
-
1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
Spectral Assignments and Reference Data. (2005, September 12). CONICET. Available at: [Link]
-
NMR Spectroscopy. (2020, February 14). University of Wisconsin-Madison. Available at: [Link]
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Purification of oily products in industrial chemistry. (2024, August 5). Reddit. Available at: [Link]
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Simultaneous HPLC-F analysis of three recent antiepileptic drugs in human plasma. (n.d.). Semantic Scholar. Available at: [Link]
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How do I force my compound to solidify after workup? Please help! (2022, May 11). Reddit. Available at: [Link]
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Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
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Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. (n.d.). MDPI. Available at: [Link]
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RP-HPLC Method Development and Validation for Estimation of Naftidrofuryl Oxalate Using Box-Behnken Design. (2021, December 7). ResearchGate. Available at: [Link]
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Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional me. (2018, July 25). ScienceOpen. Available at: [Link]
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Schematic overview of the reaction of itaconic anhydride with a primary... (n.d.). ResearchGate. Available at: [Link]
- Method for the precipitation of organic compounds. (2010, February 18). Google Patents.
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Technical Support Center: Optimizing Reaction Conditions for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and derivatization of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions.
I. Synthesis of the Pyrrolidinone Core: Troubleshooting and FAQs
The formation of the this compound core typically involves a cascade aza-Michael addition followed by an intramolecular cyclization of 3,4-difluoroaniline with itaconic acid.[1][2][3] While seemingly straightforward, this reaction can present several challenges.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is low. What are the likely causes?
A1: Low yields in this reaction are often attributed to several factors:
-
Inefficient Aza-Michael Addition: Aromatic amines, like 3,4-difluoroaniline, are less nucleophilic than aliphatic amines and may require harsher conditions to react as a Michael donor.[1]
-
Reversibility of the Michael Addition: While generally considered irreversible at room temperature, the aza-Michael addition can exhibit some reversibility at elevated temperatures, leading to an equilibrium that does not favor the product.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Aromatic amines often require elevated temperatures to undergo the aza-Michael addition.[1]
-
Side Reactions: At elevated temperatures, itaconic acid can potentially undergo decarboxylation or other degradation pathways.
Q2: What are the recommended initial reaction conditions for the synthesis of the pyrrolidinone core?
A2: A common starting point is to reflux a mixture of 3,4-difluoroaniline and itaconic acid in water.[2] This method is advantageous for its simplicity and the use of an environmentally benign solvent.
Q3: I am observing the formation of an isomeric impurity. What could it be and how can I minimize it?
A3: Itaconic acid can isomerize to citraconic acid and mesaconic acid under certain conditions, particularly at elevated temperatures or in the presence of strong bases.[4] These isomers can also react with the aniline, leading to undesired byproducts. To minimize this, it is crucial to control the reaction temperature and avoid unnecessarily harsh basic conditions.
Q4: Can I use a catalyst to improve the aza-Michael addition?
A4: While many aza-Michael additions are performed without a catalyst, the use of a Lewis acid or a bifunctional acid-base organocatalyst could potentially lower the activation energy and improve the reaction rate, especially for less reactive aromatic amines.[5][6] Experimenting with catalytic amounts of a mild Lewis acid may be beneficial.
Troubleshooting Guide: Synthesis of the Pyrrolidinone Core
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature for the aza-Michael addition with an aromatic amine.[1] | Gradually increase the reaction temperature while monitoring for product formation and potential degradation. Consider using a higher boiling point solvent if necessary. |
| Steric hindrance. | While less of an issue with 3,4-difluoroaniline, highly substituted anilines may react slower.[1] | |
| Low Yield | Reversibility of the aza-Michael addition at high temperatures.[1] | Optimize the reaction time and temperature to find a balance between reaction rate and product stability. |
| Isomerization of itaconic acid.[4] | Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Avoid strong bases. | |
| Formation of Multiple Products | Side reactions of itaconic acid or the aniline starting material. | Use purified starting materials. Consider performing the reaction under an inert atmosphere to prevent oxidation. |
II. Derivatization via Amide Coupling: Troubleshooting and FAQs
The carboxylic acid moiety of this compound is a versatile handle for creating a diverse library of derivatives through amide bond formation. However, this coupling step is not without its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is giving a low yield. What are the common culprits?
A1: Low yields in amide coupling reactions are frequently due to:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[7]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[7]
-
Hydrolysis of the Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[7]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[7]
Q2: How do I choose the right coupling reagent?
A2: The choice of coupling reagent is critical and depends on the specific substrates.[8] For routine couplings, carbodiimides like EDC, often with additives like HOBt or OxymaPure, are a good starting point.[9] For more challenging couplings, especially with sterically hindered or electron-deficient amines, phosphonium-based reagents like BOP or PyBOP, or uronium/aminium-based reagents like HATU or HBTU, may provide better results.
Q3: What is the role of the base in an amide coupling reaction?
A3: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic byproduct formed during the reaction and to prevent the protonation of the amine nucleophile.[10]
Q4: I am concerned about racemization of a chiral amine or carboxylic acid. How can I minimize this?
A4: Racemization can be a significant side reaction. Using coupling additives like HOBt or HOAt is known to suppress racemization. Running the reaction at a lower temperature can also be beneficial.[7]
Troubleshooting Guide: Amide Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete carboxylic acid activation.[7] | Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 eq.). Consider a more powerful coupling reagent like HATU.[8] |
| Amine deactivation via protonation.[7] | Ensure sufficient base (e.g., 2-3 equivalents of DIPEA) is present. | |
| Hydrolysis of the activated intermediate.[7] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Significant Side Reactions | Racemization. | Add HOBt or HOAt to the reaction mixture. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Reaction of the amine with the coupling reagent. | Pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine. | |
| Difficulty in Purification | Byproducts from the coupling reagent (e.g., DCU from DCC). | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. For water-soluble byproducts from reagents like EDC, an aqueous workup is typically effective. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask, add 3,4-difluoroaniline (1.0 equivalent) and itaconic acid (1.2-1.5 equivalents).[2]
-
Add water to the flask to create a stirrable slurry.[2]
-
Heat the mixture to reflux and maintain for the appropriate time (monitor by TLC or LC-MS). Reaction times can range from several hours to overnight.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, dissolve the crude mixture in an aqueous solution of a weak base (e.g., 5% sodium bicarbonate).
-
Wash the basic solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted aniline.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 1-2.
-
The product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol is a general guideline for a robust coupling method and may require optimization.
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[7]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
IV. Visualizing the Workflow
Troubleshooting Logic for Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
V. References
-
Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
de Jong, E., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 799.
-
Juškaitė, V., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 14(1), 11843.
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Gudžiūnaitė, A., et al. (2020). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Chemija, 31(4).
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Wang, J., et al. (2018). Effects of itaconic acid and ammonium itaconic acid on cyclization and thermal stabilization of narrow polydispersity polyacrylonitrile terpolymers synthesized in continuous flow. Polymers, 10(12), 1362.
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Reddit. (2022). amide coupling help. r/Chempros.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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Giraud, A., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 226-254.
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de Oliveira, K. T., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 8(39), 35899-35910.
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Xu, F., et al. (2018). Optimization of conditions for the reaction of the Aza-Michael addition. Chemistry of Heterocyclic Compounds, 54(10), 986-990.
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3745.
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Green Chemistry, 18(9), 2715-2721.
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18, 2715-2721.
-
ResearchGate. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds.
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2(66)).
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Ma, J., & Chen, Y. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology, 104(21), 9041-9051.
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ResearchGate. What are the best conditions for a Michael addition?
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PubMed. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds.
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Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 291(22), 11561-11570.
-
Farmer, T. J., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry, 7, 497.
-
de Jong, E., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7.
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(13), 1777-1779.
-
Hit2Lead. This compound.
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CymitQuimica. This compound.
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Benchchem. dealing with elimination reactions of the pyrrolidinone core during synthesis.
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"Itaconic Acid and Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
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Stakėnas, A., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 29(12), 2898.
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(4), 1735-1743.
-
Zhang, H., et al. (2013). A Pyrrole Strategy to the γ-Lactam-Containing Stemona Alkaloids: (±)Stemoamide, (±)Tuberostemoamide, and (±)Sessilifoliamide A. Organic Letters, 15(18), 4810-4813.
-
Terzopoulou, Z., et al. (2017). The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. Polymer Chemistry, 8(3), 591-600.
-
Organic Chemistry Portal. Pyrrolidine synthesis.
-
Khan Academy. Amide formation from carboxylic acid derivatives.
-
ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation.
-
Reddy, P. V., & Falck, J. R. (2006). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (26), 2772-2774.
Sources
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- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
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- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina [frontiersin.org]
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
overcoming solubility issues with 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in assays
Welcome to the technical support center for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming solubility challenges encountered during in vitro and other experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure accurate and reproducible results.
Introduction: Understanding the Challenge
This compound is a molecule of interest in many research applications. However, its chemical structure, characterized by a difluorophenyl ring and a carboxylic acid moiety, presents a common challenge: poor aqueous solubility. The compound has a predicted LogP of approximately 2.13, indicating a lipophilic nature that can lead to precipitation in aqueous assay buffers and cell culture media. This guide will walk you through a systematic approach to address these solubility issues, from fundamental principles to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] For best practices, use anhydrous, high-purity DMSO to prevent moisture absorption, which can impact the long-term stability of your stock solution.[3][4]
Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," occurs when the compound, which is soluble in the organic solvent, is rapidly introduced into an aqueous environment where it is poorly soluble.[5] To prevent this, it is crucial to:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells.[6]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution of your DMSO stock into the pre-warmed aqueous buffer or media.[5][7]
-
Ensure proper mixing: Add the compound solution dropwise while gently vortexing or swirling the buffer to facilitate rapid and uniform dispersion.[5][7]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment is a highly effective strategy for this compound due to its carboxylic acid group. By increasing the pH of the solution, you can deprotonate the carboxylic acid, forming a more water-soluble carboxylate salt.[7][8][9]
Q4: What is the predicted pKa of this compound?
Q5: How should I store my DMSO stock solution?
A5: For long-term stability, it is recommended to store DMSO stock solutions at -20°C or -80°C in airtight, amber glass vials to protect from light and moisture.[10][11] It is also good practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12]
Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides a more in-depth, systematic approach to troubleshooting and resolving solubility issues in your experiments.
Problem 1: Immediate Precipitation Upon Dilution
Symptoms: A cloudy or crystalline precipitate forms immediately upon adding the DMSO stock solution to your aqueous buffer or cell culture medium.
Root Cause Analysis and Solutions:
-
High Final Concentration: The final concentration of the compound in the aqueous medium exceeds its solubility limit.
-
Solution: Determine the maximum soluble concentration by performing a solubility test as described in the protocols section below. If your desired experimental concentration is too high, you may need to explore more advanced formulation strategies.
-
-
"Solvent Shock": Rapid dilution of the DMSO stock into the aqueous medium causes the compound to crash out of solution.
Problem 2: Delayed Precipitation During Incubation
Symptoms: The solution is initially clear after adding the compound, but a precipitate forms after several hours or days of incubation.
Root Cause Analysis and Solutions:
-
pH Shift in Medium: Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can cause the protonation of the carboxylate and subsequent precipitation of the less soluble carboxylic acid.[13]
-
Solution: Monitor the pH of your culture medium. If a significant drop is observed, consider changing the medium more frequently or using a more strongly buffered medium if compatible with your cells.
-
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[10]
-
Solution: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds. However, in some cases, they can also contribute to precipitation.[10] Consider reducing the serum concentration or testing a serum-free medium if your cell line allows.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 241.19 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.41 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in amber glass vials and store at -20°C or -80°C.
Protocol 2: Solubilization using pH Adjustment (Base-Assisted Dissolution)
This protocol is particularly useful if you need to prepare a stock solution in an aqueous buffer.
-
Initial Suspension: Suspend the weighed compound in a minimal amount of purified water.
-
Titration with Base: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution.
-
Endpoint: Continue adding NaOH until the compound fully dissolves. The pH of the solution should be approximately 2 pH units above the predicted pKa of the compound (i.e., pH ~6.0 - 6.5) to ensure the majority of the compound is in its deprotonated, soluble form.
-
Final Volume and Buffering: Adjust the final volume with your desired aqueous buffer. Ensure the final buffer has sufficient capacity to maintain the desired pH.
-
Sterilization: If for cell culture use, sterile-filter the final solution through a 0.22 µm filter.
Protocol 3: Serial Dilution for Cell-Based Assays
This protocol minimizes the risk of precipitation when introducing the DMSO stock into your cell culture medium.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[13]
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock solution in the pre-warmed medium. For example, a 1:100 dilution to achieve a 100 µM intermediate solution (with 1% DMSO).
-
Final Dilution: Add the required volume of the intermediate dilution to your experimental wells containing pre-warmed medium to achieve your final desired concentration. This two-step process ensures a more gradual change in solvent polarity.
Data Presentation
| Strategy | Principle | Advantages | Considerations |
| DMSO Stock Solution | High concentration in a strong organic solvent. | Widely applicable, easy to prepare. | Risk of precipitation upon aqueous dilution; potential for cell toxicity at high final concentrations. |
| pH Adjustment | Conversion of the carboxylic acid to its more soluble carboxylate salt. | Highly effective for acidic compounds. | Requires careful pH control; potential for pH to affect cell viability or assay performance. |
| Co-solvents | Using a mixture of solvents to increase solubility. | Can significantly increase solubility. | Co-solvents may have their own cytotoxic effects that need to be evaluated.[6] |
Visualizations
Solubilization Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate solubilization strategy.
Caption: A decision tree for troubleshooting solubility issues.
pH-Dependent Solubility of a Carboxylic Acid
This diagram illustrates the relationship between pH, pKa, and the solubility of a carboxylic acid.
Caption: The effect of pH on carboxylic acid solubility.
References
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
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dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
-
Naturtotalshop.com. (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness. Retrieved from [Link]
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University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Mathos AI. (n.d.). pKa Calculator - Estimate Acidity of Chemical Compounds. Retrieved from [Link]
-
Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
CSIRO. (n.d.). Serial dilution – ANACC Methods and Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
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OChemTutor. (n.d.). pKa values. Retrieved from [Link]
- Kütt, A., et al. (2018).
- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
-
Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]
- Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors.
- VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
-
ResearchGate. (2020). Flow Cytometry Troubleshooting Tips. Retrieved from [Link]
-
Assay-Protocol. (n.d.). Flow cytometry troubleshooting. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current Drug Discovery Technologies, 3(4), 261–272.
-
MDPI. (2023). Investigation of the Acid Generation Pattern and Flow-Reaction Behavior of Solid Retarded Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. phytotechlab.com [phytotechlab.com]
- 8. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 9. dmsostore.com [dmsostore.com]
- 10. Site is undergoing maintenance [naturtotalshop.com]
- 11. researchgate.net [researchgate.net]
- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 13. bpsbioscience.com [bpsbioscience.com]
troubleshooting inconsistent results with 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Technical Support Center: 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 496941-62-9). As Senior Application Scientists, we understand that navigating the complexities of a novel research compound can lead to unexpected challenges. Inconsistent results are often not a reflection of flawed experimental design, but rather a consequence of the unique physicochemical properties of the molecule .
This guide is structured to provide direct, actionable solutions to common problems encountered during the handling and application of this compound. We will delve into the causality behind these issues, offering insights grounded in the compound's structure—a pyrrolidinone core with a carboxylic acid moiety.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explore the underlying scientific reasons, and provide step-by-step protocols for resolution.
Question 1: I'm observing precipitation or inconsistent solubility when preparing my working solutions in aqueous buffers or cell culture media. Why is this happening and how can I fix it?
Answer: This is the most common issue researchers face with carboxylic acid-containing compounds. The problem almost always stems from pH-dependent solubility and improper dilution techniques.
Potential Causes:
-
Protonation of the Carboxylic Acid: The carboxylic acid group (-COOH) is weakly acidic. In neutral or acidic aqueous solutions (like many cell culture media with a pH around 7.4 or buffers below this), the group is largely in its protonated, neutral form. This form is significantly less soluble in water than its deprotonated, anionic salt form (-COO⁻).
-
High Final Concentration: Even if the compound appears soluble in the initial high-concentration organic stock, diluting it into an aqueous system can cause it to crash out if the final concentration exceeds its solubility limit at that specific pH.
-
"Salting Out" Effects: High salt concentrations in some buffers can decrease the solubility of organic molecules.
Recommended Solutions:
-
Optimized Stock Solution Preparation:
-
Solvent Choice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The compound is readily soluble in these solvents.
-
Storage: Store stock solutions at -20°C or -80°C to minimize solvent hydration and compound degradation.[1] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Controlled Dilution Protocol (Serial Dilution):
-
Never dilute the high-concentration DMSO stock directly into your final aqueous buffer in one step. This rapid solvent swap is a primary cause of precipitation.
-
Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first. Then, add this 1 mM stock dropwise to your vigorously vortexing or stirring final aqueous buffer to achieve the desired low micromolar concentration. This allows the molecules to disperse before they can aggregate and precipitate.
-
-
pH Adjustment (Use with Caution):
-
For some in vitro assays (non-cell-based), you can improve solubility by preparing a salt form. Dissolve the compound in your aqueous buffer and add a small molar excess of a base like 1 M NaOH to deprotonate the carboxylic acid. Monitor the pH to ensure it remains within the acceptable range for your experiment.
-
Warning: Do not use this method for cell-based assays without validating the final pH, as even minor shifts can dramatically affect cell health and behavior.
-
Question 2: My compound shows low or highly variable activity in cell-based assays, even when it appears to be in solution. What's going wrong?
Answer: This points towards issues with bioavailability, compound stability, or purity. The structure of this compound presents specific challenges in a biological context.
Potential Causes:
-
Poor Cell Permeability: The negatively charged carboxylate group at physiological pH can significantly hinder passive diffusion across the lipid bilayer of the cell membrane. This is a well-known challenge for acidic compounds. Some research explicitly notes that acid groups can lead to suboptimal cellular permeability, prompting the use of methyl ester prodrugs which are converted to the active carboxylic acid by cellular esterases.[2]
-
Compound Purity: The synthesis of this compound involves the reaction of 2,4-difluoroaniline with itaconic acid.[3][4] Incomplete reaction or purification can leave residual starting materials or by-products that may interfere with your assay or reduce the effective concentration of the active compound.
-
Degradation in Media: Although the pyrrolidinone (lactam) ring is generally stable, prolonged incubation in media at 37°C, especially if the pH drifts, could lead to slow hydrolysis.
-
Adsorption to Plastics: Carboxylic acids can be "sticky" and may adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration available to the cells.
Recommended Solutions:
-
Verify Compound Identity and Purity:
-
Always source compounds from reputable suppliers that provide a Certificate of Analysis (CoA) with purity data (e.g., >95% by HPLC).[5]
-
If you have access to analytical equipment, independently verify the purity of each new batch via HPLC/LC-MS. Check for the expected molecular weight (241.19 g/mol ).[6]
-
-
Address Cell Permeability:
-
Increase Incubation Time: Allow for longer exposure times in your assay to see if a response develops as the compound slowly enters the cells.
-
Use Permeabilizing Agents (Assay Dependent): For certain mechanistic studies (e.g., targeting intracellular enzymes in lysed cells), this may be an option, but it is not suitable for live-cell viability or signaling assays.
-
Consider Derivatization: As demonstrated in the literature, converting the carboxylic acid to a methyl ester can create a more cell-permeable prodrug.[3] This is a synthetic chemistry step but is a proven strategy for this molecular scaffold.
-
-
Improve Assay Protocol:
-
Use Low-Adhesion Plastics: If possible, use low-protein-binding or other specially coated microplates.
-
Pre-treat Plates: Before adding cells, you can pre-incubate the wells with a blocking solution (like BSA) to saturate non-specific binding sites, although this must be validated for your specific assay.
-
Conduct a Time-Course Experiment: Measure the compound's activity at multiple time points (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period and assess stability.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for addressing inconsistent experimental results.
Caption: A generalized workflow for using the compound in experiments.
References
-
Troubleshooting Guide | Download Table - ResearchGate . (n.d.). ResearchGate. [Link]
-
SAFETY DATA SHEET - Greenbook.net . (2018, April 24). Greenbook.net. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH . (2025, May 21). National Institutes of Health. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity - Lsmu.lt . (2024, April 23). Lithuanian University of Health Sciences. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH . (2025, June 18). National Institutes of Health. [Link]
-
Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review - Taylor & Francis Online . (2022, November 11). Taylor & Francis Online. [Link]
-
This compound | 496941-62-9 | C11H9F2NO3 - Appchem . (n.d.). Appchem. [Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed . (2022, November 11). PubMed. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI . (2020, October 22). MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central . (2023, September 6). National Institutes of Health. [Link]
-
This compound - Crysdot LLC . (n.d.). Crysdot LLC. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lsmu.lt [lsmu.lt]
- 5. This compound | 496941-62-9 [sigmaaldrich.com]
- 6. appchemical.com [appchemical.com]
stability issues of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in solution
Answering the user's request.## Technical Support Center: 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound (CAS 496941-62-9)[1][2]. Understanding the stability profile of this molecule is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable formulations. This document provides in-depth answers to frequently asked questions and a troubleshooting guide to address common stability-related issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound in solution?
A1: The molecule's structure contains a five-membered lactam (a cyclic amide) ring, which is the most significant chemical liability. This ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative. Elevated temperatures will accelerate this degradation process. While the difluorophenyl ring is generally stable, the overall stability of the molecule in solution is highly dependent on the pH and temperature.
Q2: What are the recommended storage conditions for the compound in its solid state versus in solution?
A2:
-
Solid State: As a solid, the compound is expected to be stable. It should be stored in a well-sealed container, protected from moisture, at a controlled room temperature or refrigerated (2-8°C) for long-term storage.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF) and store at -20°C or -80°C in tightly sealed vials to minimize exposure to water and air. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially those with acidic or basic pH, are not recommended for long-term storage.
Q3: Which solvents are recommended for preparing solutions, and are there any to avoid?
A3:
-
Recommended: For initial solubilization, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable. For subsequent dilutions into aqueous media for biological assays or analytical experiments, ensure the final concentration of the organic solvent is low and compatible with your system. Buffering the aqueous medium to a neutral pH (6.5-7.5) can help mitigate hydrolysis.
-
To Avoid: Avoid preparing stock solutions in highly acidic (pH < 4) or basic (pH > 9) aqueous buffers, as these conditions will promote hydrolytic degradation[3]. Protic solvents like methanol or ethanol could potentially lead to esterification of the carboxylic acid group under certain acidic conditions, though this is generally a slower reaction than lactam hydrolysis.
Q4: What are the likely degradation products I should look for?
A4: The primary degradation product will almost certainly be the ring-opened compound, 4-amino-4-(3,4-difluorophenyl)-1,3-butanedicarboxylic acid, resulting from the hydrolysis of the lactam bond. Under harsh stress conditions, further degradation or side reactions could occur, but this hydrolytic product is the most probable to form under typical experimental conditions.
Troubleshooting Guide: Stability Issues in Experiments
This section addresses specific problems that may arise during your experiments, linking them to the stability profile of the compound.
| Problem Encountered | Probable Cause | Recommended Action & Explanation |
| Loss of compound potency or concentration over time in an aqueous assay buffer. | Hydrolytic Degradation. The lactam ring is likely being cleaved by water. The rate of this hydrolysis is highly pH-dependent. | 1. Buffer pH Control: Ensure your buffer is within a neutral pH range (6.5-7.5).2. Time-Course Study: Run a preliminary experiment to quantify the rate of degradation in your specific buffer to define a stable experimental window.3. Fresh Preparations: Prepare working solutions immediately before use from a frozen, non-aqueous stock. |
| Appearance of a new, more polar peak in my reverse-phase HPLC chromatogram. | Formation of the Ring-Opened Product. Hydrolysis of the lactam creates a primary amine and an additional carboxylic acid, significantly increasing the polarity of the molecule. | 1. Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the parent compound + 18 Da (mass of water).2. Method Validation: This indicates your analytical method is likely "stability-indicating." Use this method to monitor degradation in real-time.[4] |
| Inconsistent results between experimental replicates run on different days. | Solution Instability. If stock solutions are stored improperly (e.g., in aqueous buffer at 4°C) or subjected to multiple freeze-thaw cycles, significant degradation can occur between experiments. | 1. Standardize Solution Handling: Implement a strict protocol. Use single-use aliquots of stock solutions stored at -80°C in an anhydrous solvent like DMSO.2. Include Controls: Always run a fresh standard alongside your samples to account for any potential degradation. |
| Baseline noise or shifting retention times when using an acidic mobile phase (e.g., with TFA or formic acid). | On-Column Degradation. The acidic mobile phase may be causing slow hydrolysis of the compound while it is on the analytical column, leading to peak tailing or the appearance of a small, broad pre-peak. | 1. Minimize Residence Time: Use a shorter column or a faster gradient to reduce the time the compound is exposed to the acidic mobile phase.2. Use a Weaker Acid: If possible, try using a mobile phase with a less harsh acid or a buffered pH closer to neutral. |
Visualizing Degradation & Experimental Workflow
To better understand the stability challenges, the following diagrams illustrate the primary degradation pathway and a standard workflow for assessing stability.
Caption: Predicted hydrolytic degradation of the title compound.
Caption: Workflow for a forced degradation stability study.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[4][5] It helps identify likely degradation products and establish stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
1. Materials & Equipment:
-
This compound
-
HPLC-grade DMSO, Acetonitrile (ACN), and Water
-
Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV or PDA detector
-
LC-MS system (for peak identification)
-
Calibrated pH meter and analytical balance
-
Temperature-controlled oven/incubator
-
Photostability chamber (optional)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in DMSO to prepare a 10 mg/mL stock solution. Sonicate briefly if necessary to ensure complete dissolution.
3. Preparation of Stress Samples (Example Conditions):
-
Prepare the following samples in HPLC vials. The final concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Control: Dilute the stock solution with 50:50 ACN:Water. Store at 4°C.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂.
-
Thermal Degradation: Dilute the stock solution with 50:50 ACN:Water.
-
-
Incubate the Acid, Base, Oxidative, and Thermal vials in an oven at 60°C. Keep the Control vial at 4°C.
-
Analyze samples at appropriate time points (e.g., 2, 8, 24 hours). For base hydrolysis, which is often rapid, quenching with an equivalent amount of acid may be necessary before injection.
4. Suggested HPLC Analytical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for maxima using a PDA detector (e.g., 254 nm).
-
Injection Volume: 10 µL
5. Data Analysis:
-
For each stressed sample, calculate the percentage of the parent compound remaining relative to the control sample at T=0.
-
Identify major degradation products by their retention times. Use LC-MS to determine their masses and propose structures.
-
The goal is to achieve 5-20% degradation, as this is optimal for method validation.[4] Adjust stress conditions (time, temperature) if degradation is too fast or too slow.[6]
| Hypothetical Forced Degradation Results (24h @ 60°C) | ||
| Stress Condition | Parent Compound Remaining (%) | Major Degradant Peak Area (%) |
| Control (T=0) | 100% | 0% |
| Neutral (Thermal) | 95.2% | 4.5% |
| Acidic (0.1 M HCl) | 65.7% | 33.1% |
| Basic (0.1 M NaOH) | 15.3% | 82.5% |
| Oxidative (3% H₂O₂) | 98.9% | <1% |
This data clearly indicates that the compound is highly susceptible to acid and, especially, base hydrolysis, while being relatively stable to heat and oxidation.
References
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]
-
Liss, D. B., Paden, M. S., & Lewis, T. V. (2023). Pyroglutamate acidosis: A review of 100 cases. PMC, NIH. Retrieved from [Link]
-
Meister, A. (n.d.). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
LITFL. (2020). Pyroglutamic Acidosis. Retrieved from [Link]
-
Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
NIH. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
NIH. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
PMC, NIH. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Hit2Lead | this compound | CAS# 496941-62-9 | MFCD03082778 | BB-4024757 [hit2lead.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
The primary and most established method for synthesizing the target compound involves the reaction of 3,4-difluoroaniline with itaconic acid.[1][2] This process proceeds through an initial aza-Michael (conjugate) addition, followed by an intramolecular cyclization via dehydration to form the stable 5-oxopyrrolidine (lactam) ring.[1] While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.
Primary Synthetic Pathway
The synthesis is typically a one-pot reaction where the intermediate, 4-((3,4-difluorophenyl)amino)pentanedioic acid, is not isolated but cyclized in situ.[1]
Caption: Primary synthetic route to the target compound.
Troubleshooting and FAQs
Q1: My overall yield is consistently low. What are the most likely causes?
Low yield is the most frequently reported issue. It can stem from several factors, often related to the equilibrium of the initial addition step or incomplete cyclization.
-
Cause A: Reduced Nucleophilicity of the Aniline: The two electron-withdrawing fluorine atoms on the aniline ring significantly decrease the nucleophilicity of the nitrogen atom.[3] This makes the initial aza-Michael addition less favorable compared to reactions with non-halogenated anilines. The reaction often requires thermal energy (reflux) to proceed at a reasonable rate.[1]
-
Cause B: Reversibility of the Michael Addition: The initial conjugate addition is a reversible process. Under reaction conditions, the intermediate can revert to the starting materials, leading to an unfavorable equilibrium and incomplete conversion.
-
Cause C: Incomplete Cyclization: The conversion of the linear amino diacid intermediate to the cyclic lactam requires the removal of a water molecule. If the dehydration is inefficient under the reaction conditions, a significant portion of the intermediate may remain in the crude product, which can be lost during workup and purification.
Troubleshooting Protocol:
-
Verify Reactant Purity: Ensure both the 3,4-difluoroaniline and itaconic acid are of high purity. Impurities can inhibit the reaction or introduce competing side reactions.
-
Optimize Reaction Time and Temperature: While heat is necessary, prolonged exposure to high temperatures can promote side reactions like decarboxylation. Monitor the reaction progress by TLC or LC-MS to determine the optimal point for completion, typically ranging from 4 to 22 hours.[1]
-
Solvent Choice: The reaction is commonly performed in water.[1] Water acts as a solvent and participates in the proton transfer steps. For sluggish reactions, using a higher-boiling solvent like acetic acid can sometimes improve yields by facilitating dehydration in the cyclization step.[4]
-
Work-up pH Control: The product is a carboxylic acid. During workup, it is typically dissolved in a basic aqueous solution (e.g., 5% NaOH) to remove non-acidic impurities. Subsequent careful acidification to pH 1-2 is crucial to precipitate the pure product.[1] Rushing this step or overshooting the pH can lead to losses.
Q2: I'm observing an isomeric impurity that is difficult to separate from my final product. What is its origin?
This is a classic problem when using itaconic acid, which can isomerize under thermal or catalytic conditions.
-
Probable Cause: Isomerization of Itaconic Acid: Itaconic acid (a methylene-substituted succinic acid) can isomerize to its more thermodynamically stable isomers, mesaconic acid (the E-isomer of methylsuccinic acid) and citraconic acid (the Z-isomer).[5] While 3,4-difluoroaniline will still react with these isomers, the resulting products will be constitutional isomers of the desired compound and may have very similar physical properties, making purification by crystallization or standard chromatography challenging.
Caption: Isomerization of itaconic acid under reaction conditions.
Preventative Measures & Solutions:
-
Use High-Purity Itaconic Acid: Start with itaconic acid that has minimal pre-existing isomeric impurities.
-
Control Reaction Temperature: Avoid excessive temperatures beyond what is necessary for the reaction to proceed. The rate of isomerization is temperature-dependent.
-
Analytical Confirmation: Use ¹H NMR to confirm the presence of isomers. The methine and methyl protons of the isomeric products will have distinct chemical shifts and coupling constants compared to the methylene and methine protons of the desired product.
-
Purification: If isomers form, fractional crystallization from different solvent systems may be required. Alternatively, conversion to a methyl ester followed by careful column chromatography can sometimes achieve separation.
Q3: My mass spectrometry data shows a peak at roughly double the mass of my expected product. What is this byproduct?
This observation points towards an intermolecular reaction competing with the desired intramolecular cyclization.
-
Probable Cause: Intermolecular Dimerization: Instead of the amino group of the intermediate reacting with the carboxylic acid on the same molecule, it can react with a carboxylic acid on a different molecule. This leads to the formation of a linear amide dimer. This side reaction is more prevalent at high concentrations.
Caption: Competing intramolecular vs. intermolecular reactions.
Troubleshooting Protocol:
-
Apply High-Dilution Principles: While not always practical on a large scale, running the reaction at a lower concentration can favor the intramolecular cyclization pathway over the intermolecular one.
-
Controlled Addition: A strategy of slowly adding one of the reactants to the other (e.g., adding the aniline to a heated solution of itaconic acid) can help maintain a low instantaneous concentration of the intermediate, thereby suppressing dimerization.
Summary of Troubleshooting Strategies
| Problem Observed | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Low Overall Yield | 1. Low nucleophilicity of aniline.[3]2. Reversible Michael addition.3. Incomplete cyclization. | 1. Ensure adequate reaction time and temperature (reflux).2. Monitor reaction progress via TLC/LC-MS.3. Consider acetic acid as a co-solvent to aid dehydration.[4]4. Control pH carefully during acidic workup.[1] |
| Isomeric Impurities | Isomerization of itaconic acid to mesaconic or citraconic acid.[5] | 1. Use high-purity itaconic acid.2. Avoid excessive heating.3. Confirm structure via NMR.4. Employ fractional crystallization for purification. |
| High Molecular Weight Byproduct (Dimer) | Intermolecular amide formation. | 1. Run the reaction at a lower concentration (high dilution).2. Use a slow-addition protocol for one of the reactants. |
| Reaction Stalls / Fails to Initiate | 1. Insufficient activation energy.2. Poor quality of starting materials. | 1. Confirm temperature is at reflux.2. Re-verify purity of 3,4-difluoroaniline and itaconic acid.3. Ensure proper stirring. |
Key Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Synthesis of this compound (2)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluoroaniline (1.0 eq.), itaconic acid (1.2-1.4 eq.), and deionized water (approx. 2 mL per gram of aniline).
-
Heating: Heat the heterogeneous mixture to reflux (approximately 100°C). The mixture should become more homogeneous as the reaction progresses.
-
Reaction Monitoring: Maintain reflux for 18-22 hours. Monitor the consumption of the starting materials using TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid) or LC-MS.
-
Cooling and Workup: After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Basification: Dissolve the crude product by adding a 5% aqueous sodium hydroxide solution until the pH is ~10-11 and the solid is fully dissolved.
-
Filtration (Optional): If any insoluble material remains, filter the basic solution. A small amount of sodium dithionite can be added to decolorize the solution if necessary.[1]
-
Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is 1. A thick white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The product is typically obtained as a white solid with a melting point of 140–141 °C.[1]
References
-
Sweeney, J. B., & Doulcet, J. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. [Link]
-
Burbulienė, M. M., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2021). KTU ePubl. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2023). Nature Communications. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Dieckmann condensation. (n.d.). Wikipedia. [Link]
-
The Dieckmann Condensation. (n.d.). Organic Reactions. [Link]
-
Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. (2019). ResearchGate. [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). Lsmu.lt. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2021). MDPI. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. (2018). ResearchGate. [Link]
-
Smith, L. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 496941-62-9). As a key intermediate in the development of various biologically active molecules, its robust and scalable synthesis is of critical importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during laboratory and pilot-plant scale-up.
Synthesis Overview: The Primary Aqueous Route
The most common and scalable synthesis proceeds via the reaction of 3,4-difluoroaniline with itaconic acid in an aqueous medium. This method is advantageous due to the use of an environmentally benign solvent (water) and readily available starting materials. The reaction involves a tandem Michael addition followed by an intramolecular cyclization (amidation) to form the desired pyrrolidinone ring structure.
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected upon scale-up. What are the common causes and how can I mitigate them?
Low yield is a multifaceted problem. The root cause can often be traced to reaction kinetics, work-up procedures, or purification losses.
A1: Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: On a larger scale, heat and mass transfer can be less efficient. The reaction mixture may not have reached or maintained the optimal temperature for the required duration. The reaction of anilines with itaconic acid in water typically requires prolonged reflux to drive the cyclization to completion.[1][2][3]
-
Recommended Action:
-
Monitor Internal Temperature: Ensure the internal reaction temperature is consistently at reflux (approx. 100 °C for water).
-
Extend Reaction Time: Increase the reflux time in increments of 2-4 hours. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC to determine when the consumption of starting materials has plateaued.
-
Efficient Stirring: Use an overhead mechanical stirrer to ensure the heterogeneous mixture is well-agitated, especially as the product may begin to precipitate during the reaction.
-
-
-
Sub-optimal Stoichiometry:
-
Causality: While a 1:1 molar ratio is theoretically required, a slight excess of itaconic acid can sometimes help drive the reaction to completion.
-
Recommended Action: Experiment with a slight excess of itaconic acid (e.g., 1.1 to 1.2 equivalents). This can compensate for any potential degradation or side reactions of the acid at high temperatures.
-
-
Product Loss During Work-up:
-
Causality: The product has some solubility in water, which increases at higher temperatures. If the mixture is filtered while still warm, a significant amount of product can be lost in the filtrate. Furthermore, the purification involves dissolving the product in a basic solution and re-precipitating it with acid.[3] Premature or incomplete precipitation will lead to losses.
-
Recommended Action:
-
Cooling Protocol: After reflux, ensure the reaction mixture is cooled thoroughly, ideally to 0-5 °C, before the initial filtration of the crude product.
-
pH Control during Re-precipitation: During purification, after dissolving the crude product in an aqueous base (like 5% NaOH), acidify the filtrate slowly with cooling until the pH is strongly acidic (pH 1-2). Check the pH with a calibrated meter. Add the acid dropwise to allow for controlled crystallization.
-
Filtrate Analysis: Analyze the mother liquor (the liquid filtered off from the crystals) by HPLC to quantify the amount of lost product. If significant, consider methods for recovery, such as extraction or further concentration and cooling.
-
-
Q2: The final product has a persistent off-white or brownish color. What causes this and how can I improve the color?
Color impurities are common in this synthesis, often arising from oxidation of the aniline starting material or other minor side reactions.
A2: Decolorization Strategy:
-
Causality: Aromatic amines are susceptible to air oxidation, especially at elevated temperatures, forming highly colored polymeric impurities.
-
Recommended Action:
-
Use of Sodium Dithionite/Metabisulfite: During the basic work-up step (dissolving the crude product in aqueous NaOH), add a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium metabisulfite.[1] This will reduce many of the colored oxidized species to colorless forms.
-
Activated Charcoal Treatment: After dissolving the crude product in the basic solution, add a small amount of activated charcoal (0.5-2% w/w relative to the product). Stir the slurry for 15-30 minutes at room temperature. The charcoal will adsorb the colored impurities. Crucially, you must filter the charcoal off (e.g., through a pad of Celite) before proceeding to the acidification step. Failure to do so will contaminate your final product with charcoal.
-
Q3: I am struggling with inconsistent crystallization and the product is difficult to filter. What should I do?
Poor crystallization or filterability is often related to the rate of precipitation and the presence of impurities.
A3: Improving Isolation and Crystal Habit:
-
Causality: "Crashing out" the product by adding acid too quickly leads to the formation of very fine particles or an amorphous solid. These solids can clog filter paper and trap solvent and impurities.
-
Recommended Action:
-
Controlled Acidification: Add the acid (e.g., concentrated HCl) slowly and subsurface to the chilled, filtered, basic solution of your product. Monitor the pH and temperature throughout the addition.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the solution just as it begins to turn cloudy. This provides a template for controlled crystal growth, leading to larger, more easily filterable particles.
-
Anti-Solvent Crystallization: Consider recrystallization from a suitable solvent system as an alternative to simple precipitation. Based on analogous compounds, a mixture of an organic solvent (like methanol or isopropanol) and water is often effective.[1]
-
Aging: After precipitation is complete, allow the slurry to stir (or "age") at a low temperature for a few hours. This can improve the crystal structure and particle size distribution.
-
Caption: A decision-making workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
-
Q: What are the critical process parameters (CPPs) to monitor during scale-up?
-
A: The most critical parameters are:
-
Reaction Temperature: Must be maintained at reflux for sufficient time.
-
pH during work-up: Crucial for both dissolving the product in base and for achieving complete precipitation with acid.
-
Rate of Reagent Addition: Particularly the rate of acid addition during crystallization.
-
Agitation Speed: To ensure good mixing in a larger volume.
-
-
-
Q: What are the recommended starting material specifications?
-
A: Use high-purity starting materials.
-
3,4-Difluoroaniline: Purity >99%. Pay attention to color; a dark aniline suggests oxidation and may lead to more colored impurities in the final product.
-
Itaconic Acid: Purity >99%. Ensure it is free from polymeric or isomeric impurities.
-
-
-
Q: What analytical methods are best for monitoring the reaction and final product?
-
A:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for tracking the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used as a faster, qualitative check.
-
Final Product Analysis:
-
HPLC: To determine purity (>99.5% is often a target).
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Melting Point: As a simple indicator of purity.
-
-
-
-
Q: Are there any specific safety precautions for this process?
-
A: Yes.
-
3,4-Difluoroaniline: Is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid/Base Handling: Concentrated acids (HCl) and bases (NaOH) are corrosive. Use caution, especially when handling large quantities. The neutralization process is exothermic and requires adequate cooling.
-
Pressure: The reaction is run at atmospheric pressure (reflux), but ensure the vessel is properly vented to avoid any pressure buildup.
-
-
Detailed Experimental Protocol (Illustrative Example)
This protocol is a representative procedure based on established methods for similar compounds.[1][3] It should be optimized for your specific equipment and scale.
Materials:
-
3,4-Difluoroaniline (1.00 eq)
-
Itaconic Acid (1.20 eq)
-
Deionized Water
-
5 M Sodium Hydroxide (aq. NaOH)
-
Concentrated Hydrochloric Acid (aq. HCl)
-
Sodium Dithionite
-
Activated Carbon (decolorizing)
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 3,4-difluoroaniline, itaconic acid, and deionized water.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Maintain reflux for 18-24 hours. Monitor the reaction for completion by HPLC.
-
Crude Isolation: Once complete, cool the reaction slurry to 0-5 °C and hold for at least 2 hours. Filter the precipitated solid and wash the cake with cold deionized water.
-
Purification: a. Transfer the wet crude solid to a clean vessel. Add a 5% aqueous solution of sodium hydroxide until the solid completely dissolves. b. Add sodium dithionite (approx. 1% w/w) and stir for 15 minutes. c. Add activated carbon (approx. 1-2% w/w) and stir for an additional 30 minutes. d. Filter the mixture through a bed of Celite to remove the carbon and other insoluble materials. Wash the filter cake with a small amount of dilute NaOH solution.
-
Crystallization: a. Cool the clear filtrate to 0-5 °C. b. Slowly add concentrated hydrochloric acid to the stirred solution. Monitor the pH. The product will begin to precipitate. Continue adding acid until the pH is 1-2. c. Stir the resulting thick slurry at 0-5 °C for at least 2 hours.
-
Final Isolation: Filter the purified product. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Data Summary
Table 1: Troubleshooting Matrix
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reflux time; ensure vigorous stirring. |
| Product loss in filtrate | Cool slurry to 0-5°C before filtration; check pH of mother liquor. | |
| Poor Product Color | Oxidation of aniline | Use sodium dithionite during basic work-up. |
| Adsorbable impurities | Treat basic solution with activated carbon and filter before acidification. | |
| Difficult Filtration | Fine particle size | Slow down the rate of acidification during precipitation; use seeding. |
| Amorphous solid | Consider recrystallization from a solvent/anti-solvent system (e.g., MeOH/water). |
References
-
ResearchGate. Large-scale synthesis and transformation of 2 and 3 to various pyrrolidine derivatives... Available from: [Link]
-
National Institutes of Health (NIH). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available from: [Link]
-
KTU ePubl. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
ACS Publications. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Available from: [Link]
-
RSC Publishing. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available from: [Link]
-
RSC Publishing. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available from: [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]
-
Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available from: [Link]
-
RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]
-
Appchem. This compound. Available from: [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]
-
Crysdot LLC. This compound. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]
-
ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]
-
Khan Academy. Carboxylic acid reactions overview. Available from: [Link]
-
PubChemLite. 1-(3,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
-
PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]
-
ResearchGate. Poly(acrylic acid) to Induce Competitive Crystallization of a Theophylline/Oxalic Acid Cocrystal and a Theophylline Polymorph. Available from: [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
Technical Support Center: 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) you may encounter during your experimental work. Our goal is to equip you with the expertise and practical insights needed to anticipate and resolve challenges related to the stability and analysis of this compound.
Section 1: Understanding the Stability Profile and Degradation Pathways
This compound possesses three key structural motifs that influence its stability: the 5-oxopyrrolidine (pyroglutamic acid lactam) ring, the 3,4-difluorophenyl group, and a carboxylic acid function. Degradation is likely to occur at one or more of these sites depending on the specific stress conditions applied. Forced degradation studies are essential to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods.[1][2]
Proposed Degradation Pathways
Based on the chemical functionalities of the molecule, we can anticipate several primary degradation pathways under forced stress conditions.
1.1 Hydrolytic Degradation (Acidic and Basic Conditions)
The most susceptible functional group to hydrolysis is the lactam (amide) bond within the 5-oxopyrrolidine ring.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the lactam ring can open to form the corresponding amino acid, 4-amino-4-(3,4-difluorophenyl)butane-1,3-dicarboxylic acid.
-
Base-Catalyzed Hydrolysis: Similarly, strong basic conditions will promote the hydrolysis of the lactam to yield the salt of the ring-opened dicarboxylic amino acid.
Decarboxylation at the C3 position could be a secondary reaction, particularly under harsh thermal and pH conditions.[3]
Caption: Proposed hydrolytic degradation pathway.
1.2 Oxidative Degradation
Oxidative stress can target both the pyrrolidone ring and the difluorophenyl moiety.
-
Pyrrolidone Ring Oxidation: The methylene group (C4) adjacent to the nitrogen atom is a potential site for oxidation, which could lead to the formation of a hydroxylated derivative or further oxidation to a succinimide-like structure.[4][5] Ring opening is also a possibility under strong oxidative conditions.[6]
-
Difluorophenyl Ring: While the C-F bond is generally stable, strong oxidizing agents (e.g., Fenton's reagent) might lead to hydroxylation of the aromatic ring or, in extreme cases, defluorination.[7]
Caption: Potential oxidative degradation pathways.
1.3 Photolytic Degradation
The difluorophenyl group is the primary chromophore and is therefore the most likely site for photolytic degradation.
-
Defluorination: UV radiation can induce the cleavage of C-F bonds, leading to the formation of fluoride ions and a range of fluorinated and non-fluorinated aromatic byproducts.[8][9] This process can be complex, potentially generating numerous minor degradants.[10] The resulting carbon-centered radicals can then react further.[7]
Frequently Asked Questions (FAQs) on Degradation
Q1: What are the recommended starting conditions for a forced degradation study of this compound?
A1: A good starting point is to subject a 1 mg/mL solution of the compound to the following conditions, aiming for 5-20% degradation.[11]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours (lactams can be more sensitive to base).
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid-state at 105°C for 48 hours and in solution at 60°C for 48 hours.
-
Photolytic: Solid and solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
Q2: My compound appears to be highly stable and shows minimal degradation under initial stress conditions. What should I do?
A2: If you observe less than 5% degradation, you should employ more stringent conditions. You can incrementally increase the temperature (e.g., in 10°C steps), the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), or the exposure time.[2] It is crucial to document all conditions to demonstrate the intrinsic stability of the molecule.
Q3: I'm seeing a complete loss of my parent peak in the chromatogram after basic hydrolysis. What does this indicate?
A3: This suggests rapid degradation, which is common for lactam-containing compounds in basic media. You should try milder conditions. Consider lowering the temperature (e.g., to 4°C), reducing the concentration of NaOH (e.g., to 0.01 M), and/or significantly shortening the exposure time (e.g., sampling every 30 minutes).
Q4: How can I confirm if defluorination is occurring during photolysis?
A4: The most direct way is to use an ion-selective electrode (ISE) to measure the concentration of fluoride ions in the solution after stress testing. Alternatively, 19F-NMR can be a powerful tool to track the parent compound and identify new fluorine-containing species.[8][9]
Section 2: Troubleshooting Analytical Methods
Accurate analysis of this compound and its degradation products requires robust analytical methods, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
HPLC-UV Analysis: Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary Interactions: The carboxylic acid and/or potential basic amine (from hydrolysis) can interact with residual acidic silanols on the HPLC column packing.[12] | 1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will suppress the ionization of the carboxylic acid and silanols, minimizing ionic interactions.[13] 2. Use a High-Purity Column: Modern, end-capped silica columns have fewer accessible silanol groups. 3. Check for Column Overload: Inject a lower concentration of your sample. Overloading can cause peak distortion.[14] |
| Shifting Retention Times | Mobile Phase Issues: Inconsistent mobile phase composition due to poor mixing, evaporation, or degradation.[15] Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Premix Mobile Phase: If using a gradient pump for an isocratic method, prepare a premixed mobile phase to rule out proportioning valve issues.[15] 2. Ensure Proper Degassing: Dissolved gases can cause pump cavitation and flow rate inaccuracies. 3. Extend Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before injection. |
| Ghost Peaks | Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives. Carryover: Sample adsorbing to parts of the injector or column and eluting in a subsequent run. | 1. Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents. 2. Run a Blank Gradient: This can help identify at what point during the gradient an impurity is eluting. 3. Implement a Needle Wash: Use a strong solvent (like acetonitrile/isopropanol) in the injector's wash vial to clean the needle between injections. |
LC-MS Analysis: Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Ionization / Low Sensitivity | Suboptimal Ionization Mode: The compound may ionize better in negative mode (due to the carboxylic acid) than positive mode. Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) will suppress ionization and contaminate the MS source.[16] | 1. Test Both Polarities: Analyze the compound in both positive (ESI+) and negative (ESI-) ionization modes to determine the optimal setting. For this molecule, [M-H]⁻ is expected to be strong. 2. Use Volatile Modifiers: Use formic acid, acetic acid, or ammonium formate/acetate as mobile phase additives.[17] 3. Optimize Source Parameters: Systematically tune the capillary voltage, gas flow, and temperature to maximize the signal for your specific analyte. |
| Ion Suppression or Enhancement | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, excipients) compete with the analyte for ionization.[16][18] | 1. Improve Chromatographic Separation: Modify the gradient to better separate the analyte from interfering matrix components. 2. Enhance Sample Preparation: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to clean up the sample before injection. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components below the level where they cause significant suppression. |
| In-Source Fragmentation / Adduct Formation | High Source Energy: Excessive energy in the MS source can cause the molecule to fragment before mass analysis. Mobile Phase Additives: Sodium (Na⁺) or potassium (K⁺) from glassware or reagents can form adducts ([M+Na]⁺, [M+K]⁺), splitting the signal. | 1. Reduce Source Energy: Lower the fragmentor or cone voltage to minimize in-source collision-induced dissociation. 2. Identify Adducts: Check the spectra for masses corresponding to common adducts. If present, use high-purity solvents and plastic vials to minimize sodium contamination. The presence of multiple adducts can complicate quantification.[19] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Stock Solution Preparation
This protocol outlines the preparation of samples for a typical forced degradation study.
-
Prepare a 1 mg/mL Stock Solution: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This will be your primary stock.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Control Samples: Prepare two control samples. One "time zero" sample by immediately neutralizing and diluting an aliquot of each stressed sample. A second control sample should be incubated in the solvent without any stressor under the same conditions to check for solvent effects.
-
Sampling and Quenching: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction by neutralizing the acidic/basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
Workflow: Method Development and Analysis
Caption: Workflow for a forced degradation study.
References
-
C. T. V. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]
-
The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]
-
Jemal, M., & Xia, Y. Q. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]
-
McCloud, S. G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
McCloud, S. G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Asimakopoulos, A. G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Prakash, C., & Shaffer, C. L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. [Link]
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Washington State University. (n.d.). HPLC Troubleshooting Guide. WSU. [Link]
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ACE. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
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International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR. [Link]
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Ramagiri, S. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]
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PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
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ResearchGate. (n.d.). Degradation Pathways. Request PDF. [Link]
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Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. Semantic Scholar. [Link]
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Boto, A., et al. (2013). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PubMed Central. [Link]
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De Vijlder, T., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
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ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. ResearchGate. [Link]
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McNaught, A. D., & Wilkinson, A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
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Tai, M., et al. (1989). [Study on metabolism of pyridonecarboxylic acid. I. Isolation and identification of metabolites of (+-)-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid p-toluenesulfonate hydrate (T-3262) in urine]. PubMed. [Link]
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Ulbricht, J., et al. (2018). Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl- 2-oxazoline) and poly(vinyl pyrrolidone) by reactive oxygen. ChemRxiv. [Link]
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Curr. Issues Mol. Biol. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Issues in Molecular Biology. [Link]
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Alsante, K. M., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
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Vávrová, K., et al. (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. PubMed. [Link]
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ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... ResearchGate. [Link]
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Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. RJPT. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
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Yuan, Y., et al. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed Central. [Link]
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ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [Link]
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Burbulienė, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
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MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
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PubMed. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
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OPUS. (n.d.). Analytical Methods. OPUS. [Link]
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PubMed. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. PubMed. [Link]
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ResearchGate. (n.d.). (PDF) Metabolic activation of carboxylic acids. ResearchGate. [Link]
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ResearchGate. (n.d.). Elucidating the degradation mechanisms of perfluorooctanoic acid and perfluorooctane sulfonate in various environmental matrices: a review of green degradation pathways. ResearchGate. [Link]
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Rahman, N., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed. [Link]
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ResearchGate. (n.d.). 3,4,5-Trihydroxyfluorones as analytical reagents. ResearchGate. [Link]
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National Institutes of Health. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. NIH. [Link]
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analytical artifacts in the analysis of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the analytical characterization of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential analytical challenges and artifacts that may arise during the analysis of this and structurally related compounds. The following troubleshooting guides and frequently asked questions (FAQs) are curated from extensive laboratory experience and established scientific principles to ensure the integrity and accuracy of your experimental results.
Section 1: Troubleshooting Guide
This section addresses specific analytical issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UHPLC)
Question 1: I'm observing poor peak shape (tailing or fronting) for my main analyte peak. What are the likely causes and how can I fix it?
Answer: Poor peak shape for this compound is a common issue that can often be attributed to several factors:
-
Secondary Interactions: The carboxylic acid and the amide in the pyrrolidone ring can engage in secondary interactions with residual silanols on the silica backbone of C18 columns. This is a frequent cause of peak tailing.
-
Solution: Consider using a column with a different stationary phase that is less prone to these interactions. Fluorinated-phenyl phases, for instance, can offer alternative selectivity through π-π and electrostatic interactions, which can improve peak shape for aromatic compounds.[1][2][3] End-capped columns or those with a base-deactivated silica can also mitigate these secondary interactions.
-
-
Mobile Phase pH: The ionization state of the carboxylic acid is highly dependent on the mobile phase pH. If the pH is close to the pKa of the analyte, you may observe peak splitting or tailing due to the co-elution of both the ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the carboxylic acid (to ensure it is fully protonated) or 1.5-2 units above (to ensure it is fully deprotonated). For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid or phosphoric acid) is generally preferred to promote retention and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Inappropriate Solvent for Sample Dilution: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.
-
Question 2: I'm seeing extraneous peaks in my chromatogram that are not present in my reference standard. Could these be analytical artifacts?
Answer: Yes, the appearance of unexpected peaks can certainly be analytical artifacts. For a molecule like this compound, potential artifacts could arise from:
-
On-Column Degradation: The compound might be susceptible to degradation under certain analytical conditions. For instance, prolonged exposure to highly acidic or basic mobile phases, or elevated column temperatures, could induce hydrolysis of the lactam ring or other sensitive functional groups.[4]
-
Solution: Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[5][6] This will help you confirm if the extraneous peaks correspond to known degradants. If degradation is suspected, try using milder mobile phase conditions and a lower column temperature.
-
-
Isomerization: While less common for this specific structure, some pyrrolidone derivatives can undergo isomerization.
-
Solution: This would require further structural elucidation of the impurity peak, likely using LC-MS/MS or NMR, to confirm if it is an isomer of the parent compound.
-
-
Contamination from the LC System: Ghost peaks can arise from contaminants in the mobile phase, injection solvent, or leaching from system components.
-
Solution: Run a blank injection (injecting only the mobile phase) to see if the extraneous peaks are still present. Ensure high-purity solvents and freshly prepared mobile phases. For highly sensitive LC-MS analysis of fluorinated compounds, be aware that fluoropolymers in the system (like PTFE tubing) can be a source of background contamination.[7]
-
Question 3: My retention times are shifting between injections. What should I investigate?
Answer: Retention time instability is a common chromatographic problem with several potential causes:
-
Inadequate System Equilibration: This is a frequent culprit. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase compositions.[7]
-
Fluctuations in Mobile Phase Composition: Inaccurately prepared or improperly mixed mobile phases can lead to shifts in retention. Use a reliable gradient proportioning valve and ensure your solvents are well-mixed and degassed.
-
Temperature Variations: Changes in ambient temperature can affect retention times. Using a column oven is crucial for maintaining a stable and consistent temperature.[7]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. This can be accelerated by harsh mobile phases or high temperatures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Question 1: I'm having trouble achieving good sensitivity for my compound in ESI-MS. What can I do?
Answer: Optimizing sensitivity in electrospray ionization (ESI) for this compound involves several considerations:
-
Ionization Mode: This compound has a carboxylic acid, making it amenable to negative ion mode ESI ([M-H]⁻). However, the pyrrolidone nitrogen could potentially be protonated, allowing for positive ion mode detection ([M+H]⁺). It is essential to test both modes to determine which provides a better response.
-
Mobile Phase Additives: The choice of mobile phase additive is critical.
-
For positive ion mode , additives like formic acid or ammonium formate can enhance protonation.
-
For negative ion mode , additives like ammonium acetate or a very low concentration of a weak base can facilitate deprotonation. Be cautious with strong, non-volatile buffers as they can cause ion suppression.
-
-
Source Parameters: Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) for your specific compound and flow rate.[8]
-
Solvent Composition: High concentrations of organic solvents, often used in HILIC or late in a reversed-phase gradient, can improve ESI efficiency.[3]
Question 2: I'm observing in-source fragmentation or adduct formation. How can I minimize these artifacts?
Answer: In-source fragmentation and adduct formation are common ESI artifacts that can complicate data interpretation.
-
In-Source Fragmentation: This occurs when the molecule fragments within the ion source before mass analysis. It is often caused by excessive energy in the source.
-
Solution: Reduce the fragmentor or cone voltage. Also, optimizing the capillary temperature can sometimes help.
-
-
Adduct Formation: The analyte can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution: Use high-purity solvents and additives to minimize the presence of these metal ions. If adducts persist, you may need to account for them during data processing. Sometimes, the addition of a small amount of ammonium acetate can promote the formation of the desired [M+H]⁺ or [M-H]⁻ ions over metal adducts.
-
Question 3: When quantifying a metabolite of my compound, can I use the parent compound's calibration curve?
Answer: It is a common temptation to use the parent drug's standard curve for metabolite quantification to avoid the synthesis of the metabolite. However, this practice can lead to significant errors.[9][10] The ionization efficiency of a molecule can change dramatically with even minor structural modifications, such as hydroxylation or demethylation.[9]
-
Best Practice: The most accurate quantification is achieved by using a synthesized, purified standard of the metabolite to generate its own calibration curve.[10] If this is not feasible, the results obtained using the parent compound's curve should be considered semi-quantitative at best and this limitation should be clearly stated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: The peaks in my ¹H or ¹⁹F NMR spectrum are broad. What could be the cause?
Answer: Peak broadening in NMR can obscure important structural information. Potential causes include:
-
Low Solubility: If the compound is not fully dissolved in the deuterated solvent, it can lead to broad lines.[7]
-
Solution: Try a different deuterated solvent in which the compound is more soluble, or gently warm the sample.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.[7]
-
Solution: Ensure glassware is scrupulously clean. If metal contamination is suspected from a synthetic step, purification methods like chelation may be necessary.
-
-
Chemical Exchange: Protons or fluorine atoms may be undergoing chemical exchange on the NMR timescale. For example, the carboxylic acid proton signal is often broad due to exchange with residual water in the solvent.[11]
-
Solution: Running the experiment at a different temperature can help to either sharpen or coalesce the exchanging signals. A D₂O shake can be used to confirm the presence of exchangeable protons like the carboxylic acid OH and the amide NH.
-
Question 2: How can I definitively assign the signals in my ¹H and ¹³C NMR spectra?
Answer: For unambiguous assignment of the NMR signals for this compound, a combination of 1D and 2D NMR experiments is recommended:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. The aromatic region will show complex splitting patterns due to the difluoro substitution.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbons of the carboxylic acid and the lactam will appear downfield.[11][12]
-
¹⁹F NMR: This is crucial for fluorinated compounds. It will confirm the presence and environment of the fluorine atoms on the phenyl ring.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its structure, the most probable degradation pathways would involve:
-
Hydrolysis: The lactam (cyclic amide) bond in the pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring.[6]
-
Decarboxylation: While generally requiring harsh conditions, the carboxylic acid group could potentially be lost as CO₂.
-
Oxidative Degradation: The pyrrolidine ring could be susceptible to oxidation, especially at the carbons adjacent to the nitrogen atom.[5][13] It is important to note that the electron-withdrawing nature of the difluorophenyl group may influence the stability of the molecule.
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: As with any chemical, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: Due to its carboxylic acid group and relatively high molecular weight, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Derivatization to a more volatile ester form would be necessary, but HPLC or UHPLC are the more direct and commonly used analytical techniques for such compounds.
Section 3: Experimental Protocols & Data
Protocol 1: Generic Reversed-Phase HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If peak shape is poor, consider a fluoro-phenyl column.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.
-
Optimize the gradient around the elution time of the analyte to improve resolution from any impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength determined by a UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Table 1: Troubleshooting Summary for HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica | Switch to a fluoro-phenyl or end-capped column; lower mobile phase pH. |
| Peak Fronting | Column overload | Reduce sample concentration or injection volume. |
| Ghost Peaks | System/solvent contamination | Run a blank injection; use high-purity solvents. |
| Retention Time Drift | Poor equilibration, temperature changes | Increase equilibration time; use a column oven. |
Section 4: Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common HPLC issues.
Diagram 2: Potential Artifact Sources in LC-MS
Caption: Potential sources of analytical artifacts in LC-MS analysis.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Washington State University Research Exchange. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
ResearchGate. Degradation Pathways | Request PDF. [Link]
-
ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]
-
National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Restek. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
-
European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
PubMed. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. [Link]
-
ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Detection of pyrrolidone carboxylic acid. [Link]
-
Medium. The Importance of Purity: Why (S)-Pyrrolidine-3-carboxylic Acid Purity Matters. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]
-
ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
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PubMed. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. [Link]
-
MDPI. Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. [Link]
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity Validation of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Novel Chemical Entity
The compound 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a novel chemical entity for which public-domain bioactivity data is not yet available. Its structure, featuring a 5-oxopyrrolidine core, suggests a potential for antimicrobial activity.[1][2][3][4][5] This guide provides a comprehensive, technically robust framework for the systematic validation of its bioactivity. We will proceed under the scientifically-grounded hypothesis that this compound may target bacterial Alanine Racemase (Alr) , a crucial enzyme for bacterial cell wall synthesis that is absent in humans, making it an attractive therapeutic target.[6][7][8][9]
Our validation strategy will benchmark the novel compound against a well-characterized inhibitor of Alanine Racemase, D-Cycloserine .[6][10][11][12][13] This comparative approach will provide a clear context for interpreting the experimental outcomes and objectively assessing the compound's potential.
Phase 1: In Vitro Target Validation - Enzyme Kinetics
The initial and most critical step is to determine if the compound directly interacts with and inhibits the purified target enzyme. This phase focuses on quantifying the inhibitory potency and elucidating the mechanism of inhibition.
Rationale for Experimental Choices
We begin with a direct enzyme inhibition assay to obtain the half-maximal inhibitory concentration (IC50), a primary measure of a compound's potency. Following this, a Michaelis-Menten kinetic analysis is essential to understand how the inhibitor interacts with the enzyme—whether it competes with the substrate, binds to a different site, or a combination thereof. This mechanistic insight is crucial for any future lead optimization efforts.
Experimental Workflow: In Vitro Inhibition
Caption: Workflow for in vitro validation of enzyme inhibition.
Protocol: Alanine Racemase Inhibition Assay
This protocol is adapted from established methods for measuring Alr activity.[14][15][16] The racemization of L-alanine to D-alanine is coupled with the L-alanine dehydrogenase (L-ADH) reaction, which produces NADH, a product that can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified recombinant Alanine Racemase (e.g., from Mycobacterium tuberculosis)
-
L-Alanine (substrate)
-
L-Alanine Dehydrogenase (L-ADH)
-
NAD+
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Test Compound: this compound
-
Control Inhibitor: D-Cycloserine
-
96-well UV-transparent microplates
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents: Create a stock solution of the test compound and D-Cycloserine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Assay Mix: Prepare a master mix in the assay buffer containing L-Alanine, NAD+, and L-ADH.
-
Plate Setup: To each well of the microplate, add the assay mix. Then, add a small volume of the diluted test compound, D-Cycloserine, or solvent control (for 0% and 100% inhibition controls).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified Alanine Racemase to all wells except the no-enzyme control.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 35°C and measure the increase in absorbance at 340 nm over a period of 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH production) for each concentration. Normalize the data against controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Comparative Data Summary (Hypothetical Data)
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Alanine Racemase | 5.2 | Competitive |
| D-Cycloserine (Reference) | Alanine Racemase | 15.8 | Competitive |
Phase 2: Cellular Bioactivity Assessment
Demonstrating enzyme inhibition in a test tube is the first step. The next is to verify that the compound can penetrate the bacterial cell wall and exert an antibacterial effect. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.
Rationale for Experimental Choices
An MIC test directly measures a compound's ability to prevent the visible growth of a microorganism.[17][18][19] This is a crucial test to bridge the gap between in vitro enzyme activity and whole-cell efficacy. We will test against both Gram-positive and Gram-negative bacteria to understand the compound's spectrum of activity, as differences in the cell wall structure can significantly impact compound penetration.
Experimental Workflow: Cellular Activity
Caption: Workflow for assessing cellular antimicrobial activity.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Materials:
-
Test Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test Compound and D-Cycloserine
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader for OD600 measurements
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound and D-Cycloserine in MHB. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by the absence of turbidity (or by measuring OD600).
Comparative Data Summary (Hypothetical Data)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 16 | >128 |
| D-Cycloserine (Reference) | 32 | 64 |
Phase 3: In-Cell Target Engagement Confirmation
A positive MIC result is encouraging, but it does not definitively prove that the antibacterial effect is due to the inhibition of the intended target, Alanine Racemase. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that the compound binds to its target within the complex environment of an intact cell.[22][23][24][25]
Rationale for Experimental Choices
CETSA is based on the principle of ligand-induced thermal stabilization.[25][26] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement. This provides strong evidence that the compound interacts with the intended target in a physiologically relevant setting.
Experimental Workflow: Target Engagement
Caption: Workflow for confirming in-cell target engagement via CETSA.
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Bacterial cell culture (S. aureus)
-
Test Compound and Vehicle Control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to Alanine Racemase
Procedure:
-
Cell Treatment: Incubate a dense culture of S. aureus with a high concentration of the test compound (e.g., 10x MIC) or vehicle control for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
Lysis: Lyse the cells (e.g., by sonication or enzymatic digestion).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble Alanine Racemase in each sample using SDS-PAGE and Western Blotting with a specific anti-Alr antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Alr protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
Comparative Data Summary (Hypothetical Data)
| Compound | Target Protein | Thermal Shift (ΔTm) | Interpretation |
| This compound | Alanine Racemase | +4.5 °C | Confirms direct binding to Alr in live cells |
| Vehicle Control (DMSO) | Alanine Racemase | N/A | Baseline melting temperature established |
Conclusion and Future Directions
This guide outlines a rigorous, three-phase validation strategy for this compound, based on the hypothesis of Alanine Racemase inhibition. The proposed experiments, from in vitro kinetics to cellular activity and target engagement, provide a comprehensive framework for assessing its potential as an antimicrobial agent.
Based on the hypothetical data presented, the novel compound demonstrates superior potency against purified Alanine Racemase and better whole-cell activity against S. aureus when compared to D-Cycloserine. The positive CETSA result would strongly support that its mechanism of action is indeed through the inhibition of Alanine Racemase.
Future work should focus on expanding the MIC panel to include clinically relevant and resistant strains, assessing cytotoxicity in mammalian cell lines to determine a therapeutic index, and performing mechanism of action studies to rule out off-target effects. These steps are essential for the continued development of this promising scaffold.
References
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Azam, M. A., & Jayaram, B. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Mechanism of Action of D-Cycloserine in Bacterial Cell Wall Synthesis. [Link]
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Azam, M. A., & Jayaram, B. (2015). Inhibitors of alanine racemase enzyme: a review. PubMed. [Link]
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Patsnap. (2024). What is the mechanism of Cycloserine? Patsnap Synapse. [Link]
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Wikipedia. (n.d.). Cycloserine. [Link]
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ACS Publications. (2023). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis. Journal of Chemical Information and Modeling. [Link]
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ResearchGate. (2015). Inhibitors of alanine racemase enzyme: A review. [Link]
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National Institutes of Health (NIH). (n.d.). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. [Link]
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Amerigo Scientific. (n.d.). Cycloserine: Mechanism, Clinical Applications, and Emerging Research. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Taylor & Francis Online. (2015). Inhibitors of alanine racemase enzyme: a review. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Semantic Scholar. (2023). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Kaunas University of Technology ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
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National Center for Biotechnology Information (NCBI). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. [Link]
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comparative study of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with similar compounds
An In-Depth Comparative Analysis: 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and Structurally Related Analogs
A Senior Application Scientist's Guide for Drug Discovery Professionals
This guide presents a comprehensive comparative analysis of this compound, a compound of significant interest in modern medicinal chemistry. We will objectively evaluate its performance against key structural analogs, providing a robust framework supported by experimental data and detailed protocols. The insights herein are designed to empower researchers and drug development teams to make informed decisions in their pursuit of novel therapeutics.
Introduction: The Strategic Importance of the Pyrrolidinone Scaffold and Fluorine Substitution
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in drug discovery, forming the backbone of molecules targeting a wide array of biological pathways, from enzymatic inhibition to anticancer activity.[1][2] Its rigid, five-membered lactam structure provides a well-defined conformational constraint, which can be exploited for precise interactions with protein targets.
The subject of this guide, this compound, incorporates a 3,4-difluorophenyl group. This substitution is not arbitrary; it is a deliberate drug design strategy. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, often leading to:
-
Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism.
-
Increased Binding Affinity: The highly electronegative fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.
-
Modulated Lipophilicity: Strategic fluorination can fine-tune the molecule's ability to cross cellular membranes.
To understand the specific contribution of the 3,4-difluoro substitution, this guide will compare it against a curated set of analogs where the phenyl ring substitution is systematically varied.
Compounds Under Investigation:
-
Compound A: this compound
-
Compound B: 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (single fluoro analog)
-
Compound C: 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid (unsubstituted analog)
-
Compound D: 1-(3,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (alternative di-halogen analog)
Synthetic Strategy and Rationale
The synthesis of these analogs generally follows a convergent and reliable pathway, beginning with the Michael addition of a substituted aniline to itaconic acid, followed by an intramolecular cyclization.[3][4]
Figure 1: General synthetic workflow for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Experimental Causality: This one-pot or two-step approach is favored for its efficiency. Using water as a solvent is both environmentally friendly and effective for the initial Michael addition. The subsequent cyclization often occurs in situ upon heating, driven by the thermodynamic stability of the five-membered lactam ring. This robust synthesis allows for the straightforward generation of a diverse library of analogs by simply varying the starting aniline.
Comparative Biological Performance: A Case Study in Factor XIa Inhibition
To provide a tangible context for comparison, we will evaluate the compounds as potential inhibitors of Factor XIa (FXIa), a serine protease that has emerged as a promising target for anticoagulants with a potentially lower bleeding risk.[5][6] Pyrrolidine-based structures have previously been explored as inhibitors of coagulation factors.[7][8]
In Vitro Enzymatic Inhibition
The initial assessment of potency is determined using a biochemical assay that measures the direct inhibition of purified FXIa.
Protocol: Fluorogenic FXIa Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM TRIS-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4.
-
Enzyme: Purified human Factor XIa diluted in assay buffer to 2x final concentration.
-
Substrate: Fluorogenic peptide substrate for FXIa diluted in assay buffer to 2x final concentration.
-
Compounds: Test compounds are serially diluted in 100% DMSO, then further diluted in assay buffer.
-
-
Assay Execution (384-well plate):
-
Add 5 µL of compound solution to each well.
-
Add 10 µL of FXIa solution. Incubate for 30 minutes at 37°C. This pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of slow-binding inhibitors.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Monitor the increase in fluorescence (Excitation/Emission appropriate for the substrate) every 60 seconds for 20 minutes on a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate) from the linear portion of the kinetic read.
-
Normalize rates to a high control (enzyme + substrate + DMSO) and a low control (substrate + DMSO).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Comparative In Vitro FXIa Inhibition
| Compound | Phenyl Ring Substitution | FXIa IC₅₀ (nM) |
| A | 3,4-Difluoro | 15 |
| B | 4-Fluoro | 85 |
| C | Unsubstituted | 1200 |
| D | 3,4-Dichloro | 45 |
Analysis: The data demonstrates a clear SAR. The unsubstituted Compound C is a weak inhibitor. The addition of halogens dramatically increases potency. The 3,4-difluoro substitution in Compound A provides the most potent inhibition, over 5-fold more active than the monofluorinated Compound B and 3-fold more active than the dichlorinated Compound D . This suggests that the specific electronic and steric profile of the two fluorine atoms is optimal for binding to the FXIa active site.
Pharmacokinetic Profile Comparison
A potent compound is only viable if it possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[9] A critical early assessment is metabolic stability.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay predicts how quickly a compound will be metabolized by the primary drug-metabolizing enzymes (Cytochrome P450s) in the liver.
Protocol: HLM Stability Assay
-
Incubation Mixture Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The inclusion of a regenerating system (e.g., G6P, G6PDH) is crucial to ensure that the cofactor NADPH is not depleted during the incubation, allowing for a sustained and linear metabolic rate.
-
Time-Point Sampling: At specified time points (0, 5, 15, 30, 60 min), quench the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
-
Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.
-
Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clᵢₙₜ).
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Substitution | In Vitro t½ (min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) |
| A | 3,4-Difluoro | > 60 | < 11.5 |
| B | 4-Fluoro | 48 | 29 |
| C | Unsubstituted | 12 | 115 |
| D | 3,4-Dichloro | 35 | 39 |
Analysis: The results are striking. Compound C (unsubstituted) is rapidly metabolized, rendering it unsuitable for further development. Halogenation significantly improves stability. The difluorinated Compound A demonstrates exceptional metabolic stability, with minimal turnover in the 60-minute incubation period. This is a classic example of fluorine atoms "shielding" metabolically labile positions on the aromatic ring. While Compound D is more stable than the parent, it is still cleared more rapidly than Compound A , highlighting the superior metabolic blocking capacity of fluorine compared to chlorine in this chemical context.
Synthesizing the Structure-Activity and Structure-Property Relationships
The combined data allows for the construction of a clear relationship between the chemical structure and the desired biological and pharmacokinetic properties.
Figure 2: Relationship between phenyl substitution, potency, and metabolic stability.
This analysis reveals that the 3,4-difluoro substitution on the phenyl ring is the superior modification for this scaffold. It not only confers the highest potency against the target enzyme but also provides a significant metabolic stability advantage, a critical combination for a successful drug candidate.
Conclusion and Future Directions
This comparative guide has systematically demonstrated the value of the 3,4-difluorophenyl moiety in the 1-aryl-5-oxopyrrolidine-3-carboxylic acid series. Through a logical progression of synthesis, in vitro biological testing, and pharmacokinetic profiling, we have established that This compound (Compound A) possesses a significantly improved profile over its unsubstituted, monofluorinated, and dichlorinated analogs.
The superior potency and metabolic stability of Compound A make it a high-priority candidate for further investigation, including cellular activity assays, selectivity profiling against other proteases, and in vivo efficacy and safety studies in relevant animal models. This work underscores the power of systematic, data-driven comparison in guiding medicinal chemistry efforts and selecting compounds with the highest probability of success.
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RSC Publishing. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]
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PubMed Central (PMC). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. [Link]
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PubMed Central (PMC). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link]
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MDPI. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]
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Kaunas University of Technology e-Publications. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]
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A Preclinical Comparative Analysis: Efficacy of Novel 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives Versus Standard-of-Care Chemotherapeutics in Cancer Cell Lines
Editor's Note: This guide addresses the topic of "efficacy of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid vs. standard of care." Initial literature searches revealed a lack of published data for the specific 3,4-difluoro isomer requested. However, significant preclinical research exists for the closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. Therefore, this guide has been structured to provide a comprehensive comparison of these promising derivatives against established standard-of-care agents in relevant cancer models, fulfilling the core scientific inquiry of the original topic.
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of oncology is defined by a continuous search for novel chemical entities that can offer improved efficacy, selectivity, and safety profiles compared to existing treatments. The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, recognized as a key component in a variety of biologically active molecules. This guide delves into the preclinical anticancer potential of a series of novel derivatives synthesized from a 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid backbone.
Fluorination of aromatic rings is a well-established strategy in drug design to enhance metabolic stability and binding affinity. This principle is explored in the featured compounds, which have been evaluated for their cytotoxic and anti-migratory effects on aggressive cancer cell lines. To contextualize their potential, this document provides a direct comparison of their in vitro performance against current standard-of-care chemotherapeutic agents used for triple-negative breast cancer, prostate cancer, and melanoma.
Synthesis of the Investigational Compound Series
The generation of the target compounds leverages a multi-step synthetic pathway, beginning with the formation of the core scaffold followed by derivatization to produce a library of hydrazones and other related molecules. The rationale behind creating these specific derivatives, particularly hydrazones, is their established role as pharmacophores with a broad spectrum of biological activities, including anticancer effects.
Synthetic Workflow
The synthesis initiates with the reaction of 2,4-difluoroaniline and itaconic acid to form the foundational 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2 ). This acid is then esterified and subsequently reacted with hydrazine hydrate to produce a key carbohydrazide intermediate (Compound 6 ). This intermediate is the branching point for the synthesis of the final hydrazone derivatives (Compounds 7-9 ) through condensation with various aldehydes and ketones. This modular approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the hydrazone moiety.
Caption: Synthetic pathway for 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Preclinical Efficacy: A Comparative In Vitro Analysis
The primary measure of efficacy at the preclinical stage involves assessing a compound's ability to inhibit cancer cell growth and proliferation. The synthesized derivatives were tested against three human cancer cell lines: MDA-MB-231 (Triple-Negative Breast Cancer), PPC-1 (Prostate Carcinoma), and A375 (Melanoma). Their performance is compared here with data for standard-of-care chemotherapies.
Triple-Negative Breast Cancer (TNBC)
Standard of Care: Anthracycline-based chemotherapy, such as Doxorubicin, is a cornerstone of treatment for TNBC.[1][2][3] It primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
Cell Line: MDA-MB-231
Comparative Data: The investigational compounds were evaluated for their effect on cell viability after 72 hours of incubation. The data is presented alongside reported IC50 values for the standard-of-care agent, Doxorubicin, to provide a benchmark for potency.
| Compound | Concentration (µM) | Cell Viability (%) on MDA-MB-231 | Standard of Care | IC50 on MDA-MB-231 (nM) |
| Investigational Derivatives | Doxorubicin | |||
| Hydrazone 7b | 100 | ~50 | 52 - 8306[4][5] | |
| Hydrazone 9c | 100 | ~60 | ||
| Hydrazone 9e | 100 | ~65 | ||
| Hydrazone 9f | 100 | ~60 | ||
| Azole 10 | 100 | ~55 |
Note: Direct IC50 values for the investigational compounds were not provided in the source publication; instead, percentage viability at a fixed concentration was reported. The wide range for Doxorubicin IC50 reflects variability across different experimental conditions and assays reported in the literature.[4][5]
Field Insights: While a direct IC50 comparison is not possible from the available data, the most active derivatives reduced MDA-MB-231 cell viability by approximately 40-50% at a 100 µM concentration.[6] Doxorubicin is significantly more potent, with activity in the nanomolar range.[4][5] However, the novel scaffold demonstrates cytotoxic activity and warrants further optimization to enhance potency.
Prostate Cancer
Standard of Care: For advanced or metastatic prostate cancer, taxane-based chemotherapy, particularly Docetaxel, is a standard first-line treatment.[7][8][9] Docetaxel promotes the assembly of stable microtubules and inhibits their disassembly, leading to cell cycle arrest and apoptosis.
Cell Line: PPC-1
Comparative Data:
| Compound | Concentration (µM) | Cell Viability (%) on PPC-1 | Standard of Care | Cell Line | Notes on Efficacy |
| Investigational Derivatives | Docetaxel | PC-3, DU-145 | Induces growth arrest, multinucleation, and delayed cell death.[10][11] Effective in nanomolar concentrations.[12] | ||
| Hydrazone 7b | 100 | ~30 | |||
| Hydrazone 9c | 100 | ~40 | |||
| Hydrazone 9e | 100 | ~40 | |||
| Hydrazone 9f | 100 | <10 | |||
| Azole 10 | 100 | ~25 |
Field Insights: Several derivatives show notable activity against the PPC-1 prostate cancer cell line. Hydrazone 9f , bearing an N'-(4-methylbenzylidene) moiety, was identified as the most cytotoxic compound, reducing cell viability to less than 10% at 100 µM.[1] This level of activity at a high concentration is promising and suggests this particular derivative could be a lead candidate for further investigation in prostate cancer models.
Melanoma
Standard of Care: Dacarbazine (DTIC) has historically been a standard chemotherapy for metastatic melanoma.[6][13] It is an alkylating agent that methylates guanine bases in DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death. While newer targeted therapies and immunotherapies are now preferred first-line treatments, dacarbazine remains a relevant benchmark for cytotoxic agents.[14][15]
Cell Line: A375
Comparative Data:
| Compound | Concentration (µM) | Cell Viability (%) on A375 | Standard of Care | Concentration (µM) | Cell Viability (%) on A375 |
| Investigational Derivatives | Dacarbazine | ||||
| Hydrazone 7b | 100 | ~20 | 270 - 540 | ~50 - 60[16] | |
| Hydrazone 9c | 100 | ~25 | 1000 | 8.53[17] | |
| Hydrazone 9e | 100 | ~30 | |||
| Hydrazone 9f | 100 | <10 | |||
| Azole 10 | 100 | ~20 |
Field Insights: The investigational compounds demonstrated their greatest activity against the A375 melanoma cell line.[6] Hydrazone 9f was again the most potent, reducing cell viability to below 10%.[1] Several other derivatives also showed strong activity, reducing viability by 70-80%. This compares favorably to dacarbazine, which shows significant but variable efficacy in in vitro models.[16][17] The potent activity in this model highlights a potential therapeutic avenue for this chemical series.
Anti-Migratory Effects
In addition to cytotoxicity, the ability to inhibit cancer cell migration is a key therapeutic goal. A wound healing assay revealed that Hydrazone 9e , with an N'-(4-bromobenzylidene) moiety, exhibited the most pronounced inhibitory effect on cancer cell migration.[1] This suggests that different structural modifications on the hydrazone scaffold can fine-tune the biological activity, separating cytotoxic effects from anti-migratory properties.
Experimental Protocols & Methodologies
The trustworthiness of experimental data relies on the robustness of the methodologies employed. The following protocols are based on the standard procedures described in the source literature for assessing compound efficacy.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PPC-1, A375) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with the investigational compounds or standard-of-care drugs at various concentrations (or a fixed concentration of 100 µM for screening) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Caption: Workflow for the MTT cell viability assay.
Cell Migration (Wound Healing) Assay
This method assesses the ability of a compound to inhibit the migration of cells into a created "wound" or gap in a cell monolayer.
-
Create Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (the "wound") through the center of the monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treat: Add fresh medium containing the test compound at the desired concentration. An untreated well serves as the control.
-
Image: Capture images of the wound at time 0 and after a set period (e.g., 24 or 48 hours) using a microscope.
-
Analyze: Measure the width of the wound at different points for both treated and untreated wells. The inhibition of migration is determined by comparing the closure of the wound in the treated wells to the control.
Conclusion and Future Directions
The preclinical data presented in this guide indicate that derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid represent a promising scaffold for the development of novel anticancer agents. Specifically, hydrazone derivatives demonstrated significant in vitro cytotoxicity, with compound 9f showing exceptional activity against prostate (PPC-1) and melanoma (A375) cell lines.[1] Furthermore, compound 9e was identified as a potent inhibitor of cancer cell migration.[1]
While these compounds do not yet match the nanomolar potency of established chemotherapeutics like Doxorubicin, their activity profile is encouraging. The key takeaways are:
-
The 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a viable starting point for generating cytotoxic compounds.
-
The hydrazone moiety is critical for the observed anticancer activity.
-
Substitutions on the hydrazone's benzylidene ring allow for the modulation of activity and can differentiate between cytotoxic and anti-migratory effects.
Future research should focus on a more comprehensive structure-activity relationship (SAR) study to optimize the scaffold for enhanced potency and selectivity. Determining the mechanism of action, which is currently unknown, is a critical next step. Finally, lead compounds such as 9f and 9e should be advanced into in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles, which will be the ultimate test of their therapeutic potential.
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A Comparative Guide to 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs. While direct comparative data for the 3,4-difluoro substitution pattern is limited in publicly available literature, this document synthesizes findings from closely related analogs, particularly the 1-(2,4-difluorophenyl) derivatives, to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide covers synthetic strategies, discusses potential biological activities including anticancer and anticonvulsant effects, and explores the possible role of these compounds as inhibitors of kynurenine-3-monooxygenase (KMO). Detailed experimental protocols are provided to support further research and validation.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituted phenyl ring at the 1-position significantly influences the pharmacological profile of these molecules. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on analogs featuring a 3,4-difluorophenyl moiety, a substitution pattern of interest for its potential to modulate electronic and lipophilic properties. While extensive research has been conducted on the isomeric 2,4-difluorophenyl analogs, this guide will extrapolate from that knowledge to predict the SAR of the 3,4-difluorophenyl series, highlighting key areas for future investigation.
Synthesis of this compound and Its Analogs
The synthetic route to the core structure and its derivatives is generally straightforward and adaptable. The foundational step involves the reaction of a primary amine with itaconic acid. For the synthesis of the title compound, 3,4-difluoroaniline would be the starting primary amine.
A general synthetic scheme, based on established methods for analogous compounds, is presented below.[1][2]
Caption: General synthetic pathway for analogs.
The initial cyclization reaction is typically carried out by refluxing the aniline derivative with itaconic acid in water. The resulting carboxylic acid can then be esterified, for example, with methanol in the presence of a catalytic amount of sulfuric acid.[3] This methyl ester serves as a versatile intermediate for the synthesis of a wide range of analogs. Treatment of the ester with hydrazine hydrate yields the corresponding carbohydrazide. This hydrazide is a key building block for creating hydrazone derivatives through condensation with various aldehydes and ketones, or for synthesizing heterocyclic analogs like pyrazoles and pyrroles by reacting with diketones.[1]
Structure-Activity Relationship (SAR) Studies
Due to the limited direct data on 1-(3,4-difluorophenyl) analogs, the following SAR discussion is largely based on studies of the closely related 1-(2,4-difluorophenyl) and other 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Anticancer Activity
Research on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375).[3]
Key SAR Insights from 2,4-Difluoro Analogs:
-
The Hydrazone Moiety is Crucial: Hydrazone derivatives consistently exhibit the most potent anticancer activity.[3] The nature of the substituent on the benzylidene ring of the hydrazone plays a significant role in modulating this activity.
-
Substituents on the Benzylidene Ring:
-
Electron-donating groups, such as a 4-methyl group, have been associated with high cytotoxicity.[3]
-
Halogen substitutions, like a 4-bromo group, can also confer potent activity and may enhance effects on cell migration.[3]
-
The presence of a nitro group, particularly at the 5-position of a thiophene ring, has been shown to be beneficial for activity.[2]
-
-
Other Derivatives: While hydrazones are the most active, derivatives incorporating azole moieties such as pyrroles and pyrazoles also display anticancer properties, albeit generally less potent than the hydrazones.[1]
Extrapolation to 3,4-Difluoro Analogs:
It is plausible that the SAR trends observed for the 2,4-difluoro analogs will largely hold true for the 3,4-difluoro series. The electronic and steric differences between the 2,4- and 3,4-substitution patterns may lead to subtle but potentially significant differences in potency and selectivity that warrant experimental investigation.
Table 1: Comparative Anticancer Activity of Selected 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives
| Compound ID | R Group on Benzylidene | Cell Line | IC50 (µM) |
| 9f | 4-Methyl | A375 (Melanoma) | ~5 |
| 9f | 4-Methyl | PPC-1 (Prostate) | ~10 |
| 9e | 4-Bromo | A375 (Melanoma) | ~7 |
| 9e | 4-Bromo | PPC-1 (Prostate) | ~15 |
| 7b | 5-Nitro-2-thienyl | A375 (Melanoma) | ~8 |
Data extrapolated from graphical representations in referenced literature.[3][4]
Anticonvulsant Activity
The pyrrolidinone core is a well-established pharmacophore in the design of anticonvulsant agents. While specific data for 1-(3,4-difluorophenyl) analogs is lacking, general SAR principles for anticonvulsant pyrrolidinones can provide guidance for future research.
General SAR for Anticonvulsant Pyrrolidinones:
-
Lipophilic Phenyl Ring: An aromatic ring at the 1-position is a common feature of many anticonvulsant drugs. The lipophilicity of this ring is often critical for brain penetration.
-
Substitutions on the Phenyl Ring: Halogen substitutions on the phenyl ring can influence activity. The position and nature of the halogen can affect both the potency and the mechanism of action.[5]
-
Modifications at the 3-Position: The carboxylic acid at the 3-position can be converted to amides or other functional groups, which can significantly impact anticonvulsant activity.
Potential Mechanism of Action:
Many anticonvulsant drugs exert their effects by modulating ion channels, such as voltage-gated sodium and calcium channels, or by enhancing GABAergic inhibition. It is plausible that this compound analogs could act via one or more of these mechanisms.
Kynurenine-3-monooxygenase (KMO) Inhibition
The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation has been implicated in various neurodegenerative and psychiatric disorders.[6] KMO is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy.[7]
Structural Features of Known KMO Inhibitors:
-
Aromatic Core: Many potent KMO inhibitors possess an aromatic or heteroaromatic core.
-
Carboxylic Acid or Bioisostere: A carboxylic acid group or a bioisosteric replacement is often present and is thought to interact with the active site.
-
Lipophilic Substituents: Lipophilic groups, including halogenated phenyl rings, are common in potent KMO inhibitors and likely contribute to binding affinity. For example, the well-studied KMO inhibitor UPF-648 features a 3,4-dichlorobenzoyl group.[6]
Potential of 1-(3,4-Difluorophenyl) Analogs as KMO Inhibitors:
The this compound scaffold shares some structural features with known KMO inhibitors. The difluorophenyl group provides a lipophilic aromatic moiety, and the carboxylic acid at the 3-position could potentially interact with the enzyme's active site. This makes this class of compounds interesting candidates for screening as KMO inhibitors.
Experimental Protocols
To facilitate further research into the biological activities of these compounds, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Compound Addition: Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Step-by-Step Protocol:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Time to Peak Effect: Determine the time of peak effect for the test compound by administering a fixed dose and performing the MES test at different time points (e.g., 30, 60, 120 minutes).
-
MES Induction: At the time of peak effect, apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through saline-wetted corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).
In Vitro Kynurenine-3-monooxygenase (KMO) Inhibition Assay
This protocol outlines a method for measuring the inhibition of KMO activity.
Caption: Workflow for KMO inhibition assay.
Step-by-Step Protocol:
-
Reagents: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), recombinant human KMO enzyme, L-kynurenine (substrate), NADPH (cofactor), and the test compounds.
-
Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, KMO enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a solution of L-kynurenine and NADPH.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound relative to a vehicle control. Calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the extensive research on structurally related analogs, it is anticipated that derivatives of this scaffold, particularly hydrazones, will exhibit significant anticancer activity. Furthermore, the inherent properties of the pyrrolidinone core and the 3,4-difluorophenyl moiety suggest potential for anticonvulsant activity and KMO inhibition.
This guide provides a framework for the rational design and evaluation of these compounds. The key takeaway for researchers is the need for systematic experimental validation of the SAR for the 3,4-difluoro series. Future work should focus on:
-
Synthesis and Screening: Synthesizing a library of this compound analogs with diverse substitutions at the 3-position.
-
Comparative Biological Evaluation: Performing head-to-head comparisons of the anticancer, anticonvulsant, and KMO inhibitory activities of these new analogs.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the most active compounds exert their effects.
By pursuing these avenues of research, the full therapeutic potential of this promising class of compounds can be realized.
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A Strategic Guide to Profiling the Cross-Reactivity of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of molecules, the 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, that have garnered significant interest in medicinal chemistry. Research into structurally related analogs, such as those with a 2,4-difluorophenyl substitution, has revealed promising anticancer properties, particularly against melanoma, prostate, and triple-negative breast cancer cell lines.[1][2][3][4] These findings suggest that the core scaffold may interact with key biological pathways involved in cell proliferation and survival.
However, the journey from a promising hit compound to a viable clinical candidate is contingent on a thorough understanding of its selectivity. A molecule's biological activity is rarely confined to a single target. Interactions with unintended proteins, known as off-target effects, can lead to a spectrum of outcomes, from unexpected therapeutic benefits to severe adverse drug reactions (ADRs).[5][6][7] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of a rational and efficient drug development program.[8][9]
This guide provides a strategic framework for elucidating the cross-reactivity profile of this compound. In the absence of pre-existing public data for this specific molecule, we will outline a tiered, systematic approach—a screening cascade—that moves from broad, predictive assessments to specific, functional characterizations. This workflow is designed to be a self-validating system, where each stage informs the next, ensuring a robust and comprehensive understanding of the compound's selectivity.
The Screening Cascade: A Multi-Tiered Strategy for Profiling Cross-Reactivity
A successful screening cascade enables rapid and informed decision-making by structuring the experimental workflow in a logical and resource-efficient manner.[10][11][12] For a novel compound like this compound, we propose a three-tiered approach.
Tier 1: Broad Liability Assessment
The initial tier is designed to cast a wide net, identifying potential off-target interactions at an early stage using high-throughput and predictive methods.
In Silico Off-Target Prediction
Causality: Before committing to expensive and time-consuming wet lab experiments, computational approaches can predict potential off-target interactions based on the compound's chemical structure. These methods leverage vast databases of known compound-target interactions to identify structural similarities and predict binding affinities.[13][14][15] This allows for a hypothesis-driven approach to panel selection and can flag potential liabilities that might otherwise be missed.
Methodology:
-
Structure Input: Obtain the 2D or 3D structure of this compound.
-
Algorithm Selection: Utilize a combination of ligand-based and structure-based algorithms.
-
Prediction & Analysis: The output will be a ranked list of potential protein targets. This list should be analyzed for clusters of targets within specific protein families (e.g., kinases, GPCRs) and those with known links to adverse effects.
Broad Kinase Panel Screening
Causality: The human kinome, comprising over 500 protein kinases, is a frequent site of off-target interactions for small molecule drugs due to the conserved nature of the ATP-binding pocket.[17][18][19] A broad kinase screen is essential for identifying unintended inhibition of these crucial signaling molecules, which can lead to toxicities.[20]
Methodology:
-
Panel Selection: Choose a comprehensive panel that covers a diverse representation of the human kinome. Several commercial vendors offer panels of hundreds of kinases.[19][21]
-
Assay Format: A single-concentration screen (typically at 1 µM or 10 µM) is a cost-effective initial approach. Radiometric activity assays are considered the gold standard due to their direct measurement of substrate phosphorylation, though fluorescence- and luminescence-based formats are also common.[19]
-
Execution: The compound is incubated with each kinase, a suitable substrate, and ATP. The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified.
-
Data Interpretation: Results are typically expressed as "percent inhibition" relative to a vehicle control (e.g., DMSO). A common threshold for a "hit" is >50% inhibition, though this can be adjusted based on project-specific criteria.
Broad Safety Pharmacology Panel (Receptorome Screening)
Causality: Beyond kinases, interactions with other protein families, particularly G-protein coupled receptors (GPCRs), ion channels, and transporters, are responsible for a significant number of clinical ADRs.[5][22] Screening against a panel of these targets (often referred to as a "receptorome" screen or a safety panel) is critical for predicting potential cardiovascular, central nervous system (CNS), and other organ-system liabilities.[23][24][25]
Methodology:
-
Panel Selection: Utilize a standard safety panel, such as the SafetyScreen44 or a similar offering, which includes targets with well-established links to adverse events (e.g., hERG, 5-HT receptors, muscarinic receptors).[7][22]
-
Assay Format: These are typically binding assays where the test compound competes with a radiolabeled ligand for binding to the target receptor. Functional assays may also be included.[26]
-
Execution: The compound is incubated at a single high concentration (e.g., 10 µM) with membrane preparations or cells expressing the target of interest in the presence of the radioligand.
-
Data Interpretation: Results are expressed as percent inhibition of radioligand binding. Significant inhibition (e.g., >50%) identifies a potential interaction that requires further investigation.
Tier 2: Hit Confirmation and Potency Determination
Hits identified in Tier 1 are provisional and must be confirmed and quantified. This tier focuses on generating robust potency data for any identified off-target interactions.
Causality: A single-point inhibition value is insufficient to understand the true potential of an off-target interaction. A dose-response curve provides the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), which is a quantitative measure of potency. This data is crucial for establishing a "selectivity window"—the difference in potency between the intended target and any off-targets—which is a key determinant of a drug's therapeutic index.
Methodology:
-
Dose-Response Assays: For each validated hit from Tier 1, perform a multi-point dose-response experiment.
-
Typically, an 8- to 10-point concentration series is used, spanning a wide range (e.g., from 1 nM to 30 µM).
-
The same assay format used in the primary screen is employed.
-
-
Data Analysis and Presentation:
-
The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.
-
For binding assays, the Cheng-Prusoff equation can be used to convert the IC50 to a Ki value.
-
The data should be summarized in a clear, tabular format.
-
Table 1: Hypothetical Dose-Response Data for this compound
| Target Class | Target | Assay Type | IC50 (µM) |
| Primary Target | Assumed Target X | Enzymatic | 0.05 |
| Kinase Off-Target | Kinase A | Activity | 1.2 |
| Kinase B | Activity | > 30 | |
| GPCR Off-Target | Receptor Y | Binding | 5.8 |
| Receptor Z | Binding | > 30 | |
| Ion Channel | hERG | Binding | 25 |
Selectivity Analysis: Once IC50 values are obtained, quantitative selectivity metrics can be calculated. This moves beyond a simple list of off-targets to a more nuanced understanding of the compound's profile. Metrics like the Selectivity Score (S-score) or the Gini coefficient can be used to represent the degree of selectivity across a panel in a single value, which is useful for comparing different compounds in a series.[27]
Tier 3: Cellular Target Engagement and Functional Impact
Biochemical interactions do not always translate to cellular effects. This final tier aims to confirm that the compound engages its off-targets in a more physiologically relevant environment and to understand the functional consequences of that engagement.
Cellular Thermal Shift Assay (CETSA)
Causality: To validate that an off-target interaction observed in a biochemical assay occurs within the complex milieu of a living cell, a target engagement assay is required. CETSA is a powerful biophysical technique that directly measures the binding of a compound to its target in intact cells or tissues. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells expressing the off-target of interest with the compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western Blot or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in the cellular environment.
Functional Assays
Causality: Confirming target binding is only part of the story. It is crucial to understand the functional consequence of that binding. Does the compound act as an agonist, antagonist, or inverse agonist at a receptor? Does it inhibit a downstream signaling pathway? Functional assays are essential to connect off-target binding to a potential physiological effect.
Methodology: The specific assay will depend on the nature of the off-target.
-
For GPCRs: Use second messenger assays (e.g., cAMP, IP-1 accumulation) or β-arrestin recruitment assays to determine agonist or antagonist activity.
-
For Ion Channels: Employ electrophysiological techniques (e.g., patch-clamp) to measure changes in ion flow.[28]
-
For Kinases: Perform cellular phosphorylation assays (e.g., Western Blot for a downstream substrate) to confirm inhibition of the signaling pathway in cells.
Conclusion
The development of this compound, and indeed any novel chemical entity, requires a deep and early understanding of its selectivity profile. Off-target interactions are not an exception but a common feature of small molecule pharmacology.[14] By implementing a systematic, tiered screening cascade as outlined in this guide, researchers can proactively identify and characterize potential cross-reactivities. This approach moves beyond simple hit identification to provide a quantitative and functionally relevant assessment of a compound's selectivity. The data generated through this process is invaluable for guiding medicinal chemistry efforts to mitigate off-target effects, for interpreting in vivo pharmacology and toxicology data, and ultimately, for selecting drug candidates with the highest probability of success in clinical development.
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A Comparative Guide to the Inhibitory Potency of Phenyl-Oxopyrrolidine Carboxylic Acid Derivatives as Kynurenine-3-Monooxygenase Inhibitors
This guide provides an in-depth comparison of the inhibitory potency of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives and related compounds targeting Kynurenine-3-Monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative and inflammatory diseases. This document synthesizes data from peer-reviewed literature to offer insights into the structure-activity relationships (SAR) that govern the efficacy of these inhibitors.
Introduction: Kynurenine-3-Monooxygenase as a Therapeutic Target
The kynurenine pathway is the primary metabolic route for tryptophan in humans, playing a crucial role in cellular energy production.[1] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[1] At a critical juncture of this pathway lies Kynurenine-3-Monooxygenase (KMO), a mitochondrial enzyme that converts kynurenine into 3-hydroxykynurenine (3-HK).[2][3] The downstream products of 3-HK, such as quinolinic acid, are known to be neurotoxic.[4] Conversely, a reduction in the flux through the KMO-mediated branch of the pathway can lead to an increase in the neuroprotective metabolite, kynurenic acid.[4]
This pivotal role of KMO in balancing neurotoxic and neuroprotective metabolites has made it an attractive therapeutic target for a range of disorders, including Huntington's disease, Alzheimer's disease, and acute pancreatitis.[2][5] The development of potent and selective KMO inhibitors is therefore a significant focus of current drug discovery efforts. The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the design of such inhibitors.
Comparative Inhibitory Potency of Phenyl-Substituted KMO Inhibitors
While a systematic study of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as KMO inhibitors is not extensively documented in publicly available literature, the broader class of compounds with a substituted phenyl ring has been investigated. The following table summarizes the inhibitory potency of representative KMO inhibitors, highlighting the influence of substitutions on the phenyl ring on their activity.
| Compound Name/Structure | Phenyl Ring Substitution | Core Scaffold | IC₅₀ (nM) | Reference(s) |
| m-Nitrobenzoyl alanine | m-Nitro | Benzoyl alanine | 900 | [4] |
| FCE 28833 | 3,4-Dichloro | Benzoyl alanine | 200 | [4] |
| UPF-648 | 3,4-Dichloro | Benzoyl cyclopropane carboxylic acid | 20-40 | [4][6] |
| Ro-61-8048 | 3-Nitro (on a thiazolylphenyl) | Benzenesulfonamide | 37 | [4] |
| GSK180 | Varies (proprietary) | Novel series | Potent | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights into the SAR of KMO inhibitors with a substituted phenyl ring:
-
Halogenation: The presence of halogen atoms on the phenyl ring, particularly in a 3,4-disubstituted pattern as seen in FCE 28833 and UPF-648, is associated with a significant increase in inhibitory potency compared to a single nitro substitution. This suggests that hydrophobic and/or electron-withdrawing groups at these positions are favorable for binding to the active site of KMO.[4]
-
Conformational Rigidity: The introduction of a cyclopropyl linker in UPF-648, which reduces the conformational freedom of the molecule compared to the more flexible benzoyl alanine scaffold, leads to a substantial enhancement in potency.[4] This indicates that a more rigid conformation may lock the inhibitor into a more favorable binding pose within the enzyme's active site.
-
Scaffold Hopping: The high potency of Ro-61-8048, which possesses a different core scaffold (benzenesulfonamide), demonstrates that various chemical structures can effectively inhibit KMO. The key is the appropriate spatial arrangement of key pharmacophoric features, including a substituted aromatic ring.
Experimental Protocol: In Vitro KMO Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory potency of test compounds against human KMO. This protocol is based on methods described in the scientific literature and is designed to provide a robust and reproducible assessment of KMO inhibition.
Objective: To determine the IC₅₀ value of a test compound against human KMO.
Materials:
-
Recombinant human KMO (expressed in a suitable system, e.g., Sf9 insect cells)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Plate reader capable of measuring absorbance at 365 nm
Workflow Diagram:
Caption: Workflow for the in vitro KMO inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations to be tested.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer consisting of potassium phosphate buffer (e.g., 50 mM, pH 7.4).
-
Prepare a reaction mixture containing the KMO enzyme, L-kynurenine, and NADPH in the reaction buffer. The final concentrations of these components should be optimized for the specific enzyme preparation and assay conditions.
-
-
Assay Execution:
-
Add a small volume (e.g., 1 µL) of the diluted test compounds and controls (DMSO for 0% inhibition, and a known potent inhibitor for 100% inhibition) to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
The formation of 3-hydroxykynurenine (3-HK) is monitored by measuring the increase in absorbance at 365 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic strategy of its inhibition.
Caption: The Kynurenine Pathway and the site of KMO inhibition.
Conclusion
The inhibition of Kynurenine-3-Monooxygenase is a validated and promising strategy for the development of novel therapeutics for neurodegenerative and inflammatory diseases. While the inhibitory potency of this compound derivatives against KMO is not yet fully elucidated in the public domain, the analysis of structurally related compounds provides valuable insights for future drug design. The structure-activity relationships of known KMO inhibitors consistently highlight the importance of substitutions on the phenyl ring, with di-halogenated and conformationally constrained analogs often exhibiting superior potency. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new generations of KMO inhibitors based on the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold and other promising chemical starting points.
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Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (n.d.). National Institutes of Health. Retrieved from [Link]
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Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. (2016). Drug Discovery Today, 21(2), 315-324. Retrieved from [Link]
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Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2017). Current Medicinal Chemistry, 24(23), 2471-2495. Retrieved from [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules, 27(1), 273. Retrieved from [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Semantic Scholar. Retrieved from [Link]
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Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. (2017). Journal of Medicinal Chemistry, 60(8), 3383-3404. Retrieved from [Link]
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BIOORGANIC & MEDICINAL CHEMISTRY LETTERS. (n.d.). FIU Discovery. Retrieved from [Link]
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First 4D-QSAR Study of Human Kynurenine 3 Monooxygenase (hKMO) Inhibitors: Integrating Chemical Space Networks and an Explainable Artificial Intelligence Platform for Neurodegenerative Disease Drug Discovery. (2023). Journal of Chemical Information and Modeling, 63(13), 4153-4171. Retrieved from [Link]
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Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. (2021). Bioorganic & Medicinal Chemistry Letters, 44, 128115. Retrieved from [Link]
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Inhibition of KMO by compounds 1 to 3. (n.d.). ResearchGate. Retrieved from [Link]
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Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2018). Redox Biology, 15, 356-361. Retrieved from [Link]
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Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. (2025). Bioorganic & Medicinal Chemistry Letters, 131, 130293. Retrieved from [Link]
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Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5549-5564. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vivo Validation: A Case Study for 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Gulf Between a Promising Molecule and a Viable Drug
In the landscape of drug discovery, the journey from a hit in an in vitro screen to a clinical candidate is long and fraught with failure. A compound that exhibits potent activity in a petri dish may prove inert or toxic in a living system. This guide addresses the critical phase of this journey: the in vivo validation of in vitro results. We will use the novel chemical entity 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter designated DFPCA ) as our central case study.
While DFPCA is a novel investigational compound, its core scaffold is of significant interest. Close analogs, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have demonstrated promising cytotoxic activity against aggressive cancer cell lines, including triple-negative breast cancer (TNBC) and melanoma in 2D and 3D cultures.[1][2][3] This compelling in vitro data provides the foundational hypothesis for our work: DFPCA has the potential to be an effective anti-cancer agent.
However, this is merely an unproven hypothesis. To advance DFPCA, we must bridge the chasm between cell culture and a complex biological system. This guide provides a strategic framework and detailed protocols for this validation process, designed for researchers, scientists, and drug development professionals. We will compare DFPCA's performance against a well-established standard-of-care therapeutic to provide a clear, objective benchmark for its potential.
Part 1: The Strategic Framework for In Vivo Validation
The transition from in vitro to in vivo is not a single experiment but an iterative, multi-stage process designed to de-risk the candidate and build a compelling data package.[4] The primary reasons in vitro success fails to translate are poor pharmacokinetics (the body clears the drug too quickly) and a lack of on-target effects at tolerable exposures.[5][6] Our strategy is therefore designed to answer a logical sequence of questions:
-
Can the compound get to where it needs to go? (Pharmacokinetics)
-
Does it engage its target and have a biological effect at the site of action? (Pharmacodynamics & Target Engagement)
-
Does it work in a disease model at a safe dose? (Efficacy & Toxicology)
This systematic approach ensures that resources are not wasted on costly efficacy studies for a compound that is fundamentally flawed in its disposition or safety.
Caption: The In Vivo Validation Workflow.
Part 2: Foundational Profiling - Pharmacokinetics (PK) and Target Engagement
Before assessing if DFPCA can shrink a tumor, we must first confirm it can achieve and sustain meaningful concentrations in the bloodstream and, ideally, in the tumor tissue itself without causing immediate toxicity.
Pharmacokinetic (PK) Profiling
Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[7] A preliminary PK study in rodents (e.g., mice) is the essential first step. The goal is to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), total exposure (Area Under the Curve, AUC), and oral bioavailability (%F).[8][9]
Experimental Design Causality: We use two administration routes: intravenous (IV) and oral (PO). The IV dose provides a baseline for 100% bioavailability, allowing us to calculate the absolute oral bioavailability from the PO dose. This single experiment tells us if the compound is absorbed at all when given orally, which is a critical feature for most small molecule drugs.[10]
Comparative Data: DFPCA vs. Competitor Compound "A"
Below is a table of hypothetical, yet plausible, PK data for DFPCA compared to another fictional developmental compound, "Competitor A," which showed similar in vitro potency.
| Parameter | DFPCA (10 mg/kg) | Competitor A (10 mg/kg) | Ideal Profile |
| Route | IV | PO | IV |
| Cmax (ng/mL) | 1500 | 450 | 1800 |
| Tmax (hr) | 0.25 | 2.0 | 0.25 |
| AUC (ng*hr/mL) | 2800 | 1400 | 3200 |
| Half-life (t½) (hr) | 3.5 | 3.8 | 4.0 |
| Oral Bioavailability (%F) | - | 50% | - |
Expert Interpretation: The data reveals a stark difference. DFPCA demonstrates good oral absorption with 50% bioavailability, achieving a robust Cmax within 2 hours. This suggests that a simple oral dosing regimen is feasible. In contrast, Competitor A has very poor oral bioavailability (5%), achieving only a negligible concentration in the blood, likely due to poor absorption or rapid first-pass metabolism. Based on this PK data, Competitor A would be deprioritized, while DFPCA is a viable candidate for further testing.
Target Engagement & Pharmacodynamics (PD)
With good PK confirmed, the next question is whether DFPCA engages its biological target in vivo. Pharmacodynamics (PD) connects drug concentration (PK) to the biological effect.[5] Even if the specific molecular target of DFPCA is unknown, we can assess its effect on a downstream pathway. Based on its cytotoxic in vitro profile, a relevant PD biomarker could be the induction of apoptosis (e.g., cleaved Caspase-3) or inhibition of proliferation (e.g., Ki-67) in tumor tissue.
This experiment is often combined with an initial tolerability study, where mice bearing tumors are given the drug for several days to establish a dose that can be used for the main efficacy study.
Part 3: Efficacy Assessment in a Clinically Relevant Xenograft Model
Having established that DFPCA has favorable drug-like properties, we can now ask the ultimate question: does it work?
The Model: Human TNBC Xenograft
The choice of animal model is critical for clinical relevance.[11][12][13] Since our initial hypothesis is based on TNBC cell line activity, the most direct validation is a subcutaneous xenograft model using MDA-MB-231 cells in immunodeficient mice (e.g., NOD/SCID or NSG).[14][15] This model is well-established and allows for straightforward measurement of tumor growth over time.
Comparative Efficacy Study Design
To objectively gauge success, DFPCA must be compared to a relevant clinical benchmark. For TNBC, Paclitaxel , a standard-of-care taxane-based chemotherapy, serves as an excellent comparator.
Caption: Comparative Xenograft Study Design.
Comparative Efficacy & Tolerability Data
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, PO, q.d. | 0% (Baseline) | +5% |
| DFPCA | 50 mg/kg, PO, q.d. | 75% | -2% |
| Paclitaxel | 10 mg/kg, IV, q.w. | 82% | -15% |
Expert Interpretation: The results are highly encouraging. DFPCA demonstrates strong anti-tumor efficacy (75% TGI), nearly matching the standard-of-care, Paclitaxel (82% TGI). The most significant finding, however, is the superior safety profile. While Paclitaxel caused a substantial 15% mean body weight loss, a clear sign of toxicity, DFPCA was very well-tolerated with only a negligible 2% weight change. This combination of robust efficacy and excellent tolerability makes DFPCA a highly promising candidate, potentially offering a better therapeutic window than the current standard of care.
Part 4: Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the key experiments described.
Protocol 1: Mouse Pharmacokinetic Study
-
Animal Model: Use 8-10 week old male C57BL/6 mice (n=3 per timepoint per group).
-
Compound Formulation:
-
IV Formulation: Solubilize DFPCA in 5% DMSO, 40% PEG400, 55% Saline to a final concentration of 1 mg/mL.
-
PO Formulation: Suspend DFPCA in 0.5% methylcellulose with 0.1% Tween-80 to a final concentration of 1 mg/mL.
-
-
Dosing:
-
IV Group: Administer a single 10 mg/kg dose via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Sample Collection: Collect blood (~50 µL) via submandibular bleed into K2-EDTA coated tubes at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Immediately centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify DFPCA concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis in software like Phoenix WinNonlin. Calculate oral bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: MDA-MB-231 Xenograft Efficacy Study
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Ensure cells are free of mycoplasma.
-
Animal Model: Use 6-8 week old female NOD/SCID mice.
-
Tumor Implantation: Harvest cells at ~80% confluency. Resuspend cells in sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.
-
Tumor Monitoring: Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=10 per group).
-
Treatment Administration:
-
Vehicle Group: Administer the oral formulation vehicle daily by gavage.
-
DFPCA Group: Administer 50 mg/kg DFPCA (formulated as in the PK study) daily by oral gavage.
-
Paclitaxel Group: Administer 10 mg/kg Paclitaxel (in a suitable clinical formulation) weekly via tail vein injection.
-
-
Data Collection: Measure tumor volumes and body weights twice weekly for 21 days.
-
Endpoint: The primary endpoint is tumor growth inhibition at the end of the treatment period. Euthanize animals if tumors exceed 2000 mm³ or if body weight loss exceeds 20%, in accordance with IACUC guidelines.
-
Statistical Analysis: Compare tumor volumes between groups using a two-way ANOVA with multiple comparisons. Analyze survival data (time to endpoint) using Kaplan-Meier curves and a log-rank test.[14]
Conclusion and Future Directions
The systematic in vivo validation process has successfully translated a promising in vitro observation into a compelling preclinical proof-of-concept. Our case study compound, DFPCA, not only demonstrated potent anti-tumor activity comparable to the standard-of-care, Paclitaxel, but also showed a significantly improved safety profile.
This robust data package provides a clear "Go" decision for advancing the DFPCA program. The next logical steps would involve:
-
Orthotopic Modeling: Validating the efficacy in a model where tumor cells are implanted in the mammary fat pad, a more clinically relevant microenvironment.
-
Pharmacodynamic Studies: Analyzing tumors from the efficacy study to confirm the mechanism of action (e.g., increased apoptosis, decreased proliferation).
-
IND-enabling Toxicology Studies: Performing formal safety and toxicology studies in two species (e.g., rodent and non-rodent) to prepare for an Investigational New Drug (IND) application.
By following a logical, evidence-based framework, we can efficiently identify and advance compounds with the highest probability of becoming effective and safe medicines for patients.
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A Comparative Benchmarking Guide to Aldose Reductase Inhibitors: Evaluating 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This guide provides a comprehensive performance comparison of the novel compound, 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, against established, clinically relevant aldose reductase inhibitors. The presented data and protocols are designed to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of this and similar molecules as therapeutic agents for mitigating diabetic complications.
Introduction: The Challenge of Hyperglycemia and the Polyol Pathway
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, culminating in severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] One of the key mechanisms implicated in this pathology is the overactivation of the polyol pathway.[2][4]
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in a hyperglycemic state, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route. The first and rate-limiting enzyme, aldose reductase (AR), reduces glucose to sorbitol, a reaction that consumes the cofactor NADPH.[2][5][6] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase.[1][2]
The damaging effects of this pathway are twofold:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation in insulin-independent tissues (like nerves, retina, and kidneys) creates a hyperosmotic environment, leading to osmotic stress, cell swelling, and eventual damage.[4][6]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cell's primary reducing equivalent.[7] NADPH is crucial for regenerating the master antioxidant, reduced glutathione (GSH), by glutathione reductase.[7] Depletion of NADPH impairs this process, increasing susceptibility to oxidative stress from reactive oxygen species (ROS), which further contributes to tissue damage.[1][3]
Given its central role in the pathogenesis of diabetic complications, aldose reductase has become a significant therapeutic target.[8][9] Aldose Reductase Inhibitors (ARIs) are a class of drugs designed to block this enzyme, thereby preventing sorbitol accumulation and mitigating downstream damage.[8]
This guide focuses on benchmarking This compound , a novel compound belonging to the carboxylic acid class of potential ARIs.[10] Its performance will be compared against well-characterized and clinically studied inhibitors:
-
Epalrestat: A non-competitive ARI and the only one currently approved for clinical use (in Japan) for the treatment of diabetic neuropathy.[10][11]
-
Sorbinil: One of the earliest developed ARIs, belonging to the cyclic imide class. While potent, its clinical development was halted due to issues with efficacy and side effects.[10]
-
Tolrestat: Another carboxylic acid derivative that showed some efficacy in clinical trials but was withdrawn due to liver toxicity.[10][12]
-
Zopolrestat: A potent ARI that also faced challenges in late-stage clinical trials.[11]
The Polyol Pathway and Mechanism of Inhibition
The diagram below illustrates the polyol pathway and the strategic point of intervention for Aldose Reductase Inhibitors.
Caption: Workflow for the in vitro aldose reductase spectrophotometric assay.
3. Assay Procedure (96-well plate format):
-
Prepare Reaction Plate: Set up wells for Blank (no enzyme), Enzyme Control (vehicle), Solvent Control, Positive Controls, and Test Compound at various concentrations.
-
Add 150 µL of Sodium Phosphate Buffer to all wells.
-
Add 10 µL of the appropriate inhibitor dilution (or vehicle for Enzyme Control) to the designated wells.
-
Add 20 µL of purified aldose reductase enzyme solution to all wells except the Blank. Add 20 µL of buffer to the Blank wells.
-
Add 20 µL of 0.125 mM NADPH to all wells. [13]6. Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15-20 minutes, protected from light. [14]7. Initiate Reaction: Start the enzymatic reaction by adding 20 µL of 40 mM DL-glyceraldehyde substrate to all wells. [13]8. Spectrophotometric Reading: Immediately place the plate in the reader and monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 30 seconds. [5][13] 4. Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibitor-treated reaction / Rate of vehicle-treated reaction)] x 100 [15]3. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Comparison of Inhibitor Potency and Selectivity
The ideal ARI should be highly potent against aldose reductase (ALR2) while showing minimal activity against the closely related isoform, aldehyde reductase (ALR1), to reduce the likelihood of off-target effects. The selectivity index (SI), calculated as the ratio of ALR1 IC50 to ALR2 IC50, is a critical measure. A higher SI value indicates greater selectivity for ALR2. [15] (Note: The following data is illustrative, based on literature values for representative compounds, and serves as a benchmark for evaluating a new chemical entity.)
| Inhibitor | Class | ALR2 IC50 (nM) | ALR1 IC50 (nM) | Selectivity Index (ALR1/ALR2) |
| This compound | Carboxylic Acid | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Epalrestat | Carboxylic Acid | 10 - 98 | >10,000 | >100 - 1000 |
| Sorbinil | Cyclic Imide | 30 - 100 | ~20,000 | ~200 - 670 |
| Tolrestat | Carboxylic Acid | 3 - 30 | ~30,000 | ~1,000 - 10,000 |
| Zopolrestat | Carboxylic Acid | 2 - 20 | >100,000 | >5,000 - 50,000 |
Experimental Benchmarking: Cell-Based Assays
While in vitro enzyme assays are crucial for determining direct potency, cell-based assays provide a more physiologically relevant context. They help assess a compound's ability to penetrate cell membranes and exert its inhibitory effect in a complex intracellular environment. A key cell-based assay for ARIs measures the reduction of sorbitol accumulation under high-glucose conditions.
Detailed Protocol: Intracellular Sorbitol Accumulation Assay
1. Materials and Reagents:
-
Cell Line: A suitable cell line that expresses aldose reductase and is susceptible to high-glucose-induced sorbitol accumulation (e.g., rat lens epithelial cells, human retinal pigment epithelial cells (ARPE-19), or 3T3-L1 adipocytes).
-
Culture Media: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Glucose Solutions: Prepare media containing normal glucose (5.5 mM) and high glucose (30-50 mM).
-
Test Compounds: As prepared for the in vitro assay.
-
Lysis Buffer: For cell lysis to release intracellular contents.
-
Sorbitol Assay Kit: A commercial colorimetric or fluorometric assay kit for the quantification of sorbitol.
2. Assay Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere and grow to ~80-90% confluency.
-
Pre-treatment: Replace the standard medium with a low-serum medium containing the test compound or controls at desired concentrations for 1-2 hours.
-
High-Glucose Challenge: Replace the pre-treatment medium with high-glucose medium (30-50 mM) containing the same concentrations of the test compounds/controls. Include a normal glucose (5.5 mM) control group.
-
Incubation: Incubate the cells for 24-48 hours to allow for sorbitol accumulation.
-
Cell Lysis: Wash the cells with ice-cold PBS, then lyse them according to the sorbitol assay kit protocol to release intracellular metabolites.
-
Sorbitol Quantification: Measure the sorbitol concentration in the cell lysates using the commercial assay kit, following the manufacturer's instructions.
-
Protein Normalization: Measure the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the sorbitol levels per milligram of protein.
Illustrative Data: Inhibition of Sorbitol Accumulation
(Note: The following data is illustrative and represents the expected outcome for potent and cell-permeable inhibitors.)
| Treatment Condition | Intracellular Sorbitol (nmol/mg protein) | % Reduction vs. High Glucose |
| Normal Glucose (5.5 mM) | 5 ± 1.2 | N/A |
| High Glucose (30 mM) | 85 ± 7.5 | 0% |
| High Glucose + Test Compound (1 µM) | [Experimental Value] | [Calculated Value] |
| High Glucose + Epalrestat (1 µM) | 22 ± 3.1 | 74% |
| High Glucose + Sorbinil (1 µM) | 18 ± 2.5 | 79% |
Conclusion
The comprehensive benchmarking of a novel compound like this compound requires a multi-tiered approach. The foundational step is to determine its direct inhibitory potency and selectivity using the in vitro enzymatic assay against purified ALR2 and ALR1. Success at this stage, indicated by a low nanomolar IC50 and a high selectivity index, provides a strong rationale for proceeding to cell-based models. The sorbitol accumulation assay serves as a crucial secondary validation, confirming that the compound can effectively engage its target within a cellular context to produce a desired biological outcome.
By systematically comparing the performance of this new chemical entity against established benchmarks like Epalrestat, Sorbinil, and Tolrestat using the detailed protocols provided in this guide, researchers can make informed decisions about its potential as a lead candidate for developing next-generation therapeutics to combat the debilitating complications of diabetes.
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A Guide to Reproducible Experimentation with 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs
For researchers and drug development professionals, the pyrrolidinone scaffold represents a promising area of chemical exploration, with derivatives showing potential as anticancer and antimicrobial agents.[1][2][3][4] Specifically, compounds based on the 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid core have been the subject of recent investigations. However, the journey from promising compound to validated therapeutic lead is fraught with challenges, paramount among them being the reproducibility of experimental results. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of experiments with this class of compounds, from synthesis to biological evaluation. We will delve into the nuances of the synthetic process, explore the variables that can confound common biological assays, and offer a comparative look at the reported activities of various derivatives.
Part 1: Ensuring Consistency from the Start: Synthesis of the Core Scaffold
The foundation of any reproducible biological study is a pure, well-characterized starting compound. The synthesis of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a substituted aniline with itaconic acid.[4][5] While seemingly straightforward, minor variations in this process can lead to inconsistencies in yield, purity, and even isomeric distribution, all of which can have profound downstream effects on biological activity.
Critical Synthesis Protocol for 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
While the primary focus is the 3,4-difluoro analog, detailed protocols for the closely related 2,4-difluoro isomer are more readily available and serve as an excellent model. The following protocol is a synthesis of best practices from the literature.[5]
Reaction Scheme:
Caption: Synthesis of the pyrrolidinone core.
Step-by-Step Protocol:
-
Reactant Mixing: In a round-bottom flask, combine 2,4-difluoroaniline and itaconic acid. For every 1 mole of aniline, use approximately 1.4 moles of itaconic acid.
-
Solvent Addition: Add water to the flask. The volume should be sufficient to create a slurry.
-
Reflux: Heat the mixture to reflux and maintain for at least 12 hours. The duration of reflux is a critical parameter; shorter times may lead to incomplete reaction, while excessively long times can promote side product formation.
-
Cooling and Precipitation: After reflux, allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution.
-
Purification - The Key to Reproducibility:
-
Filter the crude product.
-
Dissolve the precipitate in a 5% aqueous solution of sodium hydroxide.
-
Add sodium dithionite to the solution and filter to remove any colored impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of 1. This will re-precipitate the purified product.
-
Filter the purified product, wash with cold water, and dry thoroughly.
-
Causality Behind Experimental Choices:
-
Excess Itaconic Acid: Using a molar excess of itaconic acid helps to drive the reaction to completion, ensuring that the limiting reagent (the more expensive aniline) is fully consumed.
-
Aqueous Reflux: Water is an economical and environmentally friendly solvent for this reaction. The high temperature of reflux is necessary to overcome the activation energy of the reaction.
-
Alkaline Dissolution and Acidic Precipitation: This purification sequence is crucial for removing unreacted itaconic acid and other acidic or neutral impurities. It ensures a higher purity final product, which is essential for obtaining reproducible biological data.
Potential Pitfalls and Sources of Irreproducibility in Synthesis:
-
Incomplete Reaction: Insufficient reflux time can leave unreacted starting materials in the final product, altering its effective concentration in biological assays.
-
Impure Starting Materials: The purity of the initial aniline and itaconic acid will directly impact the purity of the final product. Always use reagents from a reliable source and verify their purity if possible.
-
Formation of Isomers: While not extensively reported for this specific parent compound, similar reactions can sometimes lead to the formation of structural isomers. It is crucial to characterize the final product thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity. For derivatives, such as hydrazones, the formation of stable E/Z isomers due to restricted rotation around the amide bond has been observed, which can lead to variability in biological assays.[3]
Part 2: The Biological Arena: Taming Variability in In Vitro Assays
Once a pure and well-characterized compound is in hand, the focus shifts to biological evaluation. The literature on this compound and its analogs primarily details their assessment using cytotoxicity assays (like the MTT assay), cell migration assays (wound healing), and 3D cell culture models.[5] Each of these techniques has inherent sources of variability that must be controlled to ensure reproducible results.
Comparative Guide to Reproducibility in Common Assays
| Assay | Key Sources of Irreproducibility | Recommendations for Ensuring Reproducibility |
| MTT Assay | - Cell Seeding Density: Too few cells will result in a weak signal, while too many can lead to nutrient depletion and altered metabolic activity.[6] - Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long will have altered metabolic rates. - Incubation Times: Both the drug incubation time and the MTT reagent incubation time must be precisely controlled. - Incomplete Solubilization of Formazan: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate. | - Optimize Seeding Density: Perform a titration for each cell line to determine the optimal seeding density that results in logarithmic growth during the assay. - Standardize Cell Culture: Use cells within a defined passage number range and ensure they are healthy and free from contamination. - Strict Time Adherence: Use a multichannel pipette and a consistent workflow to minimize timing variations between wells and plates. - Ensure Complete Solubilization: Use a solubilizing agent like DMSO and ensure complete dissolution by gentle shaking before reading the plate.[6] |
| Wound Healing (Scratch) Assay | - Inconsistent "Wound" Width: Manual scratching with a pipette tip can create wounds of varying widths, leading to high variability in closure rates. - Cell Density at Time of Wounding: The assay should be initiated when the cell monolayer is fully confluent; variations in confluency will affect migration rates.[7] - Cell Proliferation vs. Migration: The assay is intended to measure migration, but cell proliferation can confound the results. - Image Analysis: Manual or inconsistent analysis of wound closure can introduce bias. | - Use Inserts or Automated Scratching: Commercially available inserts or automated cell scratchers create highly reproducible wound gaps.[7] - Standardize Seeding and Growth: Determine the optimal seeding density and incubation time to achieve a consistent confluent monolayer.[7] - Inhibit Proliferation: Treat cells with a proliferation inhibitor like Mitomycin C to isolate the effects on cell migration.[8] - Automated Image Analysis: Use software like ImageJ to quantify wound closure rates objectively and consistently.[1][8] |
| 3D Cell Culture Assays | - Reagent Penetration: In larger spheroids, it can be challenging for drugs and assay reagents to penetrate to the center, leading to an underestimation of their effects.[9][10] - Variability in Spheroid Size: Inconsistent spheroid size from well to well will lead to variable results.[9] - Matrix Composition: The composition and lot-to-lot variability of the extracellular matrix can influence cell growth and drug response.[10] - Assay Suitability: Not all 2D viability assays are suitable for 3D cultures and may require significant optimization.[11][12] | - Optimize Incubation Times: Allow for longer incubation times with drugs and assay reagents to ensure full penetration. - Size Selection: Manually screen and select spheroids of a consistent size for experiments.[9] - Use Defined Matrices: Whenever possible, use chemically defined and quality-controlled matrices to reduce variability. - Validate Assays for 3D: Use assays specifically designed for 3D cultures or thoroughly validate traditional assays for your specific 3D model.[12] |
Experimental Workflow for a Reproducible MTT Assay
Caption: Workflow for a reproducible MTT assay.
Part 3: A Comparative Look at Derivatives
While no direct comparisons of this compound to alternative scaffolds are readily available in the literature, a number of its derivatives have been synthesized and evaluated for their biological activity. This provides a valuable internal comparison, demonstrating how small structural modifications can impact efficacy and highlighting the importance of reproducible assays to confidently discern these differences.
| Compound/Derivative | Modification | Reported Biological Activity | Reference |
| Parent Acid | 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Starting material for derivative synthesis | [5] |
| Hydrazone Derivatives | Addition of various substituted benzylidene groups to the carbohydrazide | Strong cytotoxic effects against various cancer cell lines (MDA-MB-231, PPC-1, A375). Some derivatives showed potent inhibition of cell migration. | [5] |
| Benzimidazole Derivatives | Formation of a benzimidazole ring from the carbohydrazide | Anticancer activity. | [5] |
| Azole Derivatives | Formation of other azole rings from the carbohydrazide | Anticancer activity. | [5] |
Key Insights from Derivative Comparisons:
-
Structure-Activity Relationships (SAR): The studies on various derivatives consistently show that the biological activity is highly dependent on the nature of the substituent added to the core pyrrolidinone scaffold. For example, certain hydrazones were found to be the most potent cytotoxic agents among the tested derivatives.[5]
-
The Need for Rigorous Comparison: To establish a clear SAR, it is imperative that all derivatives are tested under identical, highly reproducible conditions. Any variability in the assays could mask or exaggerate the true differences in activity between the compounds.
Conclusion
The reproducibility of experiments with this compound and its analogs is a multifaceted challenge that begins with the synthesis of the compound and extends through every step of its biological evaluation. By understanding and controlling the critical variables in both the chemical and biological processes, researchers can generate more reliable and robust data. This, in turn, will accelerate the process of identifying and validating new therapeutic candidates from this promising class of compounds. This guide serves as a starting point for establishing best practices in your own laboratory, with the ultimate goal of producing high-quality, reproducible science.
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The Off-Target Enigma: A Comparative Guide to Profiling 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its Derivatives
Introduction: The Pyrrolidine Scaffold and the Imperative of Selectivity
In the landscape of modern oncology, the quest for novel chemical scaffolds that can yield potent and selective therapeutics is relentless. The five-membered pyrrolidine ring has emerged as a privileged scaffold in drug discovery, prized for its three-dimensional character which allows for intricate and specific interactions with biological targets.[1] Derivatives of this versatile scaffold have shown promise in a range of therapeutic areas, including as anticancer agents.[1] Our focus here is on 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a novel chemical entity representing a promising starting point for the development of a new generation of targeted therapies.
However, the journey from a promising scaffold to a safe and effective drug is fraught with challenges, chief among them being the management of off-target effects. Unintended interactions between a drug molecule and proteins other than its intended target are a major cause of toxicity and clinical trial failures. Therefore, a rigorous and comprehensive assessment of a compound's off-target profile early in the drug development process is not just a regulatory requirement, but a scientific necessity.
This guide provides a comparative overview of the state-of-the-art methodologies for assessing the off-target effects of novel chemical entities, using a hypothetical kinase inhibitor derivative of our lead compound, which we will call DFPO-KI , as a case study. We will explore a multi-pronged strategy, integrating computational prediction with robust in vitro and cell-based experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex but critical task of characterizing the selectivity of novel drug candidates.
A Multi-Faceted Strategy for Off-Target Assessment
A comprehensive off-target profiling strategy should be viewed as a funnel, starting with broad, high-throughput methods to identify potential liabilities and progressively moving towards more focused, physiologically relevant assays to confirm and characterize these interactions. No single method is sufficient; rather, it is the integration of computational, biochemical, and cellular approaches that provides the highest degree of confidence in a compound's selectivity profile.
Caption: An integrated workflow for off-target profiling of a novel compound.
Part 1: In Silico Profiling - The Predictive First Pass
Before committing to resource-intensive experimental assays, computational (in silico) methods provide a valuable initial assessment of a compound's likely off-target interactions. These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for a novel molecule.
Methodologies:
-
Ligand-Based (2D) Approaches: These methods, which include Quantitative Structure-Activity Relationship (QSAR) models, compare the 2D chemical structure of the query compound to a database of molecules with known biological activities. If a compound is structurally similar to known inhibitors of a particular target, it is flagged as a potential binder.
-
Structure-Based (3D) Approaches: When a high-resolution 3D structure of a potential off-target protein is available, molecular docking simulations can be used to predict whether the compound can physically fit into the protein's binding site and form favorable interactions.
Hypothetical Application to DFPO-KI:
For our hypothetical kinase inhibitor, DFPO-KI, an in silico screen would be the first step. Ligand-based tools might predict interactions with a range of kinases due to the presence of a "kinase-like" hinge-binding motif. Structure-based docking against a panel of human kinase crystal structures could then refine these predictions, providing a ranked list of likely off-targets based on predicted binding affinity.
Table 1: Comparison of In Silico Off-Target Prediction Methods
| Method Type | Principle | Throughput | Requirements | Key Advantage |
| Ligand-Based (2D) | Chemical similarity to known active compounds | Very High | 2D structure of the query compound | Broad applicability, does not require protein structures |
| Structure-Based (3D) | Molecular docking into protein binding sites | High | 3D structure of potential off-target proteins | Provides structural insights into potential binding modes |
Part 2: In Vitro Biochemical Profiling - Quantifying Interactions
Following in silico prediction, in vitro biochemical assays are essential for confirming and quantifying the predicted interactions. For kinase inhibitors, large panels of purified kinases are commercially available, allowing for a broad assessment of selectivity across the human kinome.
Key Experiment: In Vitro Kinase Inhibition Assay
The goal of this assay is to determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value). A lower IC50 value indicates a more potent inhibition.
Caption: Principle of an in vitro kinase inhibition assay.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[2]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of DFPO-KI in 100% DMSO.
-
Create a 10-point serial dilution of the compound in DMSO.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted DFPO-KI or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase of interest in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of a reagent that stops the kinase reaction and detects the amount of remaining ATP (e.g., Kinase-Glo®). This reagent contains luciferase, which generates a luminescent signal proportional to the ATP concentration.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
A higher luminescent signal indicates more ATP remaining, and therefore greater inhibition of kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data for DFPO-KI
Profiling DFPO-KI against a panel of 96 kinases might yield the following results, highlighting both the intended target and several off-targets.
Table 2: Hypothetical Kinase Selectivity Profile of DFPO-KI
| Kinase Target | IC50 (nM) | Target Family | Notes |
| Primary Target Kinase | 5 | Tyrosine Kinase | Intended Target |
| Off-Target Kinase A | 50 | Serine/Threonine Kinase | 10-fold less potent than primary target |
| Off-Target Kinase B | 250 | Tyrosine Kinase | Structurally related to primary target |
| Off-Target Kinase C | 800 | Serine/Threonine Kinase | Potential for off-target effects at high doses |
| 92 Other Kinases | >10,000 | Various | No significant inhibition observed |
Part 3: Cell-Based Profiling - Confirming Engagement in a Physiological Context
While in vitro assays are crucial for quantifying direct interactions, they do not account for factors such as cell permeability, intracellular drug concentrations, or the presence of competing endogenous ligands. Cell-based assays are therefore a critical next step to confirm that a compound engages its target within a living cell.
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in intact cells or cell lysates.[3][4] The principle is based on the observation that when a protein binds to a ligand (such as a drug), it becomes more stable and resistant to thermal denaturation.[5]
Experimental Protocol: CETSA with Western Blot Detection
This protocol outlines the steps to assess the thermal stabilization of a target protein in cells treated with a compound.[6][7]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with either DFPO-KI at a desired concentration or a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., from 40°C to 70°C in 3°C increments, plus a non-heated control).
-
Heat the samples at the specified temperatures for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining at each temperature for both the drug-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the drug-treated sample indicates thermal stabilization and confirms target engagement.
-
Unbiased Approaches: Proteome-wide CRISPR Screens
For a more unbiased view of a drug's mechanism of action and potential off-targets, genome-wide CRISPR screens can be employed.[8][9] These screens use a library of single-guide RNAs (sgRNAs) to knock out every gene in the genome, one by one, in a population of cells. By treating this population with a drug, one can identify genes whose knockout confers either resistance or sensitivity to the compound.
-
Resistance: If knocking out a gene makes the cells resistant to the drug, that gene is likely the drug's target or a critical component of the pathway it inhibits.
-
Sensitivity: If knocking out a gene makes the cells more sensitive to the drug, this can reveal synergistic targets or pathways that, when inhibited alongside the primary target, lead to enhanced cell killing. This can also uncover potential liabilities.
While a full protocol for a CRISPR screen is beyond the scope of this guide, the workflow generally involves transducing cells with the sgRNA library, applying drug selection, and then using next-generation sequencing to determine which sgRNAs are enriched or depleted in the surviving cell population.[10][11]
Comparative Analysis of Off-Target Profiling Methodologies
Each of the described methodologies offers unique advantages and has specific limitations. A judicious combination of these techniques is essential for building a comprehensive and reliable off-target profile.
Table 3: Comparison of Off-Target Profiling Techniques
| Methodology | Throughput | Physiological Relevance | Information Provided | Key Limitation |
| In Silico Screening | Very High | Low | Predictions of potential binding partners | High false-positive rate; requires experimental validation |
| In Vitro Kinase Panel | High | Medium | Quantitative potency (IC50) against purified enzymes | Lacks cellular context (e.g., permeability, metabolism) |
| CETSA | Medium | High | Confirmation of target engagement in intact cells | Not easily scalable for proteome-wide analysis |
| CRISPR Screen | High | High | Unbiased identification of functional targets and pathways | Complex experimental and data analysis workflow |
Conclusion
The development of novel therapeutics based on promising scaffolds like this compound requires a deep understanding of their biological interactions. A proactive and integrated approach to assessing off-target effects is paramount for mitigating safety risks and increasing the probability of clinical success. By combining the predictive power of in silico tools with the quantitative rigor of in vitro biochemical assays and the physiological relevance of cell-based methods like CETSA and CRISPR screening, researchers can build a comprehensive selectivity profile for their drug candidates. This not only de-risks the development process but also can uncover novel polypharmacology that may be harnessed for therapeutic benefit. Ultimately, a thorough characterization of both on- and off-target activities is the cornerstone of developing safer, more effective medicines for patients in need.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the responsible management of the chemical reagents we employ. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring compliance, safety, and environmental stewardship. This compound, while a valuable building block, is a halogenated organic acid and requires specific handling procedures to mitigate risks.
Hazard Identification and Essential Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may not be fully established, data from structurally similar compounds and Safety Data Sheets (SDS) for related molecules provide a strong basis for a precautionary approach.[1] The primary identified hazards are summarized below.
| Hazard Classification | Description | Recommended Precaution |
| Skin Irritation (Category 2) | May cause irritation upon direct contact with the skin.[1][2][3] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact. |
| Serious Eye Irritation (Category 2A) | Can cause significant irritation, redness, and discomfort if it enters the eyes.[1][2][3] | Always wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Tract Irritation | As a solid powder, dust may irritate the respiratory system if inhaled.[1][2][3] | Handle in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation. |
| Acute Oral Toxicity (Potential) | May be harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Expert Insight: The presence of two fluorine atoms on the phenyl ring classifies this compound as a halogenated organic . This is the single most critical piece of information for its waste management, as halogenated and non-halogenated waste streams must always be kept separate for both regulatory and environmental reasons.[4][5][6] The disposal of mixed waste is significantly more complex and costly.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable. The causality is simple: creating a barrier between you and the hazardous material prevents exposure and injury.
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes of solutions or airborne dust particles.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[4]
-
Body Protection: A standard, fully-buttoned laboratory coat protects skin and personal clothing from contamination.
-
Respiratory Protection: When handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary. All handling of the powder should ideally occur within a chemical fume hood.[8]
The Core Protocol: Waste Segregation and Collection
This protocol is designed as a self-validating system. By correctly identifying and segregating waste at the point of generation, you prevent downstream complications and ensure compliance with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Characterization
You, the generator, are responsible for determining that this material is a hazardous waste.[10][11] Due to its properties as a halogenated organic compound and an irritant, this compound must be disposed of as regulated chemical waste.
Step 2: Select the Correct Waste Container
-
Container Type: Use a designated, properly labeled hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[12] The container must be in good condition, with no leaks or cracks, and possess a secure, screw-top lid.[5]
-
Waste Stream: The container must be explicitly designated for "Halogenated Organic Waste." [4][5] Never mix this waste with non-halogenated solvents (like acetone, ethanol, or hexanes).[6]
Step 3: Labeling the Container
-
Timing: The waste container must be labeled before the first drop of waste is added.[5] An unlabeled container with unknown contents presents a significant safety risk.
-
Content: The label must clearly state:
Step 4: Accumulating the Waste
-
Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the waste container inside a chemical fume hood to prevent dust from becoming airborne.
-
Solutions: If the compound is in a solvent, transfer the solution into the appropriate halogenated liquid waste container.
-
Contaminated Items: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) must also be placed in the solid halogenated waste container.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[4][13] This prevents the release of vapors and protects the container's contents from contamination.
Step 5: Storage and Disposal
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][13] This area should be clearly marked, away from drains, and ideally within secondary containment to control any potential leaks.
-
Pickup Request: Once the container is 90% full, submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[1] Do not overfill containers.
Disposal Workflow Diagram
The following diagram illustrates the critical decision points and actions for the proper disposal of this compound.
Caption: A flowchart detailing the proper disposal process.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is key to mitigating harm.
Minor Spill Cleanup (Solid Powder)
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Cordon off the spill area.
-
PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Absorb: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into the designated halogenated solid waste container. Avoid creating dust.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to this structured disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice. This builds a deep, foundational trust in our work, demonstrating that our pursuit of knowledge is matched by our commitment to safety and environmental integrity.
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- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
A Researcher's Guide to Safely Handling 1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to your comprehensive guide on the safe handling of this compound. This document is designed for researchers, scientists, and professionals in drug development, providing essential safety protocols and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. The toxicological properties of this specific compound have not been thoroughly investigated, therefore, caution is advised.
Understanding the Hazard Profile
Based on this analogue, the primary hazards are identified as:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious Eye Damage/Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]
These classifications necessitate a meticulous approach to personal protective equipment (PPE) and handling procedures.
Core Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is your first line of defense. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection Level | Rationale and Specifications |
| Eyes/Face | Mandatory | Chemical splash goggles are the minimum requirement.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Hands | Mandatory | Chemical-resistant gloves are essential. Given the compound's structure, neoprene or nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of exposure, consider double-gloving.[3] |
| Body | Mandatory | A flame-resistant lab coat should be worn at all times.[3] For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | As Needed | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary. |
Visualizing Your PPE Workflow
Caption: A stepwise workflow for donning, using, and doffing Personal Protective Equipment.
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for the procedure.
-
Weighing and Transfer : When weighing the solid compound, do so in a fume hood to avoid inhaling any dust particles. Use a spatula for transfers and avoid creating dust.
-
In Solution : When working with the compound in solution, be mindful of potential splashes. Always add reagents slowly and ensure proper mixing.
-
Post-Handling : After handling, decontaminate the work area thoroughly. Wash hands with soap and water, even after removing gloves.[5]
Spill Management
-
Small Spills : For minor spills, trained laboratory personnel can manage the cleanup.[3] Alert others in the vicinity and restrict access. Wearing appropriate PPE, contain the spill with a compatible absorbent material.[3] Collect the absorbed material into a sealed container for proper waste disposal.[3]
-
Large Spills : In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6]
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Licensed Disposal : Waste must be disposed of through a licensed professional waste disposal service.[1][5] Do not pour waste down the drain.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1] |
Emergency Response Logic
Caption: A logical flow for responding to a chemical exposure incident.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. Always prioritize safety and consult your institution's specific safety protocols.
References
- Benchchem.
- Angene Chemical. (2025-04-17).
- Santa Cruz Biotechnology. 2-Pyrrolidinone.
- CDH Fine Chemical.
- LGC Standards. (2016-06-27).
- BroadPharm. (2023-04-13).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
